4-Chloro-2-ethoxyaniline hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMVKGISOBBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661205 | |
| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858855-49-9 | |
| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Niche Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS Number: 858855-49-9), a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling. The structure of this guide is designed to logically flow from fundamental properties to practical utility, underscoring the scientific rationale behind the methodologies presented.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted aniline derivative provided as its hydrochloride salt. The salt form is often preferred for its increased stability and improved handling characteristics compared to the free base, which can be susceptible to oxidation and discoloration.
Its primary role in the market is as a specialized building block, particularly within the domain of targeted protein degradation.[1] The unique arrangement of its substituents—a chloro group, an ethoxy group, and an amine on a benzene ring—offers a versatile scaffold for constructing more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 858855-49-9 | [1][][3][4][5] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1] |
| Molecular Weight | 208.09 g/mol | [1] |
| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | |
| Purity | Typically ≥98% | [1] |
| Physical Form | Solid (Typical) | Inferred from related aniline HCl salts |
| Storage | Room temperature | [1] |
The hydrochloride salt structure ensures that the amine group is protonated, rendering it less reactive as a nucleophile until the free base is liberated, typically through treatment with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent.
Synthesis and Manufacturing Considerations
While specific, publicly available synthesis routes for this compound are not extensively documented, a plausible and logical manufacturing process can be inferred from established organic chemistry principles for analogous structures. A common industrial approach involves the multi-step conversion of a readily available precursor.
A likely synthetic pathway originates from 2-ethoxy-4-chloronitrobenzene. This pathway is advantageous as the reduction of a nitro group is a high-yielding and well-understood transformation, and the starting nitro-aromatic can be prepared through regioselective nitration and chlorination reactions.
Proposed Synthetic Workflow
A two-step process is the most probable route:
-
Catalytic Reduction: The nitro group of 2-ethoxy-4-chloronitrobenzene is reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean reaction profile.
-
Salt Formation: The resulting 4-Chloro-2-ethoxyaniline free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the stable hydrochloride salt.
Caption: Proposed two-step synthesis of 4-Chloro-2-ethoxyaniline HCl.
Causality in Experimental Choices:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions because it is highly efficient, cost-effective, and easily removed by filtration.[6] The reduction is typically carried out under a hydrogen atmosphere at elevated pressure to increase reaction rates.[6]
-
Solvent Selection: Solvents like ethanol, ethyl acetate, or toluene are chosen for their ability to dissolve the starting material and for their compatibility with the catalytic process.[6]
-
Salt Formation Solvent: The choice of a non-polar organic solvent for the HCl addition is critical. It ensures that the highly polar hydrochloride salt is insoluble, leading to its precipitation and allowing for easy isolation by filtration. This step also serves as a purification method, as many organic impurities remain in the solvent.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is paramount for its use in research and development. A multi-technique analytical approach is required for comprehensive validation. The methods described here are standard for substituted anilines and are applicable for lot release and quality assurance.[7]
Table 2: Key Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters to Evaluate |
| HPLC (UV) | Purity assessment and quantification | Peak area percentage, presence of impurities (isomers, starting material), retention time |
| GC-MS | Identification and impurity profiling | Mass-to-charge ratio (m/z) for molecular ion and fragments, detection of volatile impurities |
| ¹H NMR | Structural confirmation | Chemical shifts, integration values, and coupling patterns consistent with the expected structure |
| FTIR | Functional group identification | Presence of characteristic peaks for N-H (salt), C-O (ether), C-Cl, and aromatic C-H bonds |
Representative HPLC Protocol (Self-Validating System)
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of substituted anilines.[7][8]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated from the main analyte peak.
-
-
Data Analysis:
-
Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Caption: Standard workflow for HPLC purity analysis.
Applications in Research and Drug Development
The classification of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).[1]
Role as a Scaffold in PROTACs and Molecular Glues
Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. The most common type of TPD agent is the Proteolysis Targeting Chimera (PROTAC).
A PROTAC is a heterobifunctional molecule consisting of three parts:
-
A "warhead" that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the two.
Building blocks like this compound are crucial for constructing the linker and E3 ligase-binding portions of these molecules. The substituted aniline motif is a versatile handle for further chemical modification. The amine can be acylated or alkylated, and the chloro and ethoxy groups can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Chlorine, in particular, is a common substituent in approved drugs and can play a significant role in modulating a molecule's pharmacokinetic properties.[9][10][11][12]
Caption: Role as a building block in PROTAC synthesis.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the data on related chloroaniline compounds.[13][14][15][16][17] Chloroanilines as a class are considered hazardous and should be handled with extreme caution.[13]
Key Hazards:
-
Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[15][16][17]
-
Methemoglobinemia: A significant risk associated with aniline exposure is the interference with oxygen transport in the blood, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[13]
-
Carcinogenicity: Some chloroanilines are suspected carcinogens.[13][15] It is prudent to handle this compound as a potential carcinogen.[13]
-
Skin and Eye Irritation: Direct contact can cause severe irritation or burns.[13]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] Work should be conducted in a certified chemical fume hood to avoid inhalation.[14]
-
Spill Response: In case of a spill, evacuate the area.[13] Collect the solid material carefully without creating dust and place it in a sealed container for hazardous waste disposal.[13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 3. 858855-49-9(this compound) | Kuujia.com [it.kuujia.com]
- 4. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. lobachemie.com [lobachemie.com]
- 17. carlroth.com [carlroth.com]
Technical Guide: 4-Chloro-2-ethoxyaniline Hydrochloride - A Core Moiety for Advanced Chemical Synthesis
This guide provides an in-depth analysis of 4-Chloro-2-ethoxyaniline hydrochloride, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, established synthesis protocols, and critical analytical characterization techniques. This document is intended for researchers, synthetic chemists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical building block.
Core Molecular Attributes
This compound is a salt, which enhances its stability and solubility in certain solvents compared to its free base form. The presence of the ethoxy and chloro- substituents on the aniline ring dictates its reactivity and potential applications, particularly in creating more complex molecular architectures.
Molecular Formula and Structure
The chemical structure of this compound consists of an aniline ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amine functional group is protonated to form the hydrochloride salt.
Molecular Formula: C₈H₁₁Cl₂NO[1][2]
IUPAC Name: this compound[3]
Synonyms: 4-Chloro-2-ethoxyaniline, HCl; 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride[1][4]
CAS Number: 858855-49-9[1][2][3]
The structural arrangement of the substituents is crucial for its utility as a synthetic intermediate, influencing the electronic and steric environment of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.
| Property | Value | Source |
| Molecular Weight | 208.09 g/mol | [5][6] |
| Appearance | (Typically a solid) | General Knowledge |
| Purity | ≥98% (Typical commercial grade) | [2] |
| Storage | Room temperature | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic pathway is outlined below. The choice of this pathway is predicated on the availability of starting materials and the desire to control the regiochemistry of the substitutions.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The diagram below illustrates a potential retrosynthetic pathway.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol details a plausible synthetic route. The rationale behind each step is provided to offer insight into the experimental design.
Step 1: Nitration of 3-Chlorophenetole
-
Objective: Introduce a nitro group at the para-position to the ethoxy group. The ethoxy group is an ortho-, para-director, and the para-position is sterically more accessible.
-
Procedure:
-
Cool a solution of 3-chlorophenetole in glacial acetic acid to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-2-ethoxy-1-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
-
Objective: Reduce the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 4-chloro-2-ethoxy-1-nitrobenzene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-chloro-2-ethoxyaniline.
-
Step 3: Formation of the Hydrochloride Salt
-
Objective: Convert the aniline free base to its more stable hydrochloride salt.
-
Procedure:
-
Dissolve the crude 4-chloro-2-ethoxyaniline in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons (which may be broad and exchangeable). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the two aromatic carbons attached to the substituents and the carbons of the ethoxy group.
-
-
Infrared (IR) Spectroscopy:
-
Key absorptions are expected for the N-H stretches of the ammonium salt, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O and C-Cl stretches.
-
-
Mass Spectrometry (MS):
-
Will show the molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after loss of HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its designation as a "Protein Degrader Building Block" suggests its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]
The reactive amine group allows for a variety of chemical transformations, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization reactions to introduce other functional groups
-
N-alkylation and N-arylation reactions
The specific substitution pattern of this molecule can be leveraged to tune the electronic and steric properties of the final products, which is a critical aspect of drug design and optimization.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. It is intended for industrial and scientific research use only.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
Chemical and physical properties of 4-Chloro-2-ethoxyaniline hydrochloride.
An In-depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 858855-49-9), a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. This document details its core chemical and physical properties, discusses likely synthetic pathways and reactivity, outlines its applications as a building block for complex molecules, and provides essential information on analytical characterization and safe handling. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and beyond.
Introduction: Strategic Importance in Chemical Synthesis
This compound is a substituted aniline derivative that serves as a valuable building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, an ethoxy group, and an amino group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a convenient precursor for various chemical transformations.
The presence of chlorine is a notable feature, as chlorinated compounds are prevalent in a significant number of FDA-approved drugs, contributing to improved efficacy and metabolic stability.[2][3] This guide synthesizes available data to provide a holistic view of the compound, enabling scientists to leverage its properties for innovative applications.
Core Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 858855-49-9 | [1] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1][4] |
| Molecular Weight | 208.09 g/mol (approx. 208.1) | [1][5] |
| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | [6] |
| Synonyms | 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride; 4-Chloro-2-ethoxyaniline, HCl | [7] |
| Purity | ≥98% (typical commercial specification) | [1] |
| Physical State | Solid (inferred from related compounds) | |
| Storage | Room temperature | [1] |
Molecular Structure and Identification
The molecular structure of this compound is central to its reactivity and function. The molecule consists of an aniline core substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amino group is protonated to form the hydrochloride salt.
Key Structural Identifiers:
-
InChI: InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H[6]
-
InChI Key: XFHMVKGISOBBGW-UHFFFAOYSA-N[6]
-
Canonical SMILES: CCOC1=CC(Cl)=CC=C1N.Cl[6]
The presence of the electron-donating ethoxy and amino groups, alongside the electron-withdrawing chloro group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and other reactions.
Synthesis and Reactivity Profile
Plausible Synthetic Pathway
While specific synthesis procedures for this compound are not extensively detailed in the provided results, a logical and common approach for preparing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This well-established method is efficient and widely used in industrial and laboratory settings for producing anilines from readily available nitro compounds.[5][8]
The proposed workflow begins with the nitration of 3-chlorophenetole, followed by the reduction of the nitro group to an amine, and finally, treatment with hydrochloric acid to yield the target salt.
Caption: Proposed synthetic route for this compound.
This multi-step synthesis is a standard procedure in organic chemistry. The choice of reducing agent in step (D) is critical; catalytic hydrogenation offers a cleaner reaction profile, while methods like using iron in acidic media are cost-effective alternatives.[5]
Chemical Reactivity
The reactivity of 4-Chloro-2-ethoxyaniline is governed by its functional groups:
-
Aromatic Amine: The primary amine is nucleophilic (in its free base form) and can undergo a wide range of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing other functional groups.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating effects of the amino and ethoxy groups. However, these reactions must be carefully controlled to avoid polysubstitution.
-
Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.
Applications in Research and Drug Development
The primary application of this compound is as an intermediate in chemical synthesis. Its designation as a "Protein Degrader Building Block" suggests its use in constructing Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to hijack the cellular ubiquitin-proteasome system to selectively degrade target proteins.[1]
Furthermore, substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals and agrochemicals.[9][10] The specific substitution pattern of this molecule makes it a bespoke precursor for creating highly functionalized and complex target molecules where precise control over substituent placement is critical for biological activity.
Analytical Characterization Protocol
Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A standard analytical workflow for characterizing a new batch of this compound would involve a multi-technique approach to provide orthogonal validation of its structure and purity.
Caption: Standard workflow for the analytical validation of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing the expected signals, multiplicities, and integrations for the aromatic, ethoxy, and amine protons and carbons.
-
Mass Spectrometry (MS): MS analysis would verify the molecular weight of the free base (173.05 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity. Coupled with a UV detector, it quantifies the main peak area relative to any impurities.
-
Melting Point: The melting point is a reliable indicator of purity; a sharp melting range suggests a high-purity substance.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not fully detailed in the search results, data from closely related chloroaniline compounds provide essential safety guidance.[7][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with water.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[7]
-
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage condition is room temperature.[1]
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a specialized chemical intermediate with significant utility in modern organic synthesis, especially in the field of drug discovery. Its well-defined structure provides a versatile platform for creating complex molecules, and its role as a building block for protein degraders underscores its contemporary relevance. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-ETHOXYANILINE, HCL Price at Chemsrc [chemsrc.com]
- 5. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 10. nbinno.com [nbinno.com]
- 11. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. chembk.com [chembk.com]
An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry, serving as versatile starting points for the synthesis of a vast array of bioactive molecules. Among these, 4-Chloro-2-ethoxyaniline hydrochloride has emerged as a significant building block, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, synthesis, and analytical characterization of this compound. Furthermore, it delves into the rationale behind its utilization in drug discovery, offering insights into its role as a key intermediate in the synthesis of complex pharmaceutical agents.
Chemical Identity and Structure
This compound is a salt of the corresponding aniline base. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.
IUPAC Name: 4-chloro-2-ethoxyaniline;hydrochloride[1]
Chemical Formula: C₈H₁₁Cl₂NO[2]
Molecular Weight: 208.1 g/mol [2]
CAS Number: 858855-49-9[2]
Structure:
The chemical structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, an ethoxy group at the 2-position, and an ammonium group at the 1-position, with a chloride counter-ion.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. While specific proprietary methods may vary, a general and plausible synthetic strategy involves the following key transformations:
A. Nitration of a Substituted Benzene: The synthesis often commences with the nitration of a suitably substituted benzene derivative. For instance, starting with 1-chloro-3-ethoxybenzene, nitration would introduce a nitro group onto the aromatic ring, predominantly at positions ortho and para to the activating ethoxy group.
B. Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). Several reducing agents can be employed for this transformation, including:
-
Catalytic Hydrogenation: This is a clean and efficient method utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Metal-Acid Systems: A common laboratory and industrial method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid).[3]
C. Formation of the Hydrochloride Salt: The resulting 4-chloro-2-ethoxyaniline is a free base. To obtain the hydrochloride salt, the base is treated with hydrochloric acid (HCl). This acid-base reaction leads to the protonation of the amino group, forming the ammonium chloride salt, which can then be isolated as a stable crystalline solid.
Experimental Protocol: A General Procedure for the Synthesis of Substituted Chloroanilines
The following is a generalized protocol for the chlorination of an aniline derivative, which can be adapted for the synthesis of 4-Chloro-2-ethoxyaniline. This method utilizes copper(II) chloride as the chlorinating agent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aniline (e.g., 2-ethoxyaniline) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add copper(II) chloride (CuCl₂) to the solution. The molar ratio of aniline to CuCl₂ will need to be optimized for the specific substrate.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by techniques such as column chromatography or recrystallization.
-
Salt Formation: The purified 4-chloro-2-ethoxyaniline is then dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Discovery and Development: A Key Building Block for Kinase Inhibitors
The strategic placement of substituents on the aniline ring of this compound makes it a valuable synthon in the construction of complex drug molecules, particularly in the field of oncology. Substituted anilines are crucial components of many kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[4]
The 4-Anilinoquinazoline Scaffold:
A prominent example of the application of substituted anilines is in the synthesis of 4-anilinoquinazoline derivatives. This chemical scaffold is the core structure of several clinically successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4] The aniline moiety of these inhibitors binds in the ATP-binding pocket of the kinase domain, and the substituents on the aniline ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the drug.
The general reaction to form the 4-anilinoquinazoline core involves the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline ring by the amino group of a substituted aniline.
Caption: The role of 4-Chloro-2-ethoxyaniline in the synthesis of a 4-anilinoquinazoline core.
Analytical Characterization
The definitive identification and purity assessment of this compound are crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its complete characterization.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | [1] |
| CAS Number | 858855-49-9 | [2] |
| Molecular Formula | C₈H₁₁Cl₂NO | [2] |
| Molecular Weight | 208.1 g/mol | [2] |
| Physical Form | Solid (typical) |
Spectroscopic Data (Predicted and from Related Compounds):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad signal for the ammonium protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern. For the related compound 4-chloro-2-methylaniline, characteristic aromatic and amine proton signals are observed.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (chlorine, ethoxy, and ammonium). Spectra for related compounds like 4-chloroaniline are available for comparison.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after the loss of HCl. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Mass spectral data is available for the related compound 4-ethoxyaniline.[7]
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.
HPLC Method for a Related Compound (4-Ethoxyaniline):
A published HPLC method for the analysis of 4-ethoxyaniline utilizes a mixed-mode Primesep 100 column with a mobile phase consisting of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. This method could serve as a starting point for developing a validated analytical procedure for this compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation, Ingestion, and Skin Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a valuable and versatile building block for medicinal chemists and drug development professionals. Its specific substitution pattern offers opportunities for the synthesis of novel and potent pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for its effective and safe utilization in the intricate process of drug discovery and development. As the quest for more selective and effective targeted therapies continues, the importance of key intermediates like this compound is poised to grow.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis pathways for substituted ethoxyaniline compounds.
An In-depth Technical Guide to the Synthesis of Substituted Ethoxyaniline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry, serving as critical components in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiviral and analgesic drugs.[1] The ethoxyaniline framework, in particular, offers a versatile platform for drug design, balancing lipophilicity and metabolic stability. This guide provides a comprehensive exploration of the principal synthetic pathways for accessing substituted ethoxyaniline compounds. We will delve into the mechanistic underpinnings and practical execution of cornerstone methodologies, including the Williamson ether synthesis and nitration-reduction sequences, as well as modern cross-coupling strategies. Each section is designed to provide not just procedural steps but also the strategic rationale behind the choice of reagents and conditions, empowering researchers to select and optimize synthetic routes for their specific molecular targets.
Introduction: The Strategic Importance of Ethoxyanilines
The ethoxyaniline moiety is a privileged structure in organic synthesis and drug discovery. Its presence in molecules can significantly influence pharmacokinetic and pharmacodynamic properties. A classic example is phenacetin, a derivative of p-ethoxyaniline, which belongs to the class of antipyretic analgesic drugs.[2][3] The aniline nitrogen provides a key reactive handle for derivatization through acylation, alkylation, or incorporation into heterocyclic systems, while the ethoxy group modulates solubility and can engage in crucial binding interactions with biological targets.[4] The ability to strategically place various substituents on the aromatic ring allows for the fine-tuning of a compound's biological activity and physical properties, making robust and versatile synthetic routes to these building blocks essential.[1]
This document serves as a technical guide to the core synthetic strategies employed for the preparation of these valuable compounds.
Core Synthetic Strategy I: Williamson Ether Synthesis
The Williamson ether synthesis is a classic, reliable, and widely used method for preparing both symmetrical and asymmetrical ethers.[5][6] It remains a primary choice for constructing the ethoxy-aryl bond in ethoxyanilines, typically by reacting a substituted aminophenol with an ethylating agent.
Mechanistic Principle and Strategic Considerations
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The key steps involve:
-
Deprotonation: The phenolic hydroxyl group of a substituted aminophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an ethyl halide (or other suitable ethylating agent with a good leaving group), displacing the halide in a single, concerted step.[6]
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium ethoxide or sodium hydride are common choices.[3][8] The choice depends on solvent compatibility and the presence of other acid-sensitive functional groups.
-
Choice of Alkyl Halide: The reaction works best with primary alkyl halides, such as ethyl iodide or ethyl bromide.[7] This is a critical consideration for maximizing yield, as secondary and tertiary alkyl halides would lead to competing elimination (E2) reactions, forming alkenes instead of the desired ether.[5]
Diagram 1: Williamson Ether Synthesis Pathway
Caption: General workflow of the Williamson ether synthesis for ethoxyanilines.
Experimental Protocol: Synthesis of 4-Ethoxyaniline (p-Phenetidine)
This protocol is adapted from established procedures for the synthesis of phenacetin precursors.[3][8][9]
Materials:
-
p-Acetamidophenol (Paracetamol)
-
25% Sodium methoxide in methanol
-
100% Ethanol
-
Bromoethane (Ethyl Bromide)
-
Water
-
Hydrochloric Acid (for subsequent hydrolysis)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-acetamidophenol (1.0 eq), 25% sodium methoxide in methanol (1.0 eq), and 100% ethanol.[9]
-
Addition of Ethylating Agent: Carefully add bromoethane (1.1 eq) through the top of the condenser.[9]
-
Reaction: Heat the mixture to a moderate reflux and maintain for 45-60 minutes.[9]
-
Workup and Isolation:
-
Hydrolysis to 4-Ethoxyaniline:
-
The collected phenacetin is then hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl group, yielding 4-ethoxyaniline hydrochloride.
-
Neutralization with a base (e.g., NaOH) liberates the free 4-ethoxyaniline, which can be extracted and purified.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture.[9]
Core Synthetic Strategy II: Aromatic Nitration and Reduction
An alternative and highly effective strategy involves introducing the amine functionality onto a pre-existing ethoxybenzene ring. This two-step sequence provides excellent regiochemical control.
Mechanistic Principle and Strategic Considerations
-
Electrophilic Aromatic Substitution (Nitration): Ethoxybenzene is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid). The ethoxy group is a strongly activating, ortho, para-directing group. The para-substituted product (4-nitroethoxybenzene) is usually the major isomer due to reduced steric hindrance compared to the ortho position. Reaction conditions (temperature, concentration) can be optimized to maximize the yield of the desired para-isomer.
-
Reduction of the Nitro Group: The nitro group of 4-nitroethoxybenzene is then reduced to the primary amine to yield 4-ethoxyaniline. This transformation is one of the most fundamental in aromatic chemistry.[11]
Causality Behind Experimental Choices:
-
Reduction Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel) is a very common and clean method.[11][12] However, it is not chemoselective and will also reduce alkenes, alkynes, and other sensitive groups.[12]
-
Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are highly effective and often more chemoselective for the nitro group, leaving other reducible groups intact.[11][13]
-
One-Pot Procedures: In some industrial processes, the reduction of p-ethoxynitrobenzene and subsequent acylation can be performed in a single reactor, improving efficiency.[14]
-
Diagram 2: Nitration and Reduction Pathway
Caption: Synthesis of p-ethoxyaniline via nitration of ethoxybenzene followed by reduction.
Experimental Protocol: Reduction of p-Nitroethoxybenzene
This is a representative protocol for the reduction step.[11][14]
Materials:
-
p-Nitroethoxybenzene
-
Ethanol (or Isopropyl alcohol)
-
Raney Nickel catalyst (or Iron powder and HCl)
-
Hydrogen source (if using catalytic hydrogenation)
Procedure (Catalytic Hydrogenation):
-
Setup: Charge a pressure-resistant reactor (autoclave) with p-nitroethoxybenzene, isopropyl alcohol as the solvent, and a catalytic amount of Raney Ni.[14]
-
Reaction: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas (e.g., 2-4 atm).[14]
-
Heating: Heat the mixture to 60-70°C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup:
-
Cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude p-ethoxyaniline can be purified by distillation or recrystallization.
-
Modern Cross-Coupling Methodologies
For more complex or highly substituted ethoxyanilines, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds.[15] It allows for the coupling of an aryl halide or triflate with an amine, a transformation that is often difficult to achieve with classical methods.[15][16]
-
Principle: The reaction couples a substituted ethoxy-aryl halide (e.g., 4-bromoethoxybenzene) with an amine source (like ammonia or a protected amine) in the presence of a palladium catalyst, a specialized phosphine ligand, and a base.[17][18]
-
Key Advantages: The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has enabled these reactions to proceed under milder conditions with a vast range of substrates.[19] This method is particularly valuable for constructing sterically hindered anilines or those bearing sensitive functional groups.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that can be used to form aryl ethers (C-O coupling) or aryl amines (C-N coupling, also known as the Goldberg reaction).[20][21][22]
-
Principle: It typically involves the reaction of an aryl halide with an alcohol, phenol, or amine at high temperatures with a stoichiometric or catalytic amount of copper.[20]
-
Modern Improvements: While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts with ligands (e.g., diamines, acetylacetonates), allowing the reactions to proceed at lower temperatures.[20][23] It serves as a complementary method to palladium-catalyzed systems.
Diagram 3: Conceptual Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for C-N or C-O cross-coupling reactions.
Data Summary: Reaction Parameters
The selection of a synthetic route often involves balancing yield, reaction time, and cost. The table below summarizes typical conditions for the primary pathways discussed.
| Synthetic Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages/Disadvantages |
| Williamson Ether Synthesis | Substituted Aminophenol | NaH or NaOEt, C₂H₅Br | Reflux in Ethanol, 1-2h | Adv: Reliable, good for specific isomers. Disadv: Requires aminophenol starting material. |
| Nitration & Reduction | Ethoxybenzene | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C | 1. 0-10°C 2. Reflux or H₂ pressure | Adv: High yield, starts from simple material. Disadv: Regioselectivity can be an issue; reduction step requires care. |
| Buchwald-Hartwig Amination | Substituted Bromoethoxybenzene | Pd(OAc)₂, Ligand, NaOtBu | 80-110°C in Toluene/Dioxane | Adv: Excellent scope, high functional group tolerance. Disadv: Cost of catalyst and ligands. |
| Ullmann Condensation | Substituted Haloethoxybenzene | CuI, Ligand, K₂CO₃ | 100-200°C in DMF/NMP | Adv: Good alternative to Pd, cost-effective metal. Disadv: Often requires higher temperatures. |
Safety and Handling of Ethoxyanilines
Aniline and its derivatives, including ethoxyanilines, must be handled with extreme care due to their potential toxicity.[24][25]
-
Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[26][27]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][26][28]
-
Stability: Many anilines are sensitive to air and light and may darken over time due to oxidation.[10][29] It is recommended to store them in tightly sealed, amber containers under an inert atmosphere (e.g., nitrogen or argon).[26]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of substituted ethoxyanilines can be accomplished through several robust and well-established pathways. The classical Williamson ether synthesis and the nitration-reduction sequence remain the workhorses for accessing many common isomers, offering cost-effectiveness and scalability. For more complex targets requiring greater functional group compatibility and precision, modern palladium- and copper-catalyzed cross-coupling reactions provide powerful and versatile solutions. The optimal choice of synthetic strategy depends on a careful analysis of the target structure, the availability of starting materials, and the required scale of the synthesis. As the demand for novel and complex small molecules grows, a thorough understanding of these core synthetic methodologies is indispensable for professionals in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ELEMENTAL CHEMISTRY: Synthesis of acetanilide paracetamol phenacetin [elementalchemistry.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. nbinno.com [nbinno.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. stolaf.edu [stolaf.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. RU2546111C2 - Method of phenacetin obtaining - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. afgsci.com [afgsci.com]
- 25. carlroth.com [carlroth.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. aksci.com [aksci.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Chloro-2-ethoxyaniline Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No. 858855-49-9), a key building block in contemporary drug discovery and chemical synthesis. In the absence of extensive published solubility data, this document equips researchers, scientists, and drug development professionals with the foundational principles and a robust experimental framework to accurately determine its solubility in common laboratory solvents. By integrating theoretical considerations with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification strategies, and formulation development involving this compound.
Introduction: Understanding this compound
This compound is an aromatic amine salt with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.1 g/mol .[1] Its structure, featuring a substituted aniline ring, makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. As with any chemical entity in the development pipeline, a thorough understanding of its physical properties, particularly solubility, is paramount for efficient and successful research and development.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step protocol for its experimental determination, and offer predicted solubility trends based on the compound's molecular architecture.
The Theoretical Framework of Solubility: A Primer
The dissolution of a solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[2][3] The overarching principle, often summarized by the adage "like dissolves like," provides a foundational predictive tool.[4][5][6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another.
2.1. Molecular Structure and Polarity
The this compound molecule possesses distinct structural features that influence its polarity:
-
Anilinium Ion: The presence of the hydrochloride salt results in the protonation of the amino group, forming an anilinium ion. This ionic character significantly increases the polarity of the molecule and suggests a higher affinity for polar solvents. The dissolution of aniline in hydrochloric acid to form a soluble salt is a classic example of this principle.[9][10]
-
Aromatic Ring, Chloro, and Ethoxy Groups: The benzene ring, the chloro substituent, and the ethoxy group introduce a degree of non-polar character to the molecule.
Therefore, the overall solubility profile of this compound will be a balance between its ionic, polar head and its less polar organic scaffold.
2.2. Thermodynamics of Dissolution
The free energy change of dissolution (ΔG_sol) determines whether the process is spontaneous. It is defined by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[3] It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is a measure of the disorder of the system.[2] Generally, dissolution leads to an increase in entropy as the solute particles become more dispersed in the solvent.
For a substance to dissolve, the free energy change must be negative.[11]
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of public data, experimental determination of solubility is crucial. The following protocol is based on the well-established "shake-flask" method, a reliable technique for measuring equilibrium solubility.[12] This method is also in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105, for water solubility.[13][14][15][16][17]
3.1. Materials and Equipment
-
This compound (of known purity)
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Toluene, Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.
-
Quantify the concentration by comparing the analytical response to a standard curve prepared from known concentrations of this compound.
-
3.4. Data Reporting
Solubility should be reported in standard units such as mg/mL or mol/L at a specified temperature.
Predicted Solubility Profile and Discussion
Based on the molecular structure and the principles of "like dissolves like," the following solubility trends for this compound can be predicted. It is imperative to note that these are predictions and must be confirmed by experimental data as outlined above.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Moderate to High | The anilinium hydrochloride is ionic and can form strong hydrogen bonds with water. |
| Methanol, Ethanol | High | These polar protic solvents can solvate the ionic head and interact with the organic portion of the molecule. | |
| Polar Aprotic | DMSO, DMF | High | These solvents have high dielectric constants and are excellent at solvating cations. |
| Acetone | Moderate | Acetone is polar but less so than DMSO or DMF; it should still be a reasonably good solvent. | |
| Nonpolar | Toluene, Hexane | Low to Very Low | The significant polarity of the anilinium salt is incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane | Low to Moderate | While less polar than protic solvents, it may show some ability to dissolve the compound due to dipole-dipole interactions. |
Conclusion: A Call for Experimental Verification
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While theoretical principles and analogies to similar compounds offer valuable initial guidance, they are not a substitute for rigorous experimental data. The provided protocol offers a robust framework for researchers to generate reliable and accurate solubility data, which is fundamental for the successful application of this important chemical intermediate in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. filab.fr [filab.fr]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
Navigating the Chemical Landscape: A Technical Guide to the Stability and Reactivity of 4-Chloro-2-ethoxyaniline Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers an in-depth analysis of the stability and reactivity profile of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9). As a Senior Application Scientist, this document moves beyond a simple recitation of properties, instead providing a framework for understanding the molecule's behavior under various stress conditions. This knowledge is critical for anticipating degradation pathways, designing stable formulations, and ensuring the integrity of research and development activities. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and regulatory guidelines to build a predictive and practical stability profile.
Molecular Identity and Physicochemical Properties
This compound is a substituted aniline derivative. The presence of a chloro group, an ethoxy group, and an amine functionality on the benzene ring, along with its formulation as a hydrochloride salt, dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 858855-49-9 | [1] |
| Molecular Formula | C8H11Cl2NO | [1] |
| Molecular Weight | 208.1 g/mol | [1] |
| Appearance | (Predicted) White to off-white crystalline solid | [2] |
| Solubility | (Predicted) Soluble in water | [2] |
The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[3] However, the molecule retains functionalities susceptible to degradation.
Predicted Stability Profile: A Forced Degradation Perspective
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6] The following sections outline the predicted behavior of this compound under standard forced degradation conditions, guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[12] For this compound, the ether linkage and the aromatic chloro substituent are the primary sites of potential hydrolytic degradation.
-
Acidic Conditions: Under strong acidic conditions (e.g., 0.1 M - 1 M HCl), the ethoxy group may be susceptible to hydrolysis to form the corresponding phenol.[4] The chloro group is generally stable to acid hydrolysis on an aromatic ring.
-
Basic Conditions: In alkaline conditions (e.g., 0.1 M - 1 M NaOH), the chloro group may be susceptible to nucleophilic substitution by a hydroxyl group, although this typically requires harsh conditions.[4] The ether linkage is generally stable to base hydrolysis.
-
Neutral Conditions: In neutral aqueous solutions, the compound is expected to be relatively stable against hydrolysis.
Oxidative Stability
The aniline moiety is particularly susceptible to oxidation.[13] Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to a variety of degradation products.[5]
-
N-Oxidation: The primary amine can be oxidized to form nitroso, nitro, or N-oxide derivatives.
-
Ring Oxidation: The electron-rich aromatic ring, activated by the ethoxy and amino groups, can undergo oxidation, potentially leading to the formation of quinone-imine type structures.
-
Polymerization: Oxidative coupling of aniline derivatives can lead to the formation of colored polymeric impurities.
Photostability
As per ICH Q1B guidelines, photostability testing is crucial.[1][14][15][16] Aromatic amines are often light-sensitive, and exposure to UV and visible light can induce degradation.[17]
-
Mechanism: Photodegradation can proceed through photo-oxidation, leading to products similar to those from chemical oxidation. Photolytic cleavage of the C-Cl or C-O bonds is also possible, though likely less favored than reactions involving the amine group.
-
Discoloration: A common outcome of photodegradation of anilines is the formation of colored impurities due to the formation of conjugated systems and polymeric products.
Thermal Stability
Thermal degradation should be assessed at elevated temperatures.[4] As a hydrochloride salt, the decomposition profile may be complex.
-
Decomposition: Upon heating, hydrochloride salts of amines can decompose, potentially liberating HCl gas and leading to the degradation of the parent molecule.[18] The specific decomposition products would need to be identified through techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
-
Melting Point with Decomposition: It is common for such salts to exhibit a melting point with simultaneous decomposition.
Reactivity Profile and Incompatibilities
Understanding the reactivity of this compound is key to preventing unintended reactions during storage, handling, and formulation.
Incompatible Materials
-
Strong Oxidizing Agents: Contact with strong oxidizers will likely lead to vigorous and potentially hazardous reactions, resulting in the degradation products mentioned in the oxidative stability section.
-
Strong Bases: Strong bases will deprotonate the anilinium hydrochloride to the free base, 4-chloro-2-ethoxyaniline. The free base is likely to be less stable, particularly towards oxidation, than the hydrochloride salt.
-
Metals: Certain metals can catalyze oxidative degradation.
Drug-Excipient Compatibility
In a pharmaceutical formulation context, interactions with excipients are a major consideration.[19][20][21]
-
Reducing Sugars: The primary amine group can undergo a Maillard reaction with reducing sugars (e.g., lactose), leading to the formation of glycosylamines and subsequent degradation products, often associated with discoloration.[19]
-
Aldehyde Impurities: Trace aldehyde impurities in excipients can react with the primary amine to form Schiff bases (imines).
-
Peroxide Impurities: Excipients like povidone and polyethylene glycols can contain peroxide impurities that can initiate oxidative degradation.
Experimental Protocols for Stability and Reactivity Assessment
To empirically determine the stability and reactivity profile, a systematic approach involving forced degradation studies and compatibility testing is necessary.
Forced Degradation Experimental Workflow
This workflow is designed to generate potential degradation products for the development of a stability-indicating analytical method.
Objective: To generate a degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter, validated stability chambers (thermal and photostability)
Protocol:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize a sample with 1 M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours in a validated oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10] A dark control should be maintained.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, likely a gradient reversed-phase method with UV detection.[22][23] Mass spectrometry compatible methods are highly recommended for peak identification.[23][24]
Drug-Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Protocol:
-
Binary Mixtures: Prepare 1:1 (w/w) binary mixtures of the drug with selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).
-
Moisture Stress: Prepare a second set of binary mixtures and add 5% (w/w) of water to simulate high humidity conditions.
-
Storage: Store all mixtures in sealed vials at an accelerated stability condition (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for the appearance of new degradation products and for any change in the physical appearance of the mixture. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[25]
Concluding Remarks for the Practicing Scientist
For any development program involving this molecule, it is imperative to conduct thorough forced degradation and excipient compatibility studies as outlined. The resulting data will be crucial for the development of a validated, stability-indicating analytical method and for the rational design of a stable and effective final formulation.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jordilabs.com [jordilabs.com]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. dl.edi-info.ir [dl.edi-info.ir]
- 18. mdpi.com [mdpi.com]
- 19. quercus.be [quercus.be]
- 20. scispace.com [scispace.com]
- 21. labinsights.nl [labinsights.nl]
- 22. questjournals.org [questjournals.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. fisherpub.sjf.edu [fisherpub.sjf.edu]
In-Depth Technical Guide: Potential Reaction Mechanisms Involving 4-Chloro-2-ethoxyaniline Hydrochloride
Introduction
4-Chloro-2-ethoxyaniline hydrochloride is a substituted aniline derivative of significant interest in organic synthesis, particularly as a building block in the pharmaceutical and dye industries.[1] Its chemical reactivity is governed by the interplay of three key structural features: the primary aromatic amine (-NH₂), the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing chloro group (-Cl) on the benzene ring. The hydrochloride salt form ensures stability and enhances water solubility, though the free base is typically liberated in situ for most organic reactions. This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.
Core Molecular Structure and Reactivity Overview
The reactivity of the aromatic ring in 4-Chloro-2-ethoxyaniline is a nuanced balance of electronic effects. The amino and ethoxy groups are strong activating, ortho-, para- directing groups due to their ability to donate electron density to the ring through resonance.[2][3][4] Conversely, the chlorine atom is a deactivating, yet also ortho-, para- directing substituent. The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution reactions. The primary amine also serves as a nucleophilic center and is a precursor to highly versatile diazonium salts.
I. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring.[5][6] The high electron density of the aniline ring, further enhanced by the ethoxy group, makes 4-Chloro-2-ethoxyaniline highly susceptible to this class of reactions.[3][7]
A. Halogenation
Due to the strong activation by the amino and ethoxy groups, direct halogenation of 4-Chloro-2-ethoxyaniline is often rapid and can lead to polysubstitution.[3][7] To achieve controlled monohalogenation, the reactivity of the amino group is typically attenuated by acetylation.
Mechanism: Bromination
The mechanism involves the generation of an electrophilic bromine species which is then attacked by the electron-rich aromatic ring. The directing effects of the substituents guide the incoming electrophile.
Caption: Electrophilic Aromatic Bromination Workflow.
Experimental Protocol: Controlled Monobromination
-
Protection of the Amine: Dissolve this compound in a suitable solvent (e.g., acetic acid). Add a base (e.g., sodium acetate) to neutralize the hydrochloride and then add acetic anhydride. Heat the mixture to form the acetanilide derivative.
-
Bromination: Cool the reaction mixture and slowly add a solution of bromine in acetic acid. The acetyl group moderates the reactivity, allowing for selective monobromination.
-
Deprotection: After the reaction is complete, hydrolyze the acetyl group by heating with aqueous acid or base to yield the monobrominated 4-Chloro-2-ethoxyaniline.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the product by crystallization or column chromatography.
B. Nitration and Sulfonation
Direct nitration of anilines is often problematic due to the oxidation of the amino group by nitric acid.[7] Sulfonation, however, can be achieved under specific conditions.[2][4]
Mechanism: Sulfonation
In concentrated sulfuric acid, the aniline is protonated to form the anilinium ion. While the -NH₃⁺ group is strongly deactivating, a small equilibrium concentration of the free amine exists. This highly reactive free amine undergoes sulfonation, primarily at the para-position relative to the amino group.
Caption: Mechanism of Aniline Sulfonation.
Experimental Protocol: Sulfonation
-
Reaction Setup: Carefully add 4-Chloro-2-ethoxyaniline to concentrated sulfuric acid at a low temperature.
-
Heating: Heat the mixture to approximately 180-190°C for several hours.
-
Work-up: Cool the reaction mixture and pour it onto ice. The sulfonated product will precipitate and can be collected by filtration.
II. Reactions at the Amino Group
The primary amino group is a versatile functional handle for a variety of chemical transformations.
A. Diazotization and Subsequent Reactions
One of the most important reactions of primary aromatic amines is their conversion to diazonium salts.[7][8] This is achieved by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[8][9]
Mechanism: Diazotization
The reaction proceeds through the formation of a nitrosamine intermediate, which then tautomerizes and dehydrates under acidic conditions to yield the diazonium salt.
Caption: General Diazotization Reaction Pathway.
Experimental Protocol: Diazotization
-
Preparation: Dissolve this compound in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in subsequent reactions.
B. Sandmeyer and Related Reactions
The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of functional groups, often with the loss of dinitrogen gas.[7] Sandmeyer reactions utilize copper(I) salts to introduce halides or a cyano group.
-
Sandmeyer Reaction: Treatment with CuCl, CuBr, or CuCN introduces -Cl, -Br, or -CN, respectively.
-
Schiemann Reaction: Treatment with fluoroboric acid (HBF₄) followed by heating introduces a fluorine atom.
-
Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.
-
Hydroxylation: Heating the diazonium salt solution in the presence of a large amount of water introduces a hydroxyl group.
C. Azo Coupling
Diazonium salts can also act as electrophiles and react with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form highly colored azo compounds, which are the basis of many dyes.[3][7][10]
Mechanism: Azo Coupling
The electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. The reaction is typically carried out in mildly acidic or alkaline conditions.
Caption: Azo Coupling Reaction Mechanism.
III. Nucleophilic Aromatic Substitution (SNAAr)
While less common for electron-rich anilines, nucleophilic aromatic substitution can occur under specific conditions, particularly if there are strong electron-withdrawing groups on the ring or if a powerful nucleophile is used.[2][11] The chlorine atom on 4-Chloro-2-ethoxyaniline can potentially be displaced by strong nucleophiles.
Mechanism: SNAr
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the Meisenheimer complex, making this reaction less favorable for 4-Chloro-2-ethoxyaniline under standard conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, this reaction may be possible.
IV. Oxidation Reactions
The aniline functional group is susceptible to oxidation. The electrochemical oxidation of substituted anilines can lead to the formation of various products, including quinoneimines and sulfonated derivatives in the presence of appropriate reagents.[12]
V. Synthesis of 4-Chloro-2-ethoxyaniline
The most common synthetic route to 4-Chloro-2-ethoxyaniline involves the reduction of the corresponding nitro compound, 4-chloro-2-ethoxynitrobenzene.[13][14]
Experimental Protocol: Reduction of a Nitroarene
-
Reaction Setup: A mixture of 4-chloro-2-ethoxynitrobenzene in a suitable solvent (e.g., ethanol, acetic acid) is treated with a reducing agent. Common reducing agents include:
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and, for catalytic hydrogenation, under pressure.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction mixture is neutralized and the product is extracted with an organic solvent. The hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Safety Considerations
This compound and related compounds should be handled with appropriate safety precautions.[15][16][17][18][19] It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile chemical intermediate with a rich and varied reactivity profile. A thorough understanding of the interplay of its functional groups is crucial for predicting reaction outcomes and designing synthetic strategies. This guide has provided a comprehensive overview of the key reaction mechanisms involving this compound, supported by practical experimental protocols. By leveraging this knowledge, researchers can effectively utilize this compound in the development of novel molecules for a wide range of applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. byjus.com [byjus.com]
- 5. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 14. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. cpachem.com [cpachem.com]
- 19. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Strategic Use of 4-Chloro-2-ethoxyaniline Hydrochloride in the Synthesis of Heterocyclic Pharmaceutical Intermediates
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 4-Chloro-2-ethoxyaniline hydrochloride. It moves beyond a simple recitation of properties to provide in-depth, field-proven insights into its use as a strategic building block in the synthesis of complex pharmaceutical intermediates, particularly nitrogen-containing heterocycles.
Introduction: The Utility of a Multifunctional Building Block
This compound (CAS: 858855-49-9) is a substituted aniline derivative poised for significant utility in modern synthetic organic chemistry.[1][2] Its structure is notable for three key features that a synthetic chemist can exploit:
-
A Nucleophilic Amino Group: The primary amine is the principal reactive site for forming new carbon-nitrogen bonds, essential for constructing the core scaffolds of many active pharmaceutical ingredients (APIs).
-
An Electron-Donating Ethoxy Group: Positioned ortho to the amine, the ethoxy group activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of cyclization reactions through steric and electronic effects.
-
An Electron-Withdrawing Chloro Group: The chlorine atom at the para position modulates the nucleophilicity of the amine and the overall electron density of the ring. Halogen atoms are prevalent in pharmaceuticals, often enhancing metabolic stability or modulating binding affinity.[3][4]
The hydrochloride salt form ensures greater stability and easier handling compared to the free base. This guide will provide a detailed, validated protocol for a representative transformation: the synthesis of a substituted benzimidazole, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors, anthelmintics, and antihistamines.
Physicochemical Properties & Critical Safety Data
Handling this reagent requires strict adherence to safety protocols. The data below is compiled from authoritative safety data sheets (SDS).[5][6]
| Property | Value | Source |
| CAS Number | 858855-49-9 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 208.1 g/mol | [1] |
| Purity | Typically ≥98% | [1][7] |
| Appearance | Data not consistently available; handle as a solid. | [5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [5] |
1.1. Hazard Identification and Safe Handling (E-E-A-T Pillar: Trustworthiness)
This compound and related chloroanilines are hazardous substances and must be handled with extreme caution in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles with side-shields, and a flame-retardant lab coat. For handling larger quantities or if dust is generated, a full-face respirator is recommended.[5]
-
Handling Precautions: Avoid dust formation and inhalation.[5] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[8]
-
First Aid Measures:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Prevent release to the environment.[8]
Application in Heterocyclic Synthesis: A Representative Workflow
The true value of an intermediate is demonstrated through its successful conversion into a more complex, high-value structure. The following workflow outlines a robust process for synthesizing a 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole, a key intermediate for further elaboration in drug discovery programs.
Caption: General workflow for benzimidazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole
This protocol is designed to be self-validating, providing clear steps and expected outcomes. The causality behind key steps is explained to enhance reproducibility.
3.1. Reaction Scheme
The core transformation is a Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic, dehydrating conditions.
Caption: Phillips condensation to form the benzimidazole core.
3.2. Materials and Reagents
| Reagent | CAS | M.W. | Amount | Moles |
| 4-Chloro-2-ethoxyaniline HCl | 858855-49-9 | 208.1 | 5.00 g | 24.0 mmol |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 1.73 mL | 30.0 mmol |
| Hydrochloric Acid (4N aq.) | 7647-01-0 | 36.46 | 50 mL | - |
| Sodium Hydroxide (10M aq.) | 1310-73-2 | 40.00 | ~40 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | - |
3.3. Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (5.00 g, 24.0 mmol) and 50 mL of 4N aqueous hydrochloric acid.
-
Rationale (Expertise): The starting material is added directly to the acidic medium. While the free amine is the reactive species, the acidic conditions of the Phillips condensation ensure that an equilibrium concentration of the protonated and free amine exists, and it also serves as the catalyst.
-
-
Reagent Addition: Add glacial acetic acid (1.73 mL, 30.0 mmol) to the stirred suspension.
-
Rationale: A slight excess of the carboxylic acid ensures the complete consumption of the more valuable aniline starting material.
-
-
Cyclization: Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Rationale: Heating provides the necessary activation energy for the dehydration and cyclization steps of the mechanism.
-
-
Work-up and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice-water bath. Slowly and carefully add 10M sodium hydroxide solution dropwise with vigorous stirring until the mixture is basic (pH > 10, check with pH paper). A precipitate should form.
-
Rationale: Basification neutralizes the excess acid catalyst and deprotonates the benzimidazole product, causing it to precipitate from the aqueous solution due to its lower solubility.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the neutral organic product from the aqueous salt solution. Multiple extractions ensure maximum recovery.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water and inorganic salts. Magnesium sulfate is a neutral drying agent that efficiently removes dissolved water.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Expected Results and Characterization
This section provides benchmarks for validating a successful synthesis, a key component of a trustworthy protocol.
| Parameter | Expected Outcome |
| Product | 5-Chloro-7-ethoxy-2-methyl-1H-benzo[d]imidazole |
| Physical Form | Off-white to light brown crystalline solid |
| Theoretical Yield | 5.05 g |
| Typical Actual Yield | 4.0 - 4.5 g (80-90%) |
| Melting Point | ~175-180 °C (literature dependent) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~ 7.3 (s, 1H), 6.8 (s, 1H), 4.2 (q, 2H), 2.6 (s, 3H), 1.5 (t, 3H) |
| Mass Spec (ESI+) | m/z = 211.06 [M+H]⁺ |
Mechanistic Insights and Strategic Considerations
Understanding the reaction mechanism allows for troubleshooting and adaptation of the protocol for different substrates.
Caption: Simplified logical flow of the Phillips condensation mechanism.
-
Influence of Substituents: The ortho-ethoxy group is electron-donating, which can accelerate the initial N-acylation step. However, its steric bulk may slightly hinder the subsequent intramolecular cyclization. The para-chloro group is electron-withdrawing, which deactivates the ring but does not interfere with the primary reaction at the amino groups. This electronic modulation is a key reason for using this specific intermediate in targeted synthesis campaigns.
Conclusion
This compound is a valuable and versatile building block for constructing pharmaceutically relevant heterocyclic cores. Its unique substitution pattern allows for fine-tuning of electronic and steric properties in target molecules. By following the detailed and validated protocol provided, researchers can reliably synthesize key benzimidazole intermediates, demonstrating the practical utility of this reagent. The principles of nucleophilic attack, condensation, and cyclization outlined here are broadly applicable, enabling the adaptation of this starting material for a wide range of synthetic targets in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
4-Chloro-2-ethoxyaniline hydrochloride as a building block for protein degraders.
Application Note & Protocols
Topic: 4-Chloro-2-ethoxyaniline hydrochloride: A Versatile Scaffolding Hub for the Modular Synthesis of Protein Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs), the principal agents of TPD, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2] The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to facilitate the rapid synthesis and optimization of degrader libraries.[3] This guide provides an in-depth technical overview and detailed protocols for utilizing This compound (CAS: 858855-49-9) as a strategic building block in the construction of novel protein degraders. We will explore the chemical rationale for its selection, its reactivity, and provide a step-by-step protocol for its incorporation into a key degrader intermediate, establishing a foundation for its use in advanced drug discovery programs.
The Paradigm of Targeted Protein Degradation
Conventional therapeutics, such as small-molecule inhibitors, function through occupancy-driven pharmacology, requiring sustained binding to a protein's active site to elicit a biological response. TPD operates on a different, event-driven paradigm. PROTACs act as catalytic shuttles, where a single molecule can induce the degradation of multiple target protein copies.[4] This process hijacks the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
The mechanism involves three key components as illustrated below: a ligand for the Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a flexible linker connecting them.[2][3][5] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
The Strategic Application of 4-Chloro-2-ethoxyaniline Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of small molecules that can modulate the activity of key biological targets with high potency and selectivity. Among the most pursued targets are protein kinases, a family of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for drug discovery.[1][2] This guide delves into the application of a crucial, yet specialized, building block: 4-Chloro-2-ethoxyaniline hydrochloride. We will explore its strategic importance in the synthesis of sophisticated kinase inhibitors, particularly those based on the privileged 4-anilinoquinazoline scaffold.[2][3]
This compound, with its distinct substitution pattern, offers medicinal chemists a unique starting point for creating molecules with tailored properties. The presence of the ethoxy group can influence solubility and metabolic stability, while the chloro substituent provides a key vector for modifying the electronic properties and steric interactions of the final compound within the kinase active site. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile intermediate in their synthetic endeavors.
The Role of 4-Chloro-2-ethoxyaniline in the Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline core is a well-established pharmacophore found in numerous clinically approved kinase inhibitors, including gefitinib and erlotinib.[2] These drugs primarily target the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. The general structure of these inhibitors consists of a quinazoline ring system, with the aniline moiety occupying the ATP-binding site of the kinase. The substituents on the aniline ring are critical for achieving high-affinity binding and selectivity.
This compound serves as the precursor to the substituted aniline portion of these inhibitors. The synthesis of the final 4-anilinoquinazoline derivative is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and the aniline.
Caption: General synthetic scheme for 4-anilinoquinazoline kinase inhibitors.
Detailed Experimental Protocol: Synthesis of N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a potential kinase inhibitor, utilizing this compound.
Principle:
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the amino group of 4-chloro-2-ethoxyaniline attacks the C4 position of 4-chloro-6,7-dimethoxyquinazoline. The hydrochloride salt of the aniline is neutralized in situ or in a prior step to liberate the free amine for the reaction. The reaction is typically carried out in a polar solvent at elevated temperatures.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 858855-49-9 | 208.09 | Aniline precursor |
| 4-Chloro-6,7-dimethoxyquinazoline | 23680-88-8 | 224.65 | Quinazoline core |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | 101.19 / 129.24 | Base (to neutralize HCl) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous wash |
| Brine | N/A | N/A | Aqueous wash |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | 7757-82-6 / 7487-88-9 | 142.04 / 120.37 | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Solvent Addition: Add isopropanol to the flask to dissolve the starting material.
-
Aniline Addition: To the solution, add this compound (1.1 eq).
-
Base Addition: Add triethylamine or DIPEA (1.5 eq) to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Analysis
The structure and purity of the synthesized N-(4-chloro-2-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Perspectives
This compound is a valuable and strategic building block in medicinal chemistry for the synthesis of potent kinase inhibitors. The protocol detailed herein provides a robust and reproducible method for the synthesis of a 4-anilinoquinazoline derivative, which can be adapted for the creation of a library of analogues for structure-activity relationship (SAR) studies. The unique substitution pattern of this aniline derivative offers opportunities to fine-tune the pharmacological properties of the resulting inhibitors, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles. As the field of targeted therapy continues to evolve, the demand for such specialized chemical intermediates will undoubtedly grow, underscoring the importance of understanding their application and synthetic utility.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Protocol for using 4-Chloro-2-ethoxyaniline hydrochloride in cross-coupling reactions.
An Application Guide for the Utilization of 4-Chloro-2-ethoxyaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions. This document delves into the substrate's unique characteristics, the mechanistic principles governing the activation of its challenging aryl chloride bond, and step-by-step procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions. By synthesizing foundational theory with practical, field-proven insights, this guide aims to empower chemists to effectively leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Strategic Value of 4-Chloro-2-ethoxyaniline
4-Chloro-2-ethoxyaniline is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive aryl chloride, a nucleophilic amino group (once deprotonated), and an ortho-ethoxy substituent, offers multiple avenues for molecular elaboration. The development of robust palladium-catalyzed cross-coupling reactions has revolutionized modern chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[1] These transformations, pioneered by Nobel laureates Heck, Negishi, and Suzuki, are cornerstones of pharmaceutical and materials science discovery.[1][2]
However, aryl chlorides, like the one present in our topic substrate, have historically been considered challenging coupling partners due to the high dissociation energy of the C-Cl bond.[3] Early catalytic systems were often limited to more reactive aryl bromides and iodides.[4] The last two decades have seen the development of sophisticated palladium catalysts, particularly those employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs), which can effectively activate the inert C-Cl bond, even on electron-rich aromatic rings.[3][5][6][7] This guide focuses on harnessing these modern catalytic systems for the successful application of this compound in two of the most powerful cross-coupling methodologies.
Understanding the Substrate: Key Physicochemical and Safety Considerations
Structure and Reactivity
4-Chloro-2-ethoxyaniline is supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics. The protonation of the aniline nitrogen atom deactivates its nucleophilicity and prevents oxidative side reactions.
-
The Aryl Chloride: The primary site for cross-coupling. Its reactivity is influenced by the two electron-donating groups on the ring (amino and ethoxy), which make the crucial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl chlorides.[7][8]
-
The Aniline Moiety: In its free-base form, the -NH₂ group is a potent nucleophile for C-N coupling reactions and a directing group. The hydrochloride form requires in situ neutralization by the reaction base to unmask its reactivity.
-
The Ethoxy Group: This ortho-substituent provides steric bulk that can influence the choice of ligand and catalyst, potentially favoring more hindered ligands to achieve efficient coupling.
The Critical Role of the Hydrochloride Salt
The use of the hydrochloride salt is a practical consideration. While it renders the aniline inert and stable, it necessitates the use of a sufficient amount of base in the reaction mixture. The base must first neutralize the HCl salt to generate the free aniline before it can participate in the catalytic cycle (e.g., as a substrate in Buchwald-Hartwig amination) or simply be present for other reactions like Suzuki coupling. This requires careful stoichiometric calculation of the base.
Safety and Handling Precautions
This compound and its parent aniline are hazardous materials. Always consult the latest Safety Data Sheet (SDS) before use.[9]
| Hazard Type | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10][11] May cause cancer.[11][12] Suspected of causing genetic defects.[10] |
| Irritation | Causes serious eye irritation.[10] May cause an allergic skin reaction.[10][11] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, impervious gloves (e.g., nitrile), and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood.[12] |
| Spill & Disposal | In case of a spill, avoid dust formation.[9] Collect material using appropriate methods and dispose of it as hazardous waste according to local regulations. Prevent entry into drains or waterways.[12] |
The Engine of Transformation: The Palladium Catalytic Cycle
Understanding the mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The generally accepted mechanism for reactions like Suzuki and Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The rate-limiting step for aryl chlorides. The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-2-ethoxyaniline, forming a Pd(II) complex. Electron-rich, bulky ligands are crucial to facilitate this challenging step.[6][7]
-
Transmetalation (Suzuki) / Amine Binding (Buchwald-Hartwig): In a Suzuki coupling, the organic group from a boronic acid (activated by a base) is transferred to the palladium center.[2][13] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[14]
-
Reductive Elimination: The final step where the two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][14]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the coupling of 4-chloro-2-ethoxyaniline with a generic arylboronic acid to form a substituted biaryl ether, a common scaffold in medicinal chemistry.
Objective: To synthesize 4-(Aryl)-2-ethoxyaniline from this compound and an arylboronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Reagents and Equipment
| Reagent/Equipment | Recommended Specification/Amount | Purpose |
| 4-Chloro-2-ethoxyaniline HCl | 1.0 mmol, 1.0 equiv | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 mmol, 1.2-1.5 equiv | Coupling Partner |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 0.02 mmol, 2 mol% | Catalyst Source |
| Ligand (e.g., SPhos, XPhos) | 0.04 mmol, 4 mol% | Catalyst Activation |
| Base (e.g., K₃PO₄ or K₂CO₃) | 3.0 mmol, 3.0 equiv | Base (Accounts for HCl salt) |
| Anhydrous Solvent | Toluene/Water (10:1) or Dioxane/Water (10:1), 5 mL | Reaction Medium |
| Schlenk flask or Microwave vial | 10-20 mL | Reaction Vessel |
| Magnetic stirrer with hotplate | --- | Agitation and Heating |
| Inert Gas Supply (Argon/Nitrogen) | --- | Exclude Oxygen |
| Standard Glassware | --- | Workup and Purification |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Rationale: Using an oven-dried flask prevents atmospheric moisture from interfering with the reaction. The solid reagents are added first for ease of handling.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Rationale: This is a critical step. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the electron-rich phosphine ligand, halting the reaction.[15]
-
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent system (e.g., 5 mL of a 10:1 mixture of Toluene and Water) via syringe.
-
Rationale: Anhydrous organic solvents are typically used, but a small amount of water can be beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating the transmetalation step.[4]
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Rationale: Elevated temperatures are required to promote the difficult oxidative addition of the aryl chloride.[15] Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig C-N Amination
This protocol describes the coupling of 4-chloro-2-ethoxyaniline (as the aryl halide source) with a secondary amine.
Objective: To synthesize N,N-dialkyl-4-amino-3-ethoxyaniline from this compound and a secondary amine.
Reagents and Equipment
| Reagent/Equipment | Recommended Specification/Amount | Purpose |
| 4-Chloro-2-ethoxyaniline HCl | 1.0 mmol, 1.0 equiv | Aryl Halide Source |
| Secondary Amine (e.g., Morpholine) | 1.2 mmol, 1.2 equiv | Nucleophile |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 mmol, 1 mol% | Catalyst Source |
| Ligand (e.g., BrettPhos, Xantphos) | 0.02-0.04 mmol, 2-4 mol% | Catalyst Activation |
| Base (e.g., NaOt-Bu or LHMDS) | 2.5 mmol, 2.5 equiv | Strong, non-nucleophilic base |
| Anhydrous Solvent | Toluene or Dioxane, 5 mL | Reaction Medium |
| Schlenk flask or Microwave vial | 10-20 mL | Reaction Vessel |
| Inert Gas Supply (Argon/Nitrogen) | --- | Exclude Oxygen |
| Glovebox (recommended for base) | --- | Safe handling of pyrophoric/hygroscopic base |
Step-by-Step Methodology
-
Vessel Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the strong base (e.g., NaOt-Bu, 2.5 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Rationale: Strong bases like sodium tert-butoxide are highly hygroscopic and reactive. Handling them in a glovebox is the safest and most effective practice.
-
-
Reagent Addition (in Glovebox): Add the this compound (1.0 equiv). Seal the flask before removing from the glovebox.
-
Solvent and Amine Addition: Outside the glovebox, using Schlenk line techniques, add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the secondary amine (1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Buchwald-Hartwig aminations are often faster than Suzuki couplings, potentially reaching completion in 1-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Caution: Quenching a reaction containing a strong base can be exothermic. Add the quenching agent slowly.
-
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient base to neutralize HCl salt and drive reaction.3. Reaction temperature too low.4. Poor quality solvent/reagents. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Increase base stoichiometry to 3-4 equivalents.3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvents. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. Presence of water/protons competing with the coupling partner.2. β-Hydride elimination from the Pd-amido intermediate (in Buchwald-Hartwig). | 1. Use anhydrous conditions; ensure base is sufficiently strong and non-nucleophilic.2. Switch to a bulkier ligand (e.g., Buchwald-type ligands) that favors reductive elimination over β-hydride elimination.[14] |
| Formation of Homocoupling Product (Ar-Ar) | The reaction of the aryl chloride with the palladium intermediate leads to undesired homo-coupled products. | This can be influenced by solvent choice. In some cases, changing the solvent can favor the desired cross-coupling pathway over homocoupling.[4][17] |
| Catalyst Decomposition (Black Precipitate) | The Pd(0) catalyst has crashed out of solution as palladium black. This is often caused by ligand degradation or dissociation at high temperatures. | 1. Lower the reaction temperature.2. Use a more robust or sterically hindered ligand that better stabilizes the Pd(0) center.3. Use a pre-formed, stable palladium precatalyst.[18] |
References
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. cpachem.com [cpachem.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Standard operating procedure for handling 4-Chloro-2-ethoxyaniline hydrochloride.
An Application Note and Protocol for the Safe Handling and Use of 4-Chloro-2-ethoxyaniline hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the safe handling, storage, and use of this compound (CAS No. 858855-49-9). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block. The protocols herein are designed to ensure scientific integrity and user safety by integrating established safety principles with practical, field-proven insights.
Compound Profile and Scientific Context
This compound is an aromatic amine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its structure, featuring a substituted aniline core, suggests potential for a range of chemical transformations while also demanding a high degree of caution due to the toxicological profile of the aniline class of compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 858855-49-9 | [1] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1] |
| Molecular Weight | 208.1 g/mol | [1] |
| Synonyms | 4-Chloro-2-ethoxy-benzenamine hydrochloride | [2] |
| Typical Use | Intermediate in industrial and scientific research |[1][2] |
Hazard Identification and Toxicological Assessment
While specific toxicological data for this compound is limited, the well-documented hazards of the parent compound class, substituted anilines, provide a strong basis for a precautionary approach.[2] Compounds like 4-chloroaniline are known to be highly toxic and carcinogenic.[3]
Causality of Toxicity: Substituted anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[4][5] Furthermore, hemolysis (destruction of red blood cells) is a common finding in toxicity studies of these compounds.[5] Their ability to be absorbed through the skin makes dermal contact a significant route of exposure.
Table 2: GHS Hazard Classification (Inferred from Related Compounds)
| Pictogram | Signal Word | Hazard Statement |
|---|
|
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | |
| Danger | H350: May cause cancer.[3] | |
| Warning | H317: May cause an allergic skin reaction.[6] | |
| Warning | H410: Very toxic to aquatic life with long lasting effects. |
Note: This classification is based on the known hazards of closely related aniline compounds and should be used as a minimum standard for risk assessment.
Risk Mitigation and Hierarchy of Controls
A systematic approach to safety is mandatory when handling this compound. The hierarchy of controls dictates the most effective means of mitigating risk.
-
Elimination/Substitution: If the scientific objective allows, consider if a less hazardous reagent can be used.
-
Engineering Controls: These are the primary means of protection.
-
Administrative Controls:
-
Designated Work Area: Clearly demarcate an area for working with this compound to prevent cross-contamination.
-
Chemical Hygiene Plan: All personnel must be trained on the facility's Chemical Hygiene Plan and the specific risks of this compound.[8][9]
-
Accurate Inventory: Maintain a real-time, accurate inventory to track the material.[10]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Caption: Relationship between hazards and required safety controls.
Standard Operating Procedure (SOP)
This SOP outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Operational Safety Checks
-
Verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
Locate the appropriate chemical spill kit and verify its contents are complete.
-
Confirm that a designated, labeled waste container is available for hazardous solid waste.[11]
Personal Protective Equipment (PPE)
Table 3: Required Personal Protective Equipment
| Protection | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield.[2] | Protects against splashes and airborne dust. |
| Hand | Nitrile gloves (minimum thickness of 4 mil). | Provides chemical resistance against anilines. Double-gloving is recommended. |
| Body | Flame-resistant lab coat. | Protects skin and clothing from contamination.[7] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7] |
| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or if exposure limits are exceeded, a full-face respirator is necessary.[2] | The fume hood provides primary respiratory protection. |
Protocol for Weighing and Dispensing
Caption: Step-by-step workflow for handling the solid compound.
-
Preparation: Before retrieving the chemical, don all required PPE as specified in Table 3.
-
Work Area Setup: Place all necessary equipment (spatulas, weigh boat, reaction vessel, and a labeled hazardous waste bag) inside the chemical fume hood. This minimizes movement of the hazardous material in and out of the controlled space.
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully dispense the desired amount of this compound into the weigh boat. Avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Transfer: Carefully transfer the weighed solid into the designated reaction vessel. Perform this transfer over a spill tray or secondary containment to catch any loose powder.
-
Decontamination:
-
Wipe the spatula and any contaminated surfaces with a disposable towel dampened with an appropriate solvent (e.g., ethanol), then with soap and water.
-
Place the used weigh boat, towel, and outer pair of gloves into the designated hazardous waste bag inside the fume hood.[7]
-
-
Final Steps: Securely seal the waste bag. Remove inner gloves and wash hands thoroughly with soap and water, even after wearing gloves.[7]
Storage and Incompatibilities
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. Keep it in a designated cabinet for toxic and carcinogenic materials, away from general laboratory traffic.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[12] Anilines can react vigorously with these substances.
Emergency Procedures
Caption: Decision tree for first aid response to exposure.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][6]
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Call for immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]
-
Spill:
-
Small Spill: For small amounts of powder, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Decontaminate the area.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department.
-
Application Protocol: Example of N-Acetylation
This protocol provides a general method for the N-acetylation of this compound, a common reaction for primary amines.
Objective: To synthesize N-(4-chloro-2-ethoxyphenyl)acetamide.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: In the fume hood, suspend this compound (1.0 eq) in anhydrous DCM.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise via syringe. The purpose of TEA is to deprotonate the anilinium hydrochloride to the free, nucleophilic aniline base. Stir for 15 minutes.
-
Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 10 minutes. This reaction is exothermic; slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cpachem.com [cpachem.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. triumvirate.com [triumvirate.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. fishersci.com [fishersci.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Chloro-2-ethoxyaniline Hydrochloride
Abstract
This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-ethoxyaniline hydrochloride. As a crucial building block in pharmaceutical and chemical synthesis, a reliable analytical method for this compound is essential for quality control and reaction monitoring. The developed method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, coupled with UV detection. The entire process, from initial parameter selection based on the analyte's physicochemical properties to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is elucidated. This guide serves as a comprehensive protocol for researchers and quality control analysts, explaining the scientific rationale behind each step to ensure method reproducibility and trustworthiness.
Introduction and Preliminary Considerations
This compound is a substituted aniline derivative with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.1 g/mol .[1][2] Its structure, featuring a primary aromatic amine, a chloro group, and an ethoxy group, defines its analytical behavior. The primary amine confers basic properties, while the aromatic ring provides a chromophore suitable for UV detection. The overall molecule is moderately polar.
The primary objective of this work is to establish a definitive analytical protocol for its quantification. The development strategy is predicated on a logical, science-driven approach, starting with the analyte's inherent chemical properties to inform the initial chromatographic conditions. Reversed-phase HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar aromatic compounds like substituted anilines.[3][4]
Initial Assessment based on Physicochemical Properties:
-
Mode of Separation: Reversed-Phase Chromatography is selected to retain the analyte based on its hydrophobic character.
-
Stationary Phase: A C18 (octadecylsilane) column is the primary choice due to its strong hydrophobic retention, which is suitable for aromatic compounds.[5] Phenyl or C8 phases are considered viable alternatives for selectivity optimization if needed.[6][7]
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.
-
pH Control: The basic nature of the aniline group (pKa of aniline ≈ 4.6) necessitates pH control of the mobile phase. Operating at a pH of approximately 2.5-3.5 ensures the amine is consistently protonated (R-NH₃⁺), which minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and ensures reproducible retention.
-
Detection: The presence of the substituted benzene ring suggests strong UV absorbance. A photodiode array (PDA) detector will be used to scan the UV spectrum and determine the optimal detection wavelength (λmax). For aniline and its derivatives, wavelengths between 200 nm and 270 nm are typically effective.[8][9]
Systematic Method Development and Optimization
The development process follows a structured workflow, beginning with initial screening and progressing to fine-tuning of parameters to achieve optimal separation characteristics: good resolution, symmetric peak shape, and a reasonable analysis time.
Caption: A logical workflow for HPLC method development.
Column and Wavelength Selection
A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen for initial screening due to its wide applicability and proven performance for aromatic amines.[5][6] Smaller particle sizes (e.g., <2 µm or core-shell) can be used for higher efficiency and faster analysis on UHPLC systems.[7]
A standard solution of this compound was prepared in a 50:50 mixture of acetonitrile and water and injected. The UV spectrum was recorded using a PDA detector. The λmax was determined to be approximately 245 nm, which was selected for all subsequent experiments to ensure maximum sensitivity.
Mobile Phase Optimization
The mobile phase is the most critical parameter for achieving the desired selectivity and retention in RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN provided a sharper peak shape and lower backpressure compared to MeOH at equivalent mobile phase strengths. Therefore, ACN was selected as the organic modifier.
-
Aqueous Phase and pH: To control the ionization of the analyte, a buffered aqueous phase is required.
-
Acidic Modifier (Unbuffered): An initial run with 0.1% formic acid in water showed moderate peak tailing.
-
Buffered Mobile Phase: A 20 mM potassium phosphate buffer was prepared and its pH was adjusted to 3.0 with phosphoric acid. Using this buffer as the aqueous component of the mobile phase resulted in a significant improvement in peak symmetry. The low pH ensures the aniline is protonated, and the buffer salts help to mask active silanol sites on the stationary phase.
-
-
Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for this single-analyte quantification. A series of runs with varying ratios of ACN to pH 3.0 phosphate buffer were performed. A ratio of 55:45 (v/v) Acetonitrile:Buffer provided a suitable retention time of approximately 4.5 minutes with excellent peak shape.
Optimization of Operating Conditions
-
Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. Operating at 30°C provided the best balance of peak shape and stable retention time, while slightly reducing system backpressure.
-
Flow Rate: A flow rate of 1.0 mL/min was found to be optimal, providing efficient separation within a short run time without generating excessive backpressure.
Final Optimized Method and Protocol
This section provides the detailed protocol for the final, optimized analytical method.
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard analytical equipment. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for the analyte.[5] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the system to ensure analyte is protonated (R-NH₃⁺), improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Elution Mode | Isocratic: 55% B / 45% A | Simple, robust, and provides optimal retention time. |
| Flow Rate | 1.0 mL/min | Balances analysis time and system pressure. |
| Column Temp. | 30°C | Ensures reproducible retention and improves peak symmetry. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for the analyte, ensuring high sensitivity. |
| Run Time | 10 minutes | Allows for complete elution of the analyte and any potential impurities. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures analyte solubility and compatibility with the mobile phase. |
Experimental Protocol: Sample Analysis
-
Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix 450 mL of the prepared buffer (Mobile Phase A) with 550 mL of acetonitrile (Mobile Phase B). Degas the solution before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the validated range of the method (e.g., 50 µg/mL).
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Injection: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters were assessed according to ICH guidelines.[10][11]
Caption: Interrelation of ICH validation parameters.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol: Five replicate injections of a 50 µg/mL standard solution were made. Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients. Protocol:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a standard solution of the analyte.
-
If available, inject solutions of known related substances or stressed samples (e.g., acid, base, peroxide, heat, light degradation). Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (if using a PDA detector) should pass.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between concentration and instrument response. Protocol: A series of at least five concentrations were prepared from the standard stock solution, ranging from 1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate. Acceptance Criteria:
-
Range: The validated range was established from the LOQ to 120% of the target concentration (e.g., 1 - 120 µg/mL).
-
Linearity: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Accuracy (as % Recovery)
Purpose: To determine the closeness of the test results to the true value. Protocol: Accuracy was determined by analyzing a sample of known concentration (or a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared and analyzed in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day by a different analyst using a different instrument. Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of the regression line; S = slope of the calibration curve). Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: The effect of small changes in the following parameters was evaluated:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% absolute in organic content) Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor variations.
Conclusion
A simple, specific, and reliable isocratic RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method employs a C18 column with a buffered acetonitrile/water mobile phase and UV detection at 245 nm. The validation results demonstrate that the method possesses excellent linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control analysis in industrial and research settings. The comprehensive protocols provided herein serve as a self-validating system for implementation by drug development professionals and analytical scientists.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Purification of 4-Chloro-2-ethoxyaniline hydrochloride derivatives by column chromatography.
An Application Note and Detailed Protocol for the Purification of 4-Chloro-2-ethoxyaniline Hydrochloride Derivatives by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed methodology for the purification of this compound and its derivatives using silica gel column chromatography. Aromatic amines, particularly in their hydrochloride salt form, present unique challenges during chromatographic separation due to their basicity and polarity. Strong interactions with the acidic silanol groups of standard silica gel can lead to significant peak tailing, poor resolution, and low recovery. This document outlines a robust protocol that addresses these challenges by employing a basified mobile phase system. It offers in-depth explanations for each step, from mobile phase selection using Thin-Layer Chromatography (TLC) to final product isolation, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
4-Chloro-2-ethoxyaniline and its analogues are important structural motifs in medicinal chemistry and materials science, often serving as precursors for pharmaceuticals and dyes.[1][2] The synthesis of these compounds frequently results in crude mixtures containing unreacted starting materials, byproducts, and residual reagents. Column chromatography is the quintessential technique for isolating the desired product; however, the inherent basicity of the aniline nitrogen atom complicates the process.
The stationary phase, typically silica gel, possesses a surface rich in weakly acidic silanol groups (Si-OH). Basic amines can undergo strong acid-base interactions with these sites, leading to:
-
Irreversible Adsorption: The compound fails to elute from the column, drastically reducing yield.
-
Peak Tailing: Slow dissociation from the acidic sites causes the compound to elute gradually and asymmetrically, resulting in broad, tailing peaks that are difficult to separate from impurities.[3]
-
Compound Degradation: Some sensitive amines may degrade on the acidic silica surface.
This protocol mitigates these issues by neutralizing the silica gel surface in situ through the addition of a small amount of a basic modifier, triethylamine (TEA), to the mobile phase.[4] This approach passivates the active silanol sites, allowing for efficient elution and symmetrical peak shapes.
Foundational Principles of Separation
The success of this purification hinges on understanding the equilibrium between the stationary phase, the mobile phase, and the analyte.[5]
-
Analyte (4-Chloro-2-ethoxyaniline): As a hydrochloride salt, the compound is polar and crystalline. For chromatographic separation on silica, it is the free base form that is relevant. The free amine is moderately polar due to the presence of the -NH2 and ethoxy groups. Its basicity is the primary driver of the challenging interactions with silica.
-
Stationary Phase (Silica Gel): A highly polar adsorbent. Its surface acidity is the main obstacle for amine purification.[4]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that carries the analyte through the column. The polarity of the mobile phase is carefully tuned to control the elution speed. A less polar mobile phase results in slower elution (stronger interaction with silica), while a more polar mobile phase accelerates elution.[6][7] For amines, the addition of a basic modifier is crucial to ensure a successful separation on silica gel.[4]
Safety First: Handling Aromatic Amines
Substituted anilines are hazardous compounds and must be handled with extreme care.
-
Toxicity: 4-Chloroaniline and its derivatives are toxic if swallowed, inhaled, or through skin contact. They are also suspected carcinogens and may cause allergic skin reactions.[2][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[9][10]
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, according to your institution's hazardous waste guidelines.
Experimental Workflow and Protocol
The overall process is a systematic progression from small-scale analysis to preparative-scale purification.
Caption: Workflow for chromatographic purification.
Part A: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[7] This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessive solvent volumes.
Materials:
-
TLC silica gel plates (e.g., glass-backed, F254)
-
Developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude this compound derivative
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA)
Protocol:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of a polar solvent like methanol or DCM.
-
Initial Solvent Screening:
-
Spot the stock solution onto three separate TLC plates.
-
Develop each plate in a different solvent system. Good starting points for moderately polar compounds are mixtures of a non-polar and a polar solvent.[11]
-
Plate 1: 30% Ethyl Acetate in Hexane
-
Plate 2: 50% Ethyl Acetate in Hexane
-
Plate 3: 10% Methanol in Dichloromethane
-
-
-
Incorporate Basic Modifier: Prepare the most promising solvent system from step 2 (the one giving an Rf closest to the target range) again, but this time add 0.5-1% TEA by volume (e.g., for 10 mL total solvent, add 50-100 µL of TEA).
-
Optimize the System: Run a new TLC plate with the TEA-modified eluent. Observe the spot: it should be much rounder and less streaky. Adjust the solvent ratio to achieve the target Rf of 0.25-0.35. For example, if the Rf is too high (compound runs too fast), decrease the concentration of the polar solvent (e.g., from 30% EtOAc to 20% EtOAc).
| Solvent System (Example) | Polarity | Typical Application |
| Ethyl Acetate / Hexane + 1% TEA | Low to Medium | Standard for moderately polar amines.[11] |
| Methanol / DCM + 1% TEA | Medium to High | Effective for more polar amines.[11] |
| Ether / Pentane + 1% TEA | Low | Suitable for less polar compounds.[11] |
Table 1: Common mobile phase systems for amine purification.
Part B: Preparative Column Chromatography
Equipment & Materials:
-
Glass chromatography column with stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Optimized mobile phase (containing 0.5-1% TEA)
-
Sand and Cotton wool
-
Beakers, Erlenmeyer flasks, round-bottom flask
-
Fraction collection tubes (test tubes)
Protocol:
-
Column Preparation (Wet Slurry Method):
-
Use a weight of silica gel that is 30-50 times the weight of your crude sample.[5]
-
Place a small plug of cotton wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, create a slurry by mixing the required silica gel with the non-polar component of your mobile phase (e.g., hexane).
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the column to encourage even packing and dislodge air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.
-
Wash the column with 2-3 column volumes of the fully optimized mobile phase (including the polar solvent and TEA) to equilibrate the stationary phase. Never let the solvent level drop below the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude compound (e.g., 1 g) in a minimal amount of a volatile solvent (like DCM or methanol).
-
Add a small amount of silica gel (~2-3 times the weight of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant head of solvent above the silica bed.
-
For difficult separations, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.
-
-
Analysis and Isolation:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in your optimized mobile phase and visualize under a UV lamp.
-
Identify the fractions containing only your pure product (single spot at the correct Rf).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent and TEA using a rotary evaporator to yield the purified compound.
-
Troubleshooting Common Issues
Caption: Troubleshooting guide for common chromatography problems.
Conclusion
The purification of basic compounds like this compound derivatives by silica gel chromatography is highly achievable with careful planning and execution. The key to success is the passivation of the acidic silica stationary phase through the use of a basic modifier in the eluent. By following the detailed TLC optimization and preparative column protocol outlined in this guide, researchers can consistently obtain their target compounds with high purity and in good yield, accelerating progress in drug development and chemical research.
References
- 1. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. biotage.com [biotage.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. echemi.com [echemi.com]
- 10. cpachem.com [cpachem.com]
- 11. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Diazotization of 4-Chloro-2-ethoxyaniline Hydrochloride for Synthetic Applications
Introduction: The Strategic Importance of 4-Chloro-2-ethoxyaniline Diazotization
4-Chloro-2-ethoxyaniline hydrochloride serves as a crucial starting material in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and dye industries. The strategic placement of the chloro, ethoxy, and primary amine functionalities on the aromatic ring provides a versatile scaffold for molecular elaboration. The diazotization of the primary amino group is a pivotal transformation, converting it into a highly reactive diazonium salt.[1] This intermediate is not typically isolated due to its inherent instability and potential explosive nature; instead, it is generated in situ for immediate use in subsequent reactions.[2][3]
The resulting 4-chloro-2-ethoxybenzenediazonium salt is a valuable precursor for introducing various substituents onto the aromatic ring through reactions such as Sandmeyer, Schiemann, and azo coupling.[1][4] These transformations are fundamental in constructing the core structures of numerous pharmaceutical agents, agrochemicals, and high-performance pigments.[5][6] This document provides a comprehensive guide to the diazotization of this compound, detailing the underlying mechanistic principles, optimized protocols, and critical safety considerations.
Mechanistic Insights: The Chemistry of Diazotization
The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt through the action of nitrous acid (HNO₂).[7] Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][6]
The key steps of the mechanism are as follows:
-
Formation of the Nitrosating Agent: In the presence of a strong acid, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6][8]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-N bond and generating an N-nitrosammonium ion.[8]
-
Deprotonation and Tautomerization: A rapid deprotonation of the N-nitrosammonium ion yields an N-nitrosamine. This is followed by a series of proton transfers, leading to the formation of a diazohydroxide.[7]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The subsequent elimination of water results in the formation of the stable, resonance-stabilized aryldiazonium ion.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. akjournals.com [akjournals.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Agrochemicals and Dyestuffs
Introduction: The Synthetic Nexus of Agriculture and Color
The synthesis of organic molecules lies at the heart of two seemingly disparate, yet technologically vital industries: agriculture and coloration. Agrochemicals, the chemical agents that protect crops and enhance yields, and dyestuffs, the compounds that impart color to textiles, plastics, and other materials, share a common foundation in the principles of synthetic organic chemistry.[1][2][3] The ability to rationally design and construct complex molecular architectures is paramount to the development of novel herbicides, insecticides, and vibrant, stable dyes. This guide provides an in-depth exploration of the synthetic strategies and key chemical transformations that underpin the production of these essential classes of compounds. We will delve into the mechanistic rationale behind pivotal reactions and provide detailed, field-proven protocols for the synthesis of representative agrochemicals and dyestuffs, aimed at researchers, scientists, and professionals in drug and chemical development.
Part 1: Core Synthetic Strategies in Agrochemical and Dyestuff Production
The molecular complexity of modern agrochemicals and dyestuffs necessitates a diverse toolkit of synthetic reactions. While each target molecule presents unique challenges, several classes of reactions have proven to be particularly versatile and are frequently employed in industrial-scale synthesis.
Carbon-Carbon Bond Formation: The Architectural Foundation
The construction of the carbon skeleton is a fundamental aspect of organic synthesis. In the context of agrochemicals and dyestuffs, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become indispensable tools. The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[4] This reaction is particularly valuable for the synthesis of complex olefinic structures found in some agrochemicals and dye precursors.[5][6][7]
Carbon-Heteroatom Bond Formation: Introducing Functionality
The introduction of nitrogen, oxygen, and sulfur atoms is crucial for imparting the desired biological activity in agrochemicals and the chromophoric properties in dyes. The Ullmann condensation, a copper-catalyzed reaction, is a classic and still relevant method for forming carbon-oxygen and carbon-nitrogen bonds, particularly in the synthesis of aryl ethers and amines which are common moieties in both product classes.[8][9][10][11]
Diazotization and Azo Coupling: The Genesis of Color
Azo dyes, which account for a significant portion of the synthetic dye market, are characterized by the presence of the azo group (-N=N-).[12] The synthesis of these dyes relies on a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling component like a phenol or an aniline.[12][13][14] This reaction sequence is a cornerstone of dyestuff chemistry, allowing for the creation of a vast palette of colors.
Part 2: Synthesis of Key Agrochemicals
The relentless need to improve crop yields and protect against pests drives the continuous development of new agrochemicals.[1][15] The following sections detail the synthesis of two major classes of agrochemicals: pyrethroid insecticides and sulfonylurea herbicides.
Pyrethroid Insecticides: Nature-Inspired Pest Control
Synthetic pyrethroids are a major class of insecticides that are synthetic analogs of the naturally occurring pyrethrins found in chrysanthemum flowers.[16] They are prized for their high insecticidal activity and low mammalian toxicity. A key structural feature of many pyrethroids is a cyclopropane ring, which presents an interesting synthetic challenge.
The synthesis of a pyrethroid insecticide typically involves the esterification of a chrysanthemic acid derivative (the acid component) with a suitable alcohol. The following diagram illustrates a generalized workflow for the synthesis of a pyrethroid.
Caption: Generalized workflow for pyrethroid insecticide synthesis.
This protocol outlines the synthesis of a key intermediate for Deltamethrin, a widely used pyrethroid insecticide. The synthesis involves the esterification of a chrysanthemic acid derivative with 3-phenoxybenzyl alcohol.
Materials:
-
3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride
-
3-Phenoxybenzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the desired deltamethrin intermediate.
Expected Outcome:
The protocol should yield the target ester as a viscous oil or a low-melting solid. The purity can be assessed by NMR and mass spectrometry.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Sulfonylurea Herbicides: Potent Weed Control Agents
Sulfonylurea herbicides are a class of highly effective herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[17][18] Their low application rates and high selectivity make them commercially important.[17]
The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative. The following diagram illustrates this key bond-forming reaction.
Caption: Core reaction in the synthesis of sulfonylurea herbicides.
This protocol describes the synthesis of a sulfonylurea herbicide analog through the reaction of a pyridinesulfonamide with a pyrimidinyl carbamate.
Materials:
-
2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide
-
Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Water
-
Standard laboratory glassware
Procedure:
-
To a suspension of 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (1.0 eq) and phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (1.1 eq) in anhydrous acetonitrile, add DBU (1.2 eq) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonylurea.
Expected Outcome:
The desired sulfonylurea should be obtained as a crystalline solid. Characterization can be performed using NMR, IR, and melting point analysis.
| Parameter | Expected Value |
| Yield | 90-98% |
| Melting Point | Consistent with literature values |
Part 3: Synthesis of Dyestuffs
The synthesis of dyestuffs is a mature field of industrial chemistry, yet the demand for new colors with improved properties continues to drive innovation.[2][19]
Azo Dyes: The Workhorses of the Dye Industry
Azo dyes are the most widely used class of dyes, accounting for over 60% of the total dye market.[12] Their popularity stems from their straightforward synthesis, which allows for a wide range of colors and shades.
The synthesis of an azo dye is a two-step process as depicted in the following workflow diagram.
Caption: General workflow for the synthesis of an azo dye.
Methyl orange is a common pH indicator and a classic example of an azo dye. Its synthesis is a staple in many organic chemistry laboratory courses.
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-Dimethylaniline
-
Sodium hydroxide solution (10%)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a beaker, dissolve sulfanilic acid (1.0 eq) and sodium carbonate (0.5 eq) in water by gentle heating. Cool the solution to room temperature.
-
In a separate test tube, dissolve sodium nitrite (1.0 eq) in a small amount of water.
-
Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.5 eq) to the cooled mixture with constant stirring. Keep the temperature below 5 °C. The formation of a white precipitate of the diazonium salt should be observed.
-
-
Azo Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a small amount of dilute hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt suspension to the N,N-dimethylaniline solution with vigorous stirring. A red color should develop immediately.
-
Make the solution alkaline by the dropwise addition of 10% sodium hydroxide solution. The color will change to a yellowish-orange.
-
Heat the mixture gently to dissolve the precipitate and then allow it to cool slowly to crystallize the methyl orange.
-
Collect the crystals by filtration and wash with a small amount of cold water.
-
Expected Outcome:
Methyl orange is obtained as orange-yellow crystals.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Orange-yellow crystalline solid |
Indigo Dye: A Historic and Enduring Color
Indigo is an organic compound with a distinctive blue color that has been used as a dye for centuries.[20] While originally obtained from plants, the vast majority of indigo is now produced synthetically.[20][21] The Baeyer-Drewsen indigo synthesis is a classic laboratory method for its preparation.[20]
This synthesis involves an aldol condensation of o-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization to form indigo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchpublish.com [researchpublish.com]
- 3. Agro Synthesis [evonik.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann_condensation [chemeurope.com]
- 11. byjus.com [byjus.com]
- 12. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. A review of history, properties, classification, applications and challenges of natural and synthetic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indigo dye - Wikipedia [en.wikipedia.org]
- 21. A Comprehensive Guide to Indigo Dye: Applications, Manufacturing, and Key Considerations - Henan Chemger Group Corporation [chemger.com]
Application Note & Protocol: Safe Storage and Handling of 4-Chloro-2-ethoxyaniline hydrochloride
Introduction
4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9; Molecular Formula: C₈H₁₁Cl₂NO) is a substituted aniline derivative increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] Its structural motifs are relevant in the synthesis of complex organic molecules, including potential pharmaceutical agents. However, the toxicological profile for this specific hydrochloride salt is not extensively documented in public safety literature.[3]
This guide provides a comprehensive framework for the safe storage, handling, and disposal of this compound. Given the data gap, we will apply the precautionary principle, deriving our protocols from the known hazards of structurally related compounds, such as 4-chloroaniline and 4-ethoxyaniline. This document is designed to empower researchers to manage the associated risks effectively, ensuring personnel safety and experimental integrity.
Section 1: Hazard Assessment & Risk Mitigation
Inferred Toxicological Profile
A thorough risk assessment necessitates understanding the potential hazards. While specific data for this compound is limited, the profiles of its structural analogs are well-characterized and suggest a high degree of caution is warranted.
-
Toxicity of 4-Chloroaniline: This related compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected human carcinogen (IARC Group 2B, NTP evidence of carcinogenic activity) and can cause an allergic skin reaction.[4][5] A significant systemic effect is the induction of methemoglobinemia, which impairs oxygen transport in the blood and can lead to cyanosis.
-
Toxicity of 4-Ethoxyaniline: The free base is known to be harmful if swallowed, inhaled, or in contact with skin.[6] It is a suspected mutagen and may cause skin sensitization.[6][7]
Causality: The presence of both the chloro- and ethoxy-aniline moieties in the target molecule makes it imperative to assume a hazard profile that encompasses the risks of both analog types. Therefore, this compound should be treated as a substance that is acutely toxic, a potential carcinogen and mutagen, a skin sensitizer, and capable of causing systemic effects.
Anticipated GHS Hazard Classification
Based on the inferred profile, the compound should be handled as if it meets the criteria for the following GHS classifications.
| Pictogram | Hazard Class | Hazard Statement (Anticipated) |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[5] |
|
| Carcinogenicity / Mutagenicity | May cause cancer and is suspected of causing genetic defects.[4][5][6] |
|
| Skin Sensitization / Irritation | May cause an allergic skin reaction and serious eye irritation.[6] |
|
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[4] |
Primary Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, eye contact, and accidental ingestion.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The Hierarchy of Controls
To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. The most effective measures involve engineering solutions to isolate the hazard, supplemented by administrative controls and mandatory PPE.
Mandatory Engineering Controls
All procedures involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[8] This is non-negotiable and serves to contain aerosols and dust, preventing inhalation, which is a primary exposure risk. The fume hood should have a verified face velocity appropriate for handling toxic powders.
Personal Protective Equipment (PPE) Specifications
The following PPE is mandatory for all personnel handling the compound. No single piece of equipment protects against all hazards, so a complete ensemble is required.[9]
| Body Area | PPE Specification | Rationale & Standard |
| Eyes/Face | Chemical safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US).[3][4] | Protects against splashes and accidental dust projection. |
| A face shield should be worn over goggles during procedures with a high splash risk. | Provides a secondary barrier for the entire face. | |
| Skin/Body | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Chemical-resistant gloves (Nitrile is recommended for broad resistance).[10] | Prevents dermal absorption, a key toxicity route. Gloves must be inspected before use and changed immediately if contaminated or compromised.[10] | |
| For large quantities or high-risk tasks, consider double-gloving and impervious clothing.[3][9] | Enhances protection against significant exposure. | |
| Respiratory | Not required if all handling is performed within a certified fume hood. | The engineering control should prevent airborne exposure. |
| If a fume hood is unavailable or fails, a NIOSH-approved full-face respirator with organic vapor/particulate cartridges is required.[3] | Provides respiratory protection in emergency or non-standard situations. |
Section 3: Storage & Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
Standard Operating Conditions for Storage
| Parameter | Condition | Justification |
| Temperature | Cool, room temperature area.[1][3] | Avoids degradation and potential pressure buildup in the container. |
| Atmosphere | Dry, well-ventilated location.[3][4][11] | Prevents hydrolysis and degradation from moisture. Good ventilation mitigates vapor accumulation in case of a leak. |
| Light | Protect from direct sunlight.[4] | Aniline derivatives can be light-sensitive, leading to degradation. |
| Container | Store in the original, tightly closed container.[3][6] | Prevents contamination and release into the environment. |
| Location | Store in a locked cabinet or an area accessible only to authorized personnel.[6] | Restricts access due to the high toxicity of the compound. |
Chemical Incompatibility
To prevent dangerous reactions, this compound must be segregated from the following materials:
-
Strong Oxidizing Agents: Can cause violent exothermic reactions.[4][12]
-
Acids, Acid Anhydrides, Acid Chlorides, Chloroformates: Incompatible with amine salts and can lead to hazardous reactions.[4][12]
-
Foodstuff Containers: Store separately to prevent cross-contamination.[3]
Section 4: Protocols for Safe Handling & Disposal
The following protocols provide a systematic approach to minimize exposure risk throughout the compound's lifecycle in the laboratory.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in Section 2.3.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvent) within the fume hood.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood or use a weigh boat with a lid to transport the compound to a balance immediately adjacent to the hood.
-
Carefully transfer the desired amount of solid from the stock container to a tared weighing vessel.
-
Perform this action slowly to minimize the creation of airborne dust.
-
Immediately and securely close the main stock container.
-
-
Dissolution and Use:
-
Add the weighed solid to the reaction vessel or solvent inside the fume hood.
-
If adding solvent to the solid, do so slowly to avoid splashing.
-
Proceed with the experimental procedure within the confines of the fume hood.
-
-
Post-Procedure Decontamination:
-
Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Collect all cleaning materials as contaminated waste.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the lab.[8]
-
Waste Disposal Protocol
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Unused or waste compound must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Contaminated Materials: All disposable items, including gloves, bench paper, weigh boats, and pipette tips, must be placed in a designated, sealed hazardous waste container.[6][8]
-
Empty Containers: Do not rinse empty containers into the drain. The container should be sealed and disposed of as hazardous waste according to institutional and local regulations.[6]
-
NEVER dispose of this chemical or its containers in standard trash or down the sanitary sewer system.[4][6]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is vital. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Emergency Response Decision Tree
Caption: Decision-making workflow for emergencies involving the compound.
First Aid Measures
The following table outlines immediate first aid actions. In all cases of exposure, seek professional medical attention immediately after administering first aid.[12] Show the Safety Data Sheet (SDS) to the attending physician.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately.[3] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hsa.ie [hsa.ie]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Troubleshooting low purity in 4-Chloro-2-ethoxyaniline hydrochloride synthesis.
Technical Support Center: 4-Chloro-2-ethoxyaniline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter purity-related challenges during this synthesis. Here, we provide in-depth, experience-based answers to common problems, focusing on the causality behind experimental outcomes to empower you to effectively troubleshoot your process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method is the reduction of a nitroaromatic precursor, 1-chloro-2-ethoxy-4-nitrobenzene.[1][2] This reduction is typically achieved through catalytic hydrogenation (e.g., using a platinum-on-carbon catalyst) or chemical reduction (e.g., using iron or tin in the presence of an acid).[3][4] The resulting free aniline base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Q2: My final product is an off-white, tan, or brown powder, not the expected white crystalline solid. What is the likely cause?
Discoloration is almost always indicative of oxidation. Anilines, particularly electron-rich ones like 4-chloro-2-ethoxyaniline, are highly susceptible to air oxidation, which forms highly colored polymeric impurities. This can happen if the free base is exposed to air for extended periods before conversion to the more stable hydrochloride salt.
Q3: What are the critical parameters to control during the nitro group reduction?
Temperature and pressure are paramount. For catalytic hydrogenations, maintaining the recommended temperature (typically 80-110°C) and hydrogen pressure (5-50 atmospheres) is crucial for both reaction rate and selectivity.[3] Over-reduction or side reactions can occur at excessively high temperatures or pressures, while incomplete reactions are common if conditions are too mild.
In-Depth Troubleshooting Guide
This section addresses specific purity issues in a detailed question-and-answer format, providing both the "why" and the "how" for resolving them.
Issue 1: Multiple Spots on TLC, Indicating Significant Impurities
Q: My Thin Layer Chromatography (TLC) analysis of the crude product shows the main spot, but also several other distinct spots. What are these impurities and how can I prevent them?
A: The identity of the impurities is directly linked to the reaction mechanism and conditions. Let's break down the possibilities.
The presence of multiple spots on a TLC plate points to a lack of reaction selectivity or incomplete conversion. The primary impurities often arise from side-reactions during the critical nitro-reduction step.
Root Cause Analysis:
-
Incomplete Reduction: A faint spot corresponding to the starting material (1-chloro-2-ethoxy-4-nitrobenzene) indicates the reaction has not gone to completion. This can be due to insufficient reaction time, deactivated catalyst, or inadequate reducing agent.
-
Intermediate Byproducts: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reduction is not fully completed, these reactive species can persist and lead to the formation of dimeric azo or azoxy compounds, which are common, colored impurities.
-
Dehalogenation: Under harsh catalytic hydrogenation conditions (high temperature or aggressive catalysts), the chlorine atom can be reductively removed from the aromatic ring, leading to the formation of 2-ethoxyaniline.
-
Starting Material Impurities: The purity of your initial 1-chloro-2-ethoxy-4-nitrobenzene is critical. Any impurities in this starting material will likely be carried through the synthesis and complicate purification.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for TLC impurities.
Corrective Actions & Protocols:
-
Protocol for Optimizing Reaction Time: Monitor the reaction every 30-60 minutes using TLC. The reaction is complete only when the starting material spot has completely disappeared.
-
Catalyst Selection: If dehalogenation is suspected, switch to a less aggressive catalyst. For example, if using Palladium on Carbon (Pd/C), consider switching to a sulfided Platinum on Carbon (Pt/C) catalyst, which is known to be more selective and less prone to causing dehalogenation in aromatic systems.[3]
-
Inert Atmosphere: When handling the isolated free aniline base, do so under an inert atmosphere (Nitrogen or Argon) to prevent the rapid air oxidation that leads to colored impurities.
Issue 2: Low Yield and Oily Product After HCl Salt Formation
Q: I've completed the reaction and am trying to precipitate the hydrochloride salt, but I'm getting a low yield of an oily or sticky solid instead of a crystalline powder. What's going wrong?
A: This issue typically points to problems with the salt formation and crystallization step, often caused by residual impurities or incorrect solvent choice.
Root Cause Analysis:
-
Presence of Water: Even small amounts of water in the organic solvent during the addition of HCl can lead to the formation of a hydrate or prevent proper crystallization, resulting in an oil.
-
Excess HCl: Adding a large excess of hydrochloric acid can increase the solubility of the salt in the reaction medium, thus preventing its precipitation and lowering the isolated yield.
-
Solvent Polarity: The solvent used for the precipitation is critical. The ideal solvent should readily dissolve the free aniline base but have very low solubility for the hydrochloride salt. Isopropanol, ethanol, or ethyl acetate are commonly used. If the solvent is too polar, the salt will remain in solution.
-
Impurities Inhibiting Crystallization: The presence of the aforementioned byproducts can act as "crystal poisons," disrupting the lattice formation of the desired product and causing it to "oil out."
Corrective Actions & Protocols:
-
Anhydrous Conditions: Ensure the solvent used for salt formation is dry. Use anhydrous solvents and consider adding a drying agent like anhydrous sodium sulfate to the solution of the free base before adding HCl.
-
Stoichiometric HCl Addition: Calculate the precise molar equivalent of HCl needed. Use a standardized solution of HCl in a solvent like isopropanol or dioxane for more controlled addition. Add the HCl solution dropwise at a reduced temperature (0-5 °C) to promote slow, controlled crystallization.
-
Recrystallization Protocol: If an oily product is obtained, it can often be purified and crystallized.
-
Dissolve the crude oil or solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities.
-
Hot-filter the solution to remove the carbon and any insoluble material.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Table: Recommended Solvents for Recrystallization
| Solvent System | Ratio (v/v) | Target Impurity | Notes |
| Ethanol / Water | 5:1 to 10:1 | General polar impurities | Excellent for high recovery of clean product. |
| Isopropanol | N/A | Non-polar byproducts | Good for removing greasy, less polar impurities. |
| Acetonitrile | N/A | Water-soluble impurities | Can be effective but requires careful handling. |
Issue 3: Unexpected Peaks in NMR or Mass Spec Analysis
Q: My final product's NMR spectrum shows the expected peaks, but also several unassigned signals. How can I identify these?
A: Unidentified signals point to structural isomers or byproducts that were not removed during workup. Correlating NMR and MS data is key to identification.
Root Cause Analysis & Identification:
-
Isomeric Impurities: If the synthesis of the starting material (1-chloro-2-ethoxy-4-nitrobenzene) was not regioselective, you may have other isomers present, such as 1-chloro-4-ethoxy-2-nitrobenzene. These will carry through the synthesis and be very difficult to separate. The most common route to the precursor involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, which selectively substitutes at the 2-position.[1]
-
Over-Alkylation/Acylation: If protecting groups were used on the aniline, incomplete deprotection or side reactions can occur. For instance, in syntheses involving acyl protection, residual N-acylated product may be present.[5][6]
-
Dimeric Species: As mentioned, azo/azoxy dimers can form. These will have a molecular weight roughly double that of the product and can often be identified by mass spectrometry.
Synthesis and Side Reaction Pathway
Caption: Main synthesis pathway and common side reactions.
Analytical Strategy:
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique for separating and identifying volatile impurities. It can confirm the presence of dehalogenated byproducts or isomers.
-
High-Resolution MS: Provides an exact mass, which can help confirm the elemental composition of an unknown impurity, distinguishing it from the desired product.
-
2D NMR (COSY, HSQC): If an impurity is present in sufficient quantity (>5%), 2D NMR experiments can help elucidate its structure by showing correlations between protons and carbons.
By systematically addressing potential issues related to reaction conditions, purification techniques, and starting material quality, researchers can significantly improve the purity and yield of this compound.
References
- 1. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]
- 2. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 6. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Aniline Acylation Reactions
Welcome to the Technical Support Center for aniline acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters like temperature and time.
Introduction to Aniline Acylation
The acylation of aniline to form an amide (e.g., acetanilide) is a fundamental transformation in organic synthesis. It is often employed to protect the amino group, reducing its activating effect on the aromatic ring and preventing unwanted side reactions like polysubstitution during subsequent electrophilic aromatic substitution.[1][2][3][4] While seemingly straightforward, achieving high yield, purity, and efficiency requires careful control over reaction conditions. This guide will address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aniline acylation is sluggish with low conversion. How can I improve the reaction rate and yield?
Answer: Low conversion is a common issue that can often be traced back to the choice of acylating agent, catalyst, or suboptimal reaction conditions.
-
Choice of Acylating Agent: The reactivity of the acylating agent is paramount.
-
Acetic Acid: While being a green and cost-effective option, acetic acid is the least reactive acylating agent, often requiring high temperatures (e.g., 140°C) and extended reaction times to achieve good conversion.[5][6] Microwave-assisted synthesis can sometimes accelerate this reaction.[7]
-
Acetic Anhydride: This is a moderately reactive and commonly used reagent that offers a good balance of reactivity and handling.[8][9] It is less corrosive than acetyl chloride and the acetic acid byproduct is generally easy to remove.[8]
-
Acetyl Chloride: As the most reactive of the common acylating agents, acetyl chloride typically leads to faster reaction times.[8][10] However, its high reactivity can sometimes lead to lower selectivity and the formation of corrosive HCl gas, which must be neutralized.[8]
-
-
Catalyst Selection and Optimization:
-
For less reactive systems, such as those using acetic acid, a catalyst is often necessary. Mesoporous polyaniline-supported silver nanoparticles (mPANI/Ag) have been shown to be effective.[5][6]
-
For sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed with an acylating agent to form a highly reactive N-acylpyridinium intermediate.[11]
-
Phase transfer catalysts (PTC) like Tetrabutylammonium Bromide (TBAB) can be effective when using acetyl chloride in a biphasic system, often with a base like K₂CO₃ in a solvent such as DMF.[12][13]
-
-
Optimizing Reaction Temperature and Time:
-
General Principle: An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to side product formation.
-
With Acetic Acid: Optimal temperatures are often high, around 140°C for 3 hours with a suitable catalyst.[6]
-
With Acetic Anhydride: The reaction is often exothermic.[14] It can sometimes be run at room temperature, though gentle heating or reflux may be required to drive the reaction to completion.[8]
-
With Acetyl Chloride: Due to its high reactivity, these reactions are often performed at lower temperatures (e.g., in an ice bath) to control the reaction rate and minimize side products.[8]
-
The following table summarizes typical starting points for temperature and time optimization:
| Acylating Agent | Catalyst | Typical Temperature | Typical Time | Key Considerations |
| Acetic Acid | mPANI/Ag | 140°C | 3 hours | Greener but requires forcing conditions.[5][6] |
| Acetic Anhydride | None or mild acid/base | Room Temp to Reflux | 30 min - 2 hours | Good balance of reactivity and ease of handling.[8] |
| Acetyl Chloride | Base (e.g., Pyridine, Et₃N) | 0°C to Room Temp | 15 min - 1 hour | Highly reactive; produces corrosive HCl.[8][13] |
Q2: I'm observing a significant amount of a di-acylated byproduct. How can I prevent this?
Answer: Di-acylation is a common side reaction, particularly when using highly reactive acylating agents or forcing reaction conditions.[5] The initially formed acetanilide is less nucleophilic than aniline, but a second acylation can occur.[5]
-
Control Molar Ratios: Using a large excess of the acylating agent can drive the reaction towards di-acylation.[5] It is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[11]
-
Modify Reaction Temperature: High temperatures can promote di-acylation.[5] If you are running the reaction at elevated temperatures, consider lowering it.
-
Slow Addition of Reagents: Adding the acylating agent dropwise to the aniline solution can help to avoid a localized high concentration of the acylating agent, thus minimizing di-acylation.[11]
Q3: My reaction is complete, but I'm having trouble purifying the product and getting a good yield after recrystallization.
Answer: Proper workup and purification are critical for obtaining a high yield of pure acetanilide. Recrystallization is the most common method for purifying the crude product.[15][16][17]
-
Initial Product Isolation: After the reaction is complete, the mixture is often poured into ice-cold water to precipitate the crude acetanilide.[8] This is because acetanilide has low solubility in cold water, while many impurities and byproducts may remain dissolved.[18]
-
Choosing the Right Recrystallization Solvent: Water is a common and effective solvent for recrystallizing acetanilide because acetanilide is highly soluble in hot water but has low solubility in cold water.[18][19]
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.[16][18]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[16][18] Rapid cooling can lead to the formation of small crystals that trap impurities.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[16]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16][19]
-
Experimental Protocols
Protocol 1: Acetylation of Aniline using Acetic Anhydride
This protocol is a standard and reliable method for the preparation of acetanilide.
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-cold water
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
Procedure:
-
In a round-bottom flask, dissolve aniline (1 mmol) in glacial acetic acid.
-
Add acetic anhydride (1.1 mmol) to the solution.
-
Heat the mixture under reflux for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude acetanilide by recrystallization from hot water.[8]
Protocol 2: Acetylation of Aniline using Acetyl Chloride
This protocol utilizes the more reactive acetyl chloride and requires careful temperature control.
Materials:
-
Aniline
-
Acetyl Chloride
-
Pyridine or Dichloromethane (as solvent)
-
Ice bath
Procedure:
-
Dissolve aniline (1 mmol) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) to the cooled solution while stirring.
-
Allow the reaction to proceed at a low temperature, monitoring by TLC.
-
Upon completion, proceed with an appropriate aqueous workup to remove the HCl byproduct and any remaining starting materials.
-
Isolate and purify the product, typically by recrystallization.[8]
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making, the following diagrams illustrate the general workflow for aniline acylation and a troubleshooting guide for common issues.
Caption: General workflow for the acylation of aniline.
Caption: Troubleshooting guide for common issues in aniline acylation.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]
- 10. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. cerritos.edu [cerritos.edu]
- 17. studylib.net [studylib.net]
- 18. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 19. Video: Recrystallization - Procedure [jove.com]
Preventing degradation of 4-Chloro-2-ethoxyaniline hydrochloride during reaction.
Welcome to the technical support center for 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to prevent degradation of this compound during storage and chemical reactions. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint. What is the cause?
A1: The discoloration of your this compound is a classic indicator of oxidative degradation.[1] Anilines, as a class of compounds, are susceptible to oxidation due to the electron-donating nature of the amino group, which makes the aromatic ring electron-rich and prone to losing electrons.[2] This process is often accelerated by exposure to atmospheric oxygen and light, leading to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials.[1][3]
Q2: Is the hydrochloride salt form of 4-Chloro-2-ethoxyaniline not stable?
A2: The hydrochloride salt is generally more stable to oxidation than the corresponding free base. The protonation of the amino group to form the anilinium salt reduces its electron-donating ability, thus decreasing its susceptibility to oxidation. However, this compound is a salt of a weak base and a strong acid. In solution, particularly in protic or aqueous solvents, an equilibrium exists between the protonated anilinium ion and the free aniline base.[4][5] The presence of even a small amount of the free base can be enough to initiate degradation, especially under non-optimal conditions.
Q3: What are the primary factors that promote the degradation of this compound during a reaction?
A3: Several factors can accelerate the degradation of this compound in a reaction setting:
-
Atmospheric Oxygen: The most significant factor is the presence of oxygen, which acts as the primary oxidizing agent.[6]
-
Light: Exposure to ambient or UV light can provide the energy to initiate and catalyze oxidative reactions.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all chemical reactions, including degradation pathways.[1]
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (II) or iron (III), can act as potent catalysts for the oxidation of anilines.[2] These can be introduced from reagents, solvents, or even stainless-steel spatulas.
-
Reaction pH: A basic reaction medium will deprotonate the anilinium hydrochloride to the more reactive free base, significantly increasing the rate of degradation.
-
Strong Oxidizing Agents: The presence of other oxidizing agents in the reaction mixture will, of course, degrade the aniline.[7]
Troubleshooting Guides
Issue 1: My reaction mixture is turning dark (yellow, red, or brown) upon adding this compound.
This is a common problem and points directly to the on-set of oxidative degradation. The following troubleshooting workflow can help you diagnose and solve the issue.
Troubleshooting Workflow for Reaction Discoloration
Caption: Troubleshooting decision tree for reaction discoloration.
Issue 2: My product yield is low, and I see multiple unidentified spots on my Thin Layer Chromatography (TLC) plate.
Low yields and the presence of multiple impurities often suggest that your starting material or intermediate is degrading under the reaction conditions.
Possible Cause & Solution
-
Oxidative Dimerization/Polymerization: Aniline radicals can couple to form complex mixtures, including dimeric species like azobenzenes, which are often highly colored and can complicate purification.[8][9]
-
Solution: The most effective solution is rigorous exclusion of oxygen. See the protocol below for running reactions under an inert atmosphere.
-
-
Hydrolysis and Further Oxidation: If water is present, the chloro-substituent could potentially be hydrolyzed, or the ring could be hydroxylated, leading to phenolic impurities which are themselves highly susceptible to oxidation into quinone-type structures.[10]
-
Solution: Ensure the use of anhydrous solvents and reagents if the reaction chemistry allows.
-
-
Reaction with Oxidizing Reagents/Intermediates: Your reaction conditions may inadvertently be generating species that can oxidize the aniline.
-
Solution: Re-evaluate the reaction mechanism. If possible, choose alternative reagents that are less oxidizing. If an oxidizing metal salt is necessary, consider using it in a lower oxidation state if chemically feasible (e.g., Cu(I) instead of Cu(II)).[2]
-
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage
To maintain the integrity of this compound, adhere to the following storage protocol.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen, the primary driver of oxidation.[1] |
| Container | Tightly sealed amber glass bottle | Protects from light and prevents exposure to air and moisture.[1] |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of chemical degradation.[1] |
| Dispensing | Use a clean, dry spatula. Purge the headspace with inert gas before re-sealing. | Minimizes introduction of atmospheric moisture and oxygen into the bulk container. |
Protocol 2: Performing a Reaction Under Inert Atmosphere
This protocol provides a standard method for setting up a reaction to minimize exposure to atmospheric oxygen.
-
Apparatus Setup: Assemble your glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and gas inlet/outlet). Ensure all joints are well-sealed.
-
System Purge: Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to remove residual air and moisture.
-
Solvent Degassing: Use solvents that have been degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Addition: Add the this compound and other solid reagents to the flask under a positive flow of inert gas. Dissolve them in the degassed solvent, which should be added via cannula or a dropping funnel.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil or mercury bubbler.
-
Work-up and Isolation: When the reaction is complete, perform the work-up and purification steps as quickly as is reasonably possible to minimize air exposure of the product. If the product is also expected to be air-sensitive, conduct filtration and other manipulations using Schlenk line techniques.[2][6]
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of high-purity this compound at 1 mg/mL in the mobile phase (initial conditions). Prepare a working standard of approximately 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Analysis: Inject the standard and sample solutions. Purity is typically determined by calculating the area percentage of the main peak relative to the total peak area.[11]
Visualizing Degradation
The primary degradation pathway for 4-Chloro-2-ethoxyaniline is oxidation. The following diagram illustrates the likely initial steps of this process.
Caption: Plausible oxidative degradation pathway of 4-Chloro-2-ethoxyaniline.
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Aniline Hydrochloride Acid or Base - Oreate AI Blog [oreateai.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Challenges in the scale-up of 4-Chloro-2-ethoxyaniline hydrochloride reactions.
Welcome to the technical support resource for the process scale-up of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific principles to empower your process development.
Section 1: Synthesis Overview and Critical Scale-Up Parameters
The synthesis of this compound typically involves a multi-step process that requires careful control to ensure safety, yield, and purity. A common synthetic route starts with the chlorination of a suitable aniline precursor, followed by the formation of the hydrochloride salt. Each step presents unique challenges that are magnified during scale-up.
Generalized Synthetic Workflow
The following diagram outlines a plausible workflow for the synthesis. The specific starting materials and reagents may vary, but the core transformations and the associated challenges are broadly applicable.
Caption: Generalized workflow for 4-Chloro-2-ethoxyaniline HCl synthesis.
Critical Process Parameters (CPPs) for Scale-Up
When scaling this process, meticulous control over certain parameters is essential to maintain consistency and safety. The following table highlights key CPPs and the rationale for their importance.
| Parameter | Stage(s) | Rationale for Criticality During Scale-Up |
| Temperature | Chlorination, Salt Formation | The chlorination of anilines is often exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, causing side reactions (e.g., dichlorination) and impurity formation. Crystallization temperature profiles are critical for controlling crystal size and purity. |
| Reagent Addition Rate | Chlorination, Salt Formation | Rapid addition of the chlorinating agent can create localized "hot spots" and high concentrations, increasing impurity formation. Slow, controlled addition of HCl during salt formation is key to achieving the desired particle size and avoiding the precipitation of an oily or unfilterable product. |
| Mixing Efficiency (Agitation Speed) | All Stages | Inadequate mixing can lead to non-uniform reaction conditions, impacting yield and purity. During crystallization, proper agitation is necessary to maintain slurry consistency and prevent agglomeration, which is more challenging in large vessels. |
| Stoichiometry | Chlorination | Precise control of the chlorinating agent-to-substrate ratio is crucial. An excess can lead to over-chlorination, while an insufficient amount results in incomplete conversion. This is a common source of batch-to-batch variability at scale. |
| Water Content | Salt Formation, Drying | The presence of excess water during salt formation can affect the solubility of the hydrochloride salt, potentially lowering yield or leading to the formation of hydrates.[1] Inadequate drying can leave residual moisture, impacting the stability and handling properties of the final product. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving chlorinated anilines?
A: The primary safety concerns are thermal runaway and handling of hazardous materials .
-
Thermal Runaway: Electrophilic chlorination reactions are exothermic. As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A failure in cooling systems or an uncontrolled addition of reagents can lead to a rapid temperature increase, potentially causing the reaction to boil over or generate excessive pressure. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scale-up.
-
Hazardous Materials:
-
Chlorinating Agents: Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are corrosive and toxic. Handling multi-kilogram quantities requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).
-
Aniline Derivatives: 4-Chloro-2-ethoxyaniline, like many substituted anilines, should be treated as toxic and handled with care to avoid inhalation or skin contact.[2][3]
-
Byproducts: The reaction may generate corrosive byproducts like HCl gas, requiring off-gas scrubbing systems on larger reactors.
-
Q2: How does the impurity profile typically change from the lab bench to a large-scale reactor?
A: The impurity profile often worsens during scale-up if the process is not properly optimized. Common changes include:
-
Increase in Regioisomers: Slower, less efficient mixing in a large reactor can lead to localized concentration gradients, potentially favoring the formation of other chlorinated isomers that were not significant at the lab scale.
-
Higher Levels of Dichlorinated Species: Inefficient heat transfer can cause localized temperature spikes, providing the activation energy for a second chlorination event on the aromatic ring.
-
Incomplete Conversion: Poor mixing may also leave pockets of unreacted starting material, leading to higher levels of 2-ethoxyaniline in the final product.
-
Degradation Products: Longer processing times (e.g., for heating, cooling, transfers) at an industrial scale can lead to the degradation of sensitive intermediates or the final product, especially if exposed to air or light.[3]
Q3: What are the best practices for isolating and drying the final hydrochloride salt to ensure stability and good handling properties?
A: The key is to control the crystallization/precipitation process and ensure thorough drying.
-
Solvent Selection: Use a solvent system where the free base is soluble but the hydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethyl acetate, or mixtures with anti-solvents like heptane.
-
Controlled Salt Formation: Add the HCl solution slowly to the solution of the free base at a controlled temperature. A "crash" precipitation caused by adding the acid too quickly will result in fine, amorphous particles that are difficult to filter.
-
Slurry Aging: Stirring the product slurry for a period after precipitation (aging) can allow for crystal growth and maturation, improving filterability and purity.
-
Drying: Dry the filtered cake under vacuum with a nitrogen sweep at a moderately elevated temperature (e.g., 40-50°C). The target is to remove residual solvents and water without causing thermal degradation. The final product should be a free-flowing solid. Store it in a tightly sealed container to protect it from moisture.[4]
Section 3: Detailed Troubleshooting Guide
Problem Area 1: Reaction Control & Yield
Q: My yield dropped from 90% at the 1L scale to 65% in a 50L reactor during the chlorination step. What are the most likely causes?
A: A significant yield drop upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.
-
Inefficient Heat Transfer: As discussed, the lower surface-area-to-volume ratio in the 50L reactor makes it harder to remove the heat generated during the chlorination. The resulting higher internal temperature likely accelerated side reactions, consuming your starting material and forming unwanted byproducts instead of your desired product.
-
Poor Mixing and Dispersion: The efficiency of your stirrer does not scale linearly. In the 50L vessel, the chlorinating agent may not be dispersing quickly enough upon addition. This creates localized areas of high reagent concentration, leading to over-chlorination, and other areas of low concentration, resulting in incomplete conversion.
-
Sub-Optimal Addition Rate: The reagent addition profile that worked in the lab is likely too fast for the larger scale. The total addition time should be increased to allow the reactor's cooling system and mixing to keep pace.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing yield loss upon scale-up.
Problem Area 2: Impurity Profile & Purification
Q: My final product purity is only 97% by HPLC, with a persistent impurity at 1.5% that co-crystallizes. How can I identify and eliminate it?
A: This is a common and difficult challenge. The impurity is likely structurally similar to your product, explaining why it co-crystallizes.
-
Impurity Identification: The first step is identification. Use LC-MS to get a molecular weight. A mass corresponding to a dichlorinated ethoxyaniline is a strong possibility. If possible, isolate the impurity using preparative HPLC for full characterization by NMR.
-
Probable Cause - Over-Chlorination: The most likely culprit is the formation of a dichloro- isomer (e.g., 4,X-dichloro-2-ethoxyaniline). This happens when a molecule of the desired product is chlorinated a second time. This side reaction is highly dependent on temperature and local reagent concentration.
Potential Impurity Formation Pathways:
Caption: Potential side reactions during the chlorination of 2-ethoxyaniline.
Mitigation Strategies:
-
Reaction Control (Prevention): The best solution is to prevent its formation.
-
Reverse Addition: Add the 2-ethoxyaniline solution to the chlorinating agent. This ensures the substrate is never in excess, which can sometimes improve selectivity.
-
Lower Temperature: Run the reaction at the lowest practical temperature to disfavor the second, more energy-intensive chlorination step.
-
Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.98 equivalents) to ensure all of it is consumed, leaving a small, easily removable amount of starting material instead of a difficult-to-remove dichlorinated impurity.
-
-
Purification (Removal):
-
Re-crystallization: Experiment with different solvent/anti-solvent systems. A system that maximizes the solubility difference between the desired product and the impurity may allow you to "purge" the impurity into the mother liquor.
-
pH-based Extraction: Before the final salt formation, perform a liquid-liquid extraction. The basicity (pKa) of the dichlorinated species may be slightly different from your mono-chloro product, which can sometimes be exploited in a carefully controlled pH extraction.
-
Section 4: Protocols & Methodologies
Protocol: HPLC Method for In-Process Control and Final Product Purity
This protocol provides a general framework for analyzing the purity of 4-Chloro-2-ethoxyaniline and its hydrochloride salt. It should be validated for your specific process and impurity profile.[5][6]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (e.g., Waters X-Bridge, Primesep 100)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or other suitable wavelength based on chromophore) |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. |
Methodology Steps:
-
System Suitability: Before sample analysis, inject a standard solution containing the starting material, the product, and any known impurities to verify resolution, peak shape, and retention times.
-
Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.
-
Standard Injection: Inject a standard of known concentration to be used for quantification.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities against the standard or by area percent.
Section 5: References
-
Benchchem. 4-Ethoxyaniline Hydrochloride | CAS 637-56-9. Available from: --INVALID-LINK--
-
Echemi. 4-CHLORO-2-ETHOXYANILINE, HCL SDS, 858855-49-9 Safety Data Sheets. Available from: --INVALID-LINK--
-
Stellata. 4-Chloro-2-ethoxyaniline, HCl, min 98%, 25 grams. Available from: --INVALID-LINK--
-
SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Available from: --INVALID-LINK--
-
Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Available from: --INVALID-LINK--
-
Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: --INVALID-LINK--
-
Patsnap Eureka. Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Available from: --INVALID-LINK--
-
PubChem. 4-Ethoxyaniline | C8H11NO | CID 9076. Available from: --INVALID-LINK--
-
Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline. Available from: --INVALID-LINK--
-
PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812. Available from: --INVALID-LINK--
-
Guidechem. How to Prepare 4-Chloro-2-Methylaniline? - FAQ. Available from: --INVALID-LINK--
-
Google Patents. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. Available from: --INVALID-LINK--
-
Solubility of Things. 4-Chloroaniline. Available from: --INVALID-LINK--
References
- 1. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Bot Verification [rasayanjournal.co.in]
Recrystallization techniques for purifying crude 4-Chloro-2-ethoxyaniline hydrochloride product.
Welcome to the technical support center for the purification of 4-Chloro-2-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following information is grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.
I. Fundamental Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] Ideally, the compound of interest should be highly soluble in a hot solvent but sparingly soluble at colder temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor), or insoluble in the hot solvent, allowing for their removal via hot filtration.[4][5]
The hydrochloride salt of an amine, such as this compound, introduces specific considerations due to its ionic nature and polarity. These salts generally exhibit higher solubility in polar solvents.[6]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound, offering systematic solutions.
Diagram: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
III. Frequently Asked Questions (FAQs)
Q1: My product "oils out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.[5][7][8] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[8][9] The resulting oil is often a good solvent for impurities, which can become trapped upon solidification, compromising purity.[5][7][10]
-
Causality:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[8][9]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation, favoring the formation of an oil over an ordered crystal lattice.[7]
-
Inappropriate Solvent: The chosen solvent's boiling point might be too high relative to the compound's melting point.[3][9]
-
-
Solutions:
-
Reheat and Add Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[8]
-
Lower the Solution Temperature: If using a mixed-solvent system, add the anti-solvent at a slightly lower temperature to prevent reaching supersaturation above the compound's melting point.
-
Change Solvents: Select a solvent or solvent pair with a lower boiling point.[9] For amine hydrochlorides, alcohol-water or alcohol-ether mixtures can be effective.[11]
-
Q2: After cooling, no crystals have formed. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
-
Causality:
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]
-
Lower the Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.[5] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.
-
Q3: My final product is pure, but the recovery yield is very low. How can I improve it?
A3: Low recovery is a common issue and usually points to procedural inefficiencies.
-
Causality:
-
Using Too Much Solvent: This is the most frequent cause. The goal is to create a saturated solution with a minimum of hot solvent.[12][13][15] Any excess will retain more of your product in the mother liquor upon cooling.
-
Premature Crystallization: If crystals form during a hot gravity filtration, product is lost on the filter paper.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[13]
-
-
Solutions:
-
Minimize Solvent: Add the hot solvent in small portions, allowing time for the solute to dissolve between additions, until the solid is just dissolved.[15]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[15]
-
Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.[5][13]
-
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: Persistent color indicates the presence of colored impurities that co-crystallize with your product. Anilines, in particular, are susceptible to air oxidation, which can form colored byproducts.
-
Causality:
-
Highly Soluble Colored Impurities: Some impurities have solubility characteristics similar to the desired product.
-
Adsorption onto Crystal Surface: Colored molecules can adsorb onto the surface of the growing crystals.[5]
-
-
Solutions:
-
Use Activated Charcoal: Activated charcoal (decolorizing carbon) has a high surface area and can adsorb many colored organic impurities.[5][12]
-
Procedure: After dissolving the crude product in the hot solvent, cool the solution slightly to prevent boiling over.[5][15] Add a small amount of activated charcoal (typically 1-2% by weight) and then briefly reheat the mixture to boiling.[5]
-
Removal: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[5][12][16]
-
-
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on the polar nature of the hydrochloride salt, polar solvents should be tested. Ethanol, isopropanol, or water are good starting points. The ideal solvent will dissolve the compound when boiling but show low solubility when cold.[4][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions with continuous stirring and heating until the solid just dissolves.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[5][15] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.[5][13]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[4][16] A common pair for amine salts is an alcohol (in which the salt is soluble) and diethyl ether or ethyl acetate (in which the salt is less soluble).[11] The two solvents must be miscible.[3][16]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).[16] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[16]
-
Crystallization & Collection: Follow steps 5-8 from the single-solvent protocol.
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for many salts, but drying can be slow.[17] |
| Ethanol | 78 | High | Excellent general-purpose polar solvent.[17] |
| Isopropanol | 82 | High | Often a good alternative to ethanol.[11] |
| Methanol | 65 | High | Very polar, but lower boiling point may be useful. |
| Ethyl Acetate | 77 | Medium | Can be used as an anti-solvent with alcohols.[18] |
| Diethyl Ether | 35 | Low | Common anti-solvent for precipitating salts from alcohol solutions.[11] |
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for a standard recrystallization procedure.
V. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[20] 4-Chloroaniline and its derivatives are toxic and may cause cancer.[20][21]
-
Heating: Never heat flammable organic solvents with an open flame. Use a steam bath, heating mantle, or hot plate.
VI. References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from --INVALID-LINK--
-
Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--
-
Recrystallization. (n.d.). California State University, Sacramento. Retrieved from --INVALID-LINK--
-
4-CHLORO-2-ETHOXYANILINE, HCL Safety Data Sheet. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--
-
Crystallization. (n.d.). Macalester College. Retrieved from --INVALID-LINK--
-
Solvent Choice. (n.d.). University of York. Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--
-
Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. r/Chempros. Retrieved from --INVALID-LINK--
-
Recrystallization1. (n.d.). University of Massachusetts. Retrieved from --INVALID-LINK--
-
Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Chloroaniline. (2024, September 6). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from --INVALID-LINK--
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. r/chemistry. Retrieved from --INVALID-LINK--
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2021). Journal of Chemical Engineering of Japan, 54(4), 145-151. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Ethoxyaniline. (2024, January 17). CPAchem. Retrieved from --INVALID-LINK--
-
Recrystallizing but not getting any crystals. (2014, June 17). Physics Forums. Retrieved from --INVALID-LINK--
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Chloroaniline hydrochloride. (2024, March 30). Fisher Scientific. Retrieved from --INVALID-LINK--
-
4-Chloroaniline. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
References
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recrystallization [sites.pitt.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. physicsforums.com [physicsforums.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Home Page [chem.ualberta.ca]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Solvent Choice on 4-Chloro-2-ethoxyaniline Hydrochloride Reaction Kinetics
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth analysis, troubleshooting advice, and practical protocols for understanding and optimizing reactions involving 4-Chloro-2-ethoxyaniline hydrochloride, with a specific focus on the critical role of solvent selection in determining reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvents on reactions utilizing this compound.
Q1: How does the choice of solvent fundamentally alter the reaction kinetics for an aniline derivative like 4-Chloro-2-ethoxyaniline?
A1: The solvent is not a passive medium but an active participant that influences reactivity. Its impact is primarily understood through its interaction with the reactants and, more importantly, the transition state of the reaction. For many reactions involving anilines, such as Nucleophilic Aromatic Substitution (SNAr), the mechanism proceeds through a charged intermediate (a Meisenheimer complex).
-
Polar Solvents: Polar solvents are generally preferred as they can stabilize the charged, carbocation-like transition state, thereby lowering the activation energy and accelerating the reaction rate.[1][2] An increase in solvent polarity often accelerates reactions where a charge is developed in the activated complex.[2][3]
-
Nonpolar Solvents: In contrast, nonpolar solvents are typically poor choices for these reactions as they cannot effectively stabilize the charged intermediates, leading to significantly slower kinetics.
Q2: What is the practical difference between using a polar protic versus a polar aprotic solvent for my reaction?
A2: This is a critical distinction that directly impacts the nucleophilicity of the aniline.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds. While they can stabilize charged species, they can also form a hydrogen-bond cage around the aniline's amino group. This solvation shell hinders the amine's ability to act as a nucleophile, potentially slowing the reaction rate.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They excel at solvating cations and stabilizing charged transition states without deactivating the nucleophile through hydrogen bonding.[1] For SNAr reactions, polar aprotic solvents often provide the fastest rates because they enhance the reactivity of the nucleophile while stabilizing the intermediate.[5]
Q3: My this compound starting material has poor solubility in my chosen solvent. What are my options?
A3: This is a common challenge. The hydrochloride salt is often more soluble in polar protic solvents, but these may not be ideal for kinetics.
-
In Situ Free-Basing: The most common approach is to generate the more organic-soluble free base, 4-Chloro-2-ethoxyaniline, directly in the reaction vessel. This is achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. This allows you to use a wider range of aprotic solvents.
-
Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a small amount of a polar protic solvent like methanol might be added to a primary aprotic solvent to aid dissolution, though this must be carefully optimized to avoid negatively impacting kinetics.
-
Alternative Solvents: Investigate solvents known for their high solvating power, such as DMSO or NMP, where the salt itself may have sufficient solubility. The solubility of a related compound, 4-chloroaniline, is known to be good in ethanol and acetone but limited in water.[6]
Troubleshooting Guide: Common Kinetic Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is proceeding very slowly or has stalled completely.
-
Potential Cause 1: Poor Solubility. As discussed in the FAQ, if your reactant is not fully dissolved, the reaction becomes diffusion-limited.
-
Solution: Ensure your starting material is fully dissolved. If using the hydrochloride salt, consider adding a non-nucleophilic base to generate the free aniline and improve solubility in aprotic solvents.[7]
-
-
Potential Cause 2: Incorrect Solvent Choice. You may be using a solvent that is deactivating your nucleophile or destabilizing the transition state.
-
Potential Cause 3: Insufficient Temperature. Many reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or decomposition.[7]
-
Issue 2: I am observing significant side product formation.
-
Potential Cause 1: High Reaction Temperature. Excessive heat can provide enough energy to activate alternative reaction pathways or cause decomposition.
-
Solution: Lower the reaction temperature. A more suitable solvent may allow the reaction to proceed at a sufficient rate at a lower temperature, thus improving selectivity.
-
-
Potential Cause 2: Solvent Reactivity. Some solvents can participate in side reactions.
-
Solution: Ensure your solvent is inert under the reaction conditions. Review literature for known incompatibilities between your solvent and reactant types.
-
Issue 3: My kinetic data is not reproducible between experiments.
-
Potential Cause 1: Variable Water Content. Trace amounts of water in aprotic solvents can significantly alter reaction kinetics, often by competing with the intended nucleophile or altering solvent properties.
-
Solution: Use anhydrous solvents from a freshly opened bottle or distill/dry the solvent before use. Store solvents over molecular sieves to maintain dryness.
-
-
Potential Cause 2: Inconsistent Reagent Purity or Source. Impurities in the this compound or other reactants can act as catalysts or inhibitors.
-
Solution: Use reagents of the same high-purity grade for all experiments. If possible, use a single batch of starting material for a kinetic series.[8]
-
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for slow reactions.
Data Summary: Expected Solvent Effects
The following table summarizes the general expected impact of different solvent classes on a hypothetical nucleophilic substitution reaction involving 4-Chloro-2-ethoxyaniline.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics | Expected Impact on Reaction Rate | Rationale |
| Nonpolar | Toluene, Hexane | Low (2-4) | Cannot stabilize charged species. | Very Slow | The high-energy, charged transition state is not stabilized, resulting in a very high activation energy barrier. |
| Polar Protic | Water, Ethanol, Methanol | High (24-80) | Can H-bond; stabilizes cations and anions. | Moderate to Slow | Stabilizes the transition state but simultaneously deactivates the aniline nucleophile via hydrogen bonding, resulting in a net moderate or slow rate.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (37-47) | Cannot H-bond; stabilizes cations and transition states. | Fast to Very Fast | Provides excellent stabilization for the charged transition state without deactivating the nucleophile, leading to a significantly lower activation energy.[1][5] |
Experimental Protocols for Kinetic Monitoring
Accurate monitoring is essential for understanding reaction kinetics. Below are two standard protocols.
Protocol 1: Kinetic Monitoring by UV-Vis Spectroscopy
This method is ideal when the product has a unique absorbance maximum (λmax) distinct from the reactants.
-
Determine λmax: Prepare dilute solutions of the starting material (4-Chloro-2-ethoxyaniline) and the purified product in the chosen reaction solvent. Scan each solution to find a wavelength where the product absorbs strongly and the reactant absorbs weakly or not at all.
-
Prepare Stock Solutions: Create concentrated stock solutions of this compound (with co-base, if needed) and the other reactant(s) in the reaction solvent.
-
Setup the Experiment: Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired reaction temperature.
-
Initiate Reaction: In a temperature-controlled cuvette, rapidly mix the reactant solutions. For pseudo-first-order conditions, one reactant should be in large excess (≥10-fold).[9]
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., absorbance plateaus).
-
Data Analysis: Plot the natural log of the absorbance (or a function thereof, e.g., ln(A∞ - At)) versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant, k'.
Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
This method is robust and can resolve multiple components, making it suitable for complex reaction mixtures.
-
Develop an HPLC Method: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the starting material, product, and any significant impurities.[10]
-
Prepare a Calibration Curve: Create calibration curves for the reactant and product by injecting known concentrations and plotting peak area versus concentration.
-
Run the Reaction: Set up the reaction in a temperature-controlled vessel with stirring.
-
Time-Point Sampling: At designated time intervals (t=0, 1, 2, 5, 10, 30... minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the Reaction: Immediately quench the aliquot by diluting it in a cold mobile phase or a solvent that stops the reaction. This ensures the composition of the aliquot does not change before analysis.
-
Analysis: Inject the quenched aliquots into the HPLC system.
-
Data Processing: Use the calibration curves to convert the peak areas of the reactant and product at each time point into concentrations. Plot concentration versus time to determine the reaction rate and order.
General Experimental Workflow
Caption: General workflow for a chemical kinetics study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Chloro-2-ethoxyaniline Hydrochloride by GC-MS
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is a cornerstone of robust and reproducible research. 4-Chloro-2-ethoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, supported by experimental data and protocols.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound (CAS No: 858855-49-9, Molecular Formula: C₈H₁₁Cl₂NO) is an aromatic amine salt.[1][2] The presence of impurities, even in trace amounts, can have significant consequences in a drug development pipeline, potentially leading to unwanted side reactions, decreased efficacy, or the formation of toxic byproducts. Therefore, a highly sensitive and specific analytical method is required to ensure the quality of this intermediate.
The most probable synthetic route to 4-Chloro-2-ethoxyaniline involves the regioselective chlorination of 2-ethoxyaniline.[3][4] This synthetic pathway introduces a predictable set of potential impurities that must be monitored.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Potential Origin | Rationale |
| 2-Ethoxyaniline | Starting Material | Incomplete chlorination reaction. |
| 3-Chloro-2-ethoxyaniline | Isomeric Byproduct | Non-regioselective chlorination. |
| 5-Chloro-2-ethoxyaniline | Isomeric Byproduct | Non-regioselective chlorination. |
| Dichloro-2-ethoxyaniline Isomers | Over-reaction Product | Excessive chlorination. |
Given the volatile nature of the free aniline base, GC-MS presents as a powerful tool for its purity assessment. However, the hydrochloride salt form of the target analyte necessitates a specific sample preparation protocol to ensure its suitability for GC analysis.
GC-MS Analysis: A Deep Dive into Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) offers a synergistic combination of the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] For the analysis of 4-Chloro-2-ethoxyaniline, this technique provides the necessary resolving power to separate the main component from its structurally similar impurities.
Experimental Protocol: GC-MS Purity Assay
1. Sample Preparation: Liberation of the Free Base
The primary challenge in the GC analysis of aniline hydrochlorides is their non-volatile nature. A neutralization and liquid-liquid extraction (LLE) step is imperative to convert the salt to its free base form, which is amenable to GC analysis.
-
Step 1: Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 15 mL glass vial. Dissolve the sample in 5 mL of deionized water.
-
Step 2: Neutralization: Add 1 M Sodium Hydroxide (NaOH) solution dropwise while vortexing until the pH of the aqueous solution is >11. This ensures the complete conversion of the hydrochloride salt to the free aniline base.[6]
-
Step 3: Liquid-Liquid Extraction: Add 5 mL of a suitable organic solvent, such as dichloromethane or diethyl ether, to the vial. Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.
-
Step 4: Collection of Organic Phase: Carefully transfer the lower organic layer to a clean vial. Repeat the extraction process two more times with fresh organic solvent.
-
Step 5: Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully decant the dried extract into a new vial and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
Caption: Workflow for the GC-MS analysis of this compound.
2. GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500).
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Purity (%) = (Peak Area of 4-Chloro-2-ethoxyaniline / Total Peak Area of all components) x 100
Table 2: Hypothetical GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Component Identity | Peak Area | Area % |
| 1 | 10.5 | 2-Ethoxyaniline | 15,000 | 0.5 |
| 2 | 12.2 | 4-Chloro-2-ethoxyaniline | 2,955,000 | 98.5 |
| 3 | 13.1 | Isomeric Impurity | 30,000 | 1.0 |
| Total | 3,000,000 | 100.0 |
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique, it is essential to consider other analytical methods to provide a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE) are viable alternatives.
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable.
Proposed HPLC Method:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and minimal sample consumption, making it an attractive technique for the analysis of ionic species. Aromatic amines can be analyzed in their protonated form in an acidic buffer.
Proposed CE Method:
-
Capillary: Fused silica (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 50 mM phosphate buffer at pH 2.5.
-
Voltage: 20 kV.
-
Detection: Direct UV at 214 nm.
-
Temperature: 25°C.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Feature | GC-MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. | Separation based on electrophoretic mobility. |
| Sample Prep | Requires neutralization and LLE. | Simple dissolution in mobile phase. | Simple dissolution in buffer. |
| Sensitivity | Very high, especially in SIM mode. | High, dependent on chromophore. | Moderate, can be enhanced with preconcentration techniques. |
| Specificity | Very high due to mass fragmentation patterns. | Moderate, relies on retention time and UV spectrum. | High, based on unique electrophoretic mobilities. |
| Analysis Time | ~20-30 minutes per sample. | ~10-20 minutes per sample. | <10 minutes per sample. |
| Strengths | Definitive identification of impurities. | Robust, widely available, and easily automated. | High resolution, low sample and reagent consumption. |
| Limitations | Not suitable for non-volatile compounds; requires sample derivatization/preparation. | Lower specificity than MS; potential for co-elution. | Lower sensitivity than GC-MS and HPLC; reproducibility can be challenging. |
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes. GC-MS stands out as a highly specific and sensitive method for this purpose, providing definitive identification of potential impurities. However, the requirement for sample preparation to convert the hydrochloride salt to its free base is a key consideration.
For routine quality control where the impurity profile is well-established, HPLC-UV offers a robust, high-throughput alternative with simpler sample preparation. Capillary Electrophoresis, with its rapid analysis times and low solvent consumption, presents a green analytical chemistry approach, particularly for the analysis of the ionic hydrochloride form directly.
The choice of the optimal analytical technique will depend on the specific requirements of the analysis, including the need for definitive identification, sample throughput, and available instrumentation. A multi-faceted approach, potentially using HPLC-UV for routine screening and GC-MS for impurity identification and confirmation, would provide the most comprehensive quality assessment for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Confirmation of Synthesized Derivatives
In the landscape of drug discovery and materials science, the synthesis of a novel molecule is a pivotal moment. However, synthesis is only the first chapter of the story. The definitive confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a promising development pipeline.
This guide provides a comparative overview of the four cornerstone spectroscopic techniques employed for the structural elucidation of synthesized derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a senior application scientist, my aim is not merely to list protocols but to instill a strategic understanding of why certain techniques are chosen and how their data synergistically builds an irrefutable structural proof.
The Spectroscopic Quadrumvirate: A Comparative Overview
No single technique can unambiguously determine the structure of a novel compound.[1][2] Instead, we rely on the convergence of evidence from multiple, orthogonal methods. Each spectroscopic technique interrogates a different aspect of molecular structure, and their combined data provides a comprehensive picture.[3]
The primary methods—NMR, MS, and IR—form the backbone of structural analysis.[1] UV-Vis spectroscopy plays a more specialized role, providing information about the electronic structure of the molecule.
Core Principles at a Glance:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field.[4][5] It provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.[6][7] NMR is arguably the most powerful technique for complete structure elucidation in solution.[8][9]
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] It reveals the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures.[10][12]
-
Infrared (IR) Spectroscopy: Measures the vibrations of molecular bonds when they absorb infrared radiation.[13] This technique is exceptionally useful for identifying the presence or absence of specific functional groups.[13][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[15] It is primarily used to identify conjugated systems and other chromophores.[16]
The following table offers a comparative summary of these techniques, guiding the researcher in selecting the appropriate methods for their analytical needs.
| Technique | Information Provided | Sample (Small Molecule) | Strengths | Limitations |
| NMR | Carbon-hydrogen framework, atom connectivity, stereochemistry, molecular dynamics.[6][7] | 1-25 mg, dissolved in 0.6-0.7 mL deuterated solvent.[17][18] | Unparalleled for detailed 3D structure elucidation.[8][19] Non-destructive.[6] | Relatively low sensitivity, requires pure samples, can be time-consuming. |
| MS | Molecular weight, elemental composition (High-Res MS), structural fragments.[10][12] | Micrograms to nanograms, can be solid, liquid, or gas.[20] | Extremely high sensitivity, provides definitive molecular formula. | Provides limited connectivity information, destructive technique.[21] |
| IR | Presence/absence of functional groups (e.g., C=O, O-H, N-H, C≡N).[13][14] | Milligrams, can be solid, liquid, or gas. Minimal preparation with ATR.[22] | Fast, simple, excellent for functional group identification.[7] | Provides little information on the overall molecular skeleton. |
| UV-Vis | Presence of chromophores, conjugated π-systems.[15][16] | Dilute solution (µM to mM range).[23] | Simple, quantitative, good for analyzing conjugated systems.[7] | Provides limited structural information, only applicable to molecules with chromophores.[24] |
A Synergistic Workflow for Structural Confirmation
The process of confirming a structure is not linear but iterative. It begins with a hypothesis based on the synthetic route and culminates in a complete, validated structure. The following workflow illustrates how these techniques are integrated.
Caption: Integrated workflow for structural confirmation.
This workflow demonstrates the logical progression from initial, broad characterization to detailed structural assembly. MS provides the molecular formula, IR confirms the key functional groups predicted by the synthesis, and NMR provides the definitive map of atomic connectivity.
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[18] The concentration must be sufficient for detection, particularly for the less sensitive ¹³C nucleus, without causing solubility or aggregation issues.[17]
-
Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble.
-
Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[17][18]
-
Add 0.6-0.7 mL of the deuterated solvent to the vial.[17]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is crucial for high-quality spectra.[17]
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[25]
-
Ensure the sample height in the tube is between 40-50 mm.[17][26]
-
Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube with a lint-free tissue before inserting it into the spectrometer.[27]
Protocol 2: Analysis by Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Causality: ATR-FTIR is the preferred method for most solid and liquid samples due to its minimal sample preparation.[22][28] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[29] Good contact between the sample and the ATR crystal is essential for a strong signal.[22]
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
For Solid/Powder Samples: Place a small amount of the sample onto the center of the ATR crystal.
-
Use the built-in pressure clamp to apply firm, even pressure to the sample, ensuring optimal contact with the crystal.[22]
-
For Liquid/Oil Samples: Place a single drop of the liquid onto the center of the ATR crystal.[22]
-
Initiate the sample scan according to the instrument's software. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, retract the pressure clamp, remove the solid sample, or wipe the liquid sample from the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol).
Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS)
Causality: For LC-MS, the sample must be fully dissolved in a solvent compatible with the mobile phase to ensure it can be cleanly injected and ionized.[30] The concentration is kept low to avoid saturating the detector and to ensure proper ionization (e.g., electrospray ionization).
-
Prepare a stock solution of the synthesized derivative by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a dilute working solution with a final concentration of approximately 1-10 µg/mL in a solvent that is miscible with the initial LC mobile phase.[30]
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could clog the LC system.[23]
-
Cap the vial and place it in the autosampler tray for analysis.
Protocol 4: Sample Preparation for UV-Vis Spectroscopy
Causality: The Beer-Lambert law dictates a linear relationship between absorbance and concentration.[16] Samples must be dilute enough to fall within the linear range of the instrument (typically absorbance < 1.5) to ensure accurate data.[31] The solvent must be transparent in the wavelength range of interest.[23]
-
Select a spectroscopic-grade solvent that dissolves the sample and is transparent in the desired UV-Vis range (e.g., ethanol, hexane, water).
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration where the maximum absorbance is between 0.5 and 1.0. This often falls in the 10⁻⁴ to 10⁻⁶ M range.
-
Fill a clean quartz cuvette with the chosen solvent to serve as the blank reference.[27][31]
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution before filling it with the sample.[31]
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[32]
Interpreting the Data: A Unified Approach
The power of this multi-technique approach lies in data correlation.
Caption: Correlation of data to deduce a final structure.
By systematically applying this synergistic workflow and adhering to rigorous experimental protocols, researchers can confidently and efficiently confirm the structures of their synthesized derivatives, paving the way for the next stages of scientific discovery.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. jchps.com [jchps.com]
- 5. ijirset.com [ijirset.com]
- 6. azooptics.com [azooptics.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. azom.com [azom.com]
- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. youtube.com [youtube.com]
- 17. organomation.com [organomation.com]
- 18. scribd.com [scribd.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 22. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 23. web.uvic.ca [web.uvic.ca]
- 24. lehigh.edu [lehigh.edu]
- 25. imperial.ac.uk [imperial.ac.uk]
- 26. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 27. youtube.com [youtube.com]
- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 29. youtube.com [youtube.com]
- 30. organomation.com [organomation.com]
- 31. ossila.com [ossila.com]
- 32. drawellanalytical.com [drawellanalytical.com]
- 33. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Comparative In-Vitro Toxicological Assessment of Chloroaniline Isomers
This guide provides an in-depth comparison of the in-vitro toxicity of three primary chloroaniline isomers: 2-chloroaniline (ortho-), 3-chloroaniline (meta-), and 4-chloroaniline (para-). Chloroanilines are a class of aromatic amines used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings, leading to adverse health effects.[2] This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the cytotoxic and genotoxic potential of these isomers, supported by experimental data and detailed protocols.
Unveiling the Isomer-Specific Toxicity: A Mechanistic Overview
The position of the chlorine atom on the aniline ring significantly influences the toxicological profile of chloroaniline isomers. A consistent trend observed across numerous studies is a toxicity ranking of 4-chloroaniline > 3-chloroaniline > 2-chloroaniline .[3][4] This structure-activity relationship is a critical consideration in hazard assessment and the development of safer alternatives.
The primary mechanisms underlying chloroaniline toxicity are hematotoxicity, specifically the induction of methemoglobinemia, and genotoxicity.[3] Methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, impairs the blood's oxygen-carrying capacity, leading to cyanosis and, in severe cases, life-threatening hypoxia.[5] In vitro studies have demonstrated that chloroaniline metabolites, particularly hydroxylamines, are potent inducers of methemoglobin formation.[6]
Genotoxicity, the ability of a chemical to damage DNA, is another significant concern with chloroaniline exposure. DNA damage can lead to mutations and potentially cancer.[7] Of the three isomers, 4-chloroaniline has been consistently shown to be genotoxic in various in-vitro and in-vivo assays.[2][3] The genotoxic potential of 2- and 3-chloroaniline is less clear, with some studies showing mixed or weak effects.[3]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a chloroaniline isomer required to cause a 50% reduction in cell viability. The following table summarizes the 50% effective concentration (EC50) values from a study on the interaction of substituted anilines with submitochondrial particles, which provides insight into their relative toxicity. It is important to note that this data may not be directly comparable to cytotoxicity data from whole-cell assays but is valuable for understanding the relative potencies.
| Compound | Substituent Position | EC50 (µM) |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
Data derived from a study on the interaction of substituted anilines with submitochondrial particles.[7]
Mechanistic Pathways of Chloroaniline-Induced Toxicity
The toxicity of chloroaniline isomers is a multi-faceted process involving metabolic activation, oxidative stress, DNA damage, and the induction of apoptosis.
Metabolic Activation and Oxidative Stress
Chloroanilines are metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites, including hydroxylamines. These metabolites can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in ROS leads to a state of oxidative stress, characterized by an imbalance between the production of oxidants and the cell's antioxidant defense capacity.[8] Oxidative stress can damage cellular components, including lipids, proteins, and DNA.[9]
The cell possesses antioxidant defense mechanisms, such as the Nrf2 signaling pathway, to counteract oxidative stress.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[8] However, excessive ROS production can overwhelm these defenses, leading to cellular damage.
DNA Damage and Apoptosis
The genotoxicity of chloroanilines is primarily attributed to the ability of their metabolites to form adducts with DNA, leading to DNA damage. This damage can trigger the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[9] In response to DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair.[11] If the damage is too severe to be repaired, p53 can initiate apoptosis, or programmed cell death, to eliminate the damaged cell.[12]
Apoptosis is executed by a family of proteases called caspases.[13] The activation of p53 can lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[14][15]
Experimental Protocols
The following are detailed, step-by-step methodologies for key in-vitro toxicity assays used to evaluate the effects of chloroaniline isomers.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. P-chloroaniline poisoning causing methemoglobinemia: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amelioration of Oxidative Stress in Caco-2 Cells Treated with Pro-inflammatory Proteins by Chlorogenic Acid Isomers via Activation of the Nrf2-Keap1-ARE-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of p53 in response to DNA damage vary across cell lines and are shaped by efficiency of DNA repair and activity of the kinase ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Anilinoquinazoline Scaffolds: Validating a Custom Route with 4-Chloro-2-ethoxyaniline Hydrochloride
Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Synthesis
In the landscape of modern drug discovery, particularly in oncology, the 4-anilinoquinazoline scaffold stands out as a "privileged structure." It forms the core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including gefitinib and erlotinib. The efficacy of these inhibitors is highly dependent on the substitution patterns on both the quinazoline core and the 4-anilino moiety, which fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties.
The selection of the initial building blocks is therefore a critical decision that dictates the entire synthetic strategy, influencing factors from route efficiency and scalability to the final compound's purity and cost. This guide provides an in-depth comparison of two synthetic pathways to a model 4-anilinoquinazoline, 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline .
-
Route 1 is a proposed, logic-driven synthesis commencing from the specialized building block, 4-Chloro-2-ethoxyaniline hydrochloride . This route is designed to validate the utility of this specific precursor.
-
Route 2 represents a well-established, traditional approach starting from the more common commodity chemical, 2-Amino-5-bromobenzoic acid .
Through a detailed examination of experimental protocols, mechanistic principles, and key performance metrics, this guide will equip researchers and process chemists with the insights needed to make informed decisions in their own synthetic endeavors.
Target Molecule: 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline
This target was selected as a representative analogue of known kinase inhibitors. The substituents (6-Chloro, 8-ethoxy) are strategically chosen to illustrate the synthesis validation process starting from 4-Chloro-2-ethoxyaniline, where the substitution pattern is pre-defined in the starting material.
Synthetic Route 1: A Validation Pathway for this compound
This proposed route leverages the inherent substitution pattern of 4-Chloro-2-ethoxyaniline to construct the target molecule. The primary challenge lies in the regioselective introduction of a one-carbon unit (which will become C2 of the quinazoline ring) ortho to the amino group. The most robust method to achieve this is through the synthesis of the corresponding anthranilic acid.
Overall Workflow: Route 1
Caption: Workflow for the proposed synthesis starting from 4-Chloro-2-ethoxyaniline.
Detailed Experimental Protocols: Route 1
Step 1: Synthesis of 2-Amino-5-chloro-3-ethoxybenzoic Acid (Intermediate 1)
-
Protection: Dissolve this compound in dichloromethane and treat with a suitable base (e.g., triethylamine) to obtain the free aniline. Protect the amine as a pivaloyl or Boc derivative to enhance its stability and direct the subsequent metalation.
-
Directed ortho-Metalation: Dissolve the protected aniline in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base such as sec-butyllithium dropwise. The protecting group directs the deprotonation to the C6 position (ortho to the amine).
-
Carboxylation: Quench the lithiated species by bubbling dry CO₂ gas through the solution or by adding crushed dry ice.
-
Deprotection: Acidify the mixture and hydrolyze the protecting group under strong acidic or basic conditions to yield the target anthranilic acid. Purify by recrystallization.
Step 2: 6-Chloro-8-ethoxyquinazolin-4(3H)-one (Intermediate 2) via Niementowski Reaction
Causality: The Niementowski reaction is a classic, robust method for forming the quinazolinone core from an anthranilic acid and formamide.[2][3][4] The reaction proceeds via thermal condensation and is often performed neat or under microwave irradiation to accelerate the process.[5]
-
Combine 2-Amino-5-chloro-3-ethoxybenzoic acid (1.0 equiv) and formamide (10-20 equiv).
-
Heat the mixture to 140-160 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude quinazolinone.
-
Purify by recrystallization from ethanol.
Step 3: 4,6-Dichloro-8-ethoxyquinazoline (Intermediate 3)
Causality: The 4-hydroxyl group of the quinazolinone tautomer is converted to a chloride, which is an excellent leaving group for the subsequent SNAr reaction. Both thionyl chloride (SOCl₂) with catalytic DMF and phosphorus oxychloride (POCl₃) are effective reagents.[6] POCl₃ is often preferred for nitrogen heterocyles as it tends to give cleaner reactions and higher yields, though it is more hazardous.[7][8]
-
Suspend 6-Chloro-8-ethoxyquinazolin-4(3H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product, which is often used in the next step without further purification.
Step 4: 6-Chloro-8-ethoxy-4-(phenylamino)quinazoline (Target Molecule)
Causality: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position, making the chloride susceptible to displacement by the nucleophilic aniline.[9][10] The reaction is typically run in a polar protic solvent like isopropanol or ethanol to facilitate proton transfer in the intermediate Meisenheimer complex.[11]
-
Dissolve 4,6-Dichloro-8-ethoxyquinazoline (1.0 equiv) and aniline (1.1-1.5 equiv) in isopropanol.
-
Heat the mixture to reflux (80-90 °C) for 2-4 hours.
-
As the reaction proceeds, the hydrochloride salt of the product often precipitates.
-
After cooling, collect the solid by filtration.
-
The solid can be neutralized with a base (e.g., NaHCO₃ solution) and recrystallized from a suitable solvent like ethanol or acetonitrile to yield the pure target molecule.
Synthetic Route 2: The Established Pathway from 2-Amino-5-bromobenzoic Acid
This route begins with a readily available starting material and follows a well-trodden path to a structurally similar 4-anilinoquinazoline. It serves as an excellent benchmark for evaluating the efficiency and practicality of Route 1.
Overall Workflow: Route 2
Caption: Workflow for the established synthesis starting from 2-Amino-5-bromobenzoic Acid.
Detailed Experimental Protocols: Route 2
Step 1: 6-Bromoquinazolin-4(3H)-one (Intermediate 4)
Causality: This protocol is a direct application of the Niementowski reaction, adapted for this specific substrate.[12]
-
Combine 2-Amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.6 mL).
-
Heat the mixture at 130-140 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour into 50 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify by recrystallization from ethanol. (Anticipated Yield: ~90%).[12]
Step 2: 6-Bromo-4-chloroquinazoline (Intermediate 5)
Causality: As in Route 1, the quinazolinone is activated for substitution via chlorination. A procedure using SOCl₂ with catalytic DMF is well-documented and effective.[13]
-
Suspend 6-Bromoquinazolin-4(3H)-one (1.0 equiv) in toluene.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 equiv).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction and evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product as a solid, which is used directly in the next step.
Step 3: 6-Bromo-4-(phenylamino)quinazoline (Alternative Target Molecule)
Causality: The SNAr reaction proceeds similarly to Route 1. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this step.[10][14]
-
In a microwave vial, combine 6-Bromo-4-chloroquinazoline (1.0 equiv), aniline (1.2 equiv), and isopropanol.
-
Seal the vial and heat using microwave irradiation at 120 °C for 10-15 minutes.
-
Cool the vial, and collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and then diethyl ether to yield the pure product. (Anticipated Yield: >90%).[10]
Head-to-Head Performance Comparison
The choice between a novel synthetic route and an established one often comes down to a trade-off between starting material availability, overall efficiency, and process complexity.
| Parameter | Route 1 (Proposed) | Route 2 (Established) | Analysis & Justification |
| Starting Material | 4-Chloro-2-ethoxyaniline HCl | 2-Amino-5-bromobenzoic Acid | Advantage: Route 2. 2-Amino-5-bromobenzoic acid is a more common and readily available starting material. The precursor for Route 1 is more specialized and requires a complex, multi-step synthesis itself. |
| Number of Steps | 4 | 3 | Advantage: Route 2. The established route is more convergent. The primary challenge in Route 1 is the synthesis of the substituted anthranilic acid intermediate, which adds significant complexity and potential for yield loss. |
| Estimated Overall Yield | 40-50% | 75-85% | Advantage: Route 2. Based on typical yields for each reaction type, the established route is significantly higher yielding due to fewer steps and a more optimized pathway.[10][12] |
| Key Challenge | Synthesis of the substituted anthranilic acid intermediate. | Benign. All steps are well-precedented and high-yielding. | Advantage: Route 2. The primary hurdle in Route 1 is a significant one, requiring substantial process development to be viable. |
| Scalability | Moderate. The ortho-metalation step can be challenging to scale up safely. | High. All reactions are robust and commonly performed on an industrial scale. | Advantage: Route 2. The use of highly reactive organolithium reagents and cryogenic temperatures in Route 1 presents significant scalability challenges compared to the thermal reactions of Route 2. |
| Green Chemistry Metrics | Higher Process Mass Intensity (PMI) and E-Factor due to the lengthy synthesis of the anthranilic acid. | Lower PMI and E-Factor. The route is more atom-economical. | Advantage: Route 2. Green chemistry principles favor shorter, more efficient syntheses with less waste. Route 2 is demonstrably "greener."[15][16][17] |
Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and ensuring the trustworthiness of a synthetic protocol.
Mechanism 1: The Niementowski Quinazolinone Synthesis
The reaction begins with the nucleophilic attack of the anthranilic acid's amino group on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and two dehydration steps to yield the stable, aromatic quinazolinone ring system.[2][18]
Caption: Simplified mechanism of the Niementowski reaction.
Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)
The final step in both routes relies on the SNAr mechanism. The highly electronegative nitrogen atoms in the quinazoline ring withdraw electron density, making the C4 position electron-deficient and susceptible to attack by a nucleophile (aniline). This proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the chloride leaving group restores the aromaticity of the ring.[9][11]
Caption: Mechanism of the key SNAr bond-forming reaction.
Conclusion and Expert Recommendations
This comparative guide demonstrates that while a synthetic route starting from This compound is chemically plausible, it presents significant challenges compared to established methods.
-
Route 2 is objectively superior for the synthesis of the benchmark 4-anilinoquinazoline scaffold. Its advantages lie in the use of a readily available starting material, a shorter and more convergent reaction sequence, higher overall yield, and greater scalability. From a process chemistry and green chemistry perspective, it is the more efficient and sustainable choice.[19]
-
Route 1 serves as a validation exercise. The value in proposing and analyzing this route lies in its problem-solving nature. It forces the chemist to address challenges of regioselectivity and precursor synthesis. This compound would become a viable starting material only under specific circumstances, such as:
-
If it were a significantly cheaper or more readily available precursor than the corresponding anthranilic acid.
-
If a novel, high-yield method for the direct ortho-functionalization (Step 1) were to be developed, thereby shortening the route.
-
For researchers and drug development professionals, this analysis underscores a critical principle: the most elegant synthesis on paper is not always the most practical. A thorough evaluation of starting material accessibility, route efficiency, and scalability must be conducted to select a truly viable pathway for the synthesis of target molecules.
References
- 1. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 17. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. syrris.com [syrris.com]
A Comparative Guide to the Synthetic Routes of Chloro-ethoxyanilines for Pharmaceutical and Agrochemical Research
Abstract
Chloro-ethoxyanilines are pivotal structural motifs in the development of a wide range of pharmaceuticals and agrochemicals. The precise positioning of the chloro, ethoxy, and amino substituents on the aniline ring is critical for modulating biological activity, making the selection of an appropriate synthetic strategy a key determinant of research and development success. This technical guide provides a comprehensive side-by-side comparison of the predominant synthetic routes to various chloro-ethoxyaniline isomers. We will delve into the mechanistic underpinnings, chemoselectivity, and practical considerations of each pathway, supported by comparative experimental data and detailed, field-proven protocols. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions for the efficient and scalable synthesis of these valuable intermediates.
Introduction: The Strategic Importance of Chloro-ethoxyanilines
The chloro-ethoxyaniline scaffold is a privileged structure in medicinal and agricultural chemistry. The interplay between the electron-withdrawing nature of the chlorine atom, the electron-donating and sterically influential ethoxy group, and the nucleophilic amino group allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, these compounds serve as crucial building blocks for active pharmaceutical ingredients (APIs) and complex agrochemicals.
The primary challenge in their synthesis lies in achieving regiochemical control and developing a cost-effective, scalable, and safe process. The most industrially viable and widely adopted strategy involves a two-stage approach:
-
Synthesis of a Chloro-ethoxynitrobenzene Intermediate: This precursor correctly places the chloro and ethoxy substituents on the aromatic ring.
-
Reduction of the Nitro Group: The nitro group is then selectively reduced to the target primary amine.
This guide will focus on comparing the different methodologies for each of these critical stages.
Stage 1: Synthesis of Chloro-ethoxynitrobenzene Precursors
The synthesis of the nitroaromatic precursor is the cornerstone of the entire sequence, as it establishes the crucial substitution pattern. Two principal strategies are employed, each with distinct advantages depending on the availability of starting materials.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This is often the most direct route, particularly when a di-halogenated nitrobenzene is commercially available. The reaction proceeds via a nucleophilic attack of an ethoxide ion on an activated aryl halide, typically a dichloronitrobenzene. The nitro group's strong electron-withdrawing character is essential, as it activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.
A representative example is the synthesis of 4-chloro-2-ethoxynitrobenzene from 2,4-dichloronitrobenzene and sodium ethoxide.[1] The ethoxide selectively displaces the chlorine atom positioned ortho to the nitro group, which is more activated than the chlorine at the para position.
Route B: Williamson Ether Synthesis
An alternative approach involves the Williamson ether synthesis, where a chloronitrophenol is deprotonated with a base to form a phenoxide, which then displaces a halide from an ethylating agent (e.g., ethyl iodide, diethyl sulfate).[2][3][4] This method is advantageous when the corresponding chloronitrophenol is more readily accessible or cost-effective than the dichloronitrobenzene precursor.
Stage 2: Reduction of the Nitro Group - A Comparative Analysis
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] The choice of method is critical and depends on factors such as functional group tolerance (chemoselectivity), cost, scale, and safety. We will compare the three most common and industrially relevant methods.
The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6] The primary goal is to achieve complete conversion to the amine without affecting other functional groups, particularly the aryl-chlorine bond which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.[7]
Caption: General mechanistic pathway for nitro group reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method, often providing high yields of the desired aniline with water as the only byproduct.[8] It involves reacting the nitroaromatic compound with hydrogen gas (or a hydrogen transfer agent) in the presence of a metal catalyst.
-
Mechanism: The reaction occurs on the surface of the catalyst. The nitro compound and hydrogen are adsorbed, and a stepwise transfer of hydrogen atoms to the nitro group leads to the final amine product.[5]
-
Common Catalysts:
-
Palladium on Carbon (Pd/C): Highly active and the most common choice. However, it can sometimes promote hydrodehalogenation (loss of the chlorine substituent), especially at higher temperatures and pressures.[7]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Also highly active and can sometimes offer different selectivity profiles compared to palladium.[8][9]
-
Raney Nickel (Raney Ni): A cost-effective alternative, often preferred when hydrodehalogenation is a significant concern with aryl chlorides.[7][10]
-
-
Advantages: High yields, clean reaction profile (minimal salt waste), and the catalyst can often be recovered and reused.
-
Disadvantages: Requires specialized high-pressure equipment, potential for hydrodehalogenation, and catalysts can be pyrophoric and require careful handling. The use of flammable hydrogen gas also presents safety challenges on a large scale.
Method 2: Béchamp Reduction (Iron in Acidic Medium)
The Béchamp reduction, discovered in 1854, is one of the oldest and most reliable methods for converting nitroarenes to anilines.[6][11] It utilizes iron metal in the presence of an acid, typically hydrochloric acid or acetic acid.[11][12][13]
-
Mechanism: The reaction involves a series of single-electron transfers from the iron metal to the nitro group, with protons supplied by the acidic medium. Iron(II) and Iron(III) hydroxides or oxides are formed as byproducts.[6][14]
-
Advantages: Excellent chemoselectivity (aryl halides, esters, and ketones are typically unaffected), low cost of reagents (iron powder is inexpensive), and high functional group tolerance.[7][11]
-
Disadvantages: The reaction is stoichiometric rather than catalytic, generating large amounts of iron oxide/hydroxide sludge, which can complicate product isolation and presents a significant waste disposal issue.[11] The workup is often cumbersome.
Method 3: Tin(II) Chloride Reduction
Reduction using stannous chloride (SnCl₂) in an acidic medium (typically concentrated HCl) is a common laboratory-scale method known for its mild conditions and high chemoselectivity.
-
Mechanism: Similar to the Béchamp reduction, the mechanism involves electron transfer from the Sn(II) species, which is oxidized to Sn(IV).
-
Advantages: Very mild conditions and excellent functional group tolerance. It is particularly useful for sensitive substrates where catalytic hydrogenation or the heat of the Béchamp reduction might be problematic.[12]
-
Disadvantages: Like the Béchamp reduction, it is a stoichiometric process that generates significant tin salt waste, making it less appealing for large-scale industrial synthesis due to cost and environmental concerns.
Side-by-Side Performance Comparison
The following table summarizes typical experimental outcomes for the synthesis of chloro-alkoxyanilines via nitro group reduction. Data has been collated from various sources to provide a comparative overview.
| Parameter | Catalytic Hydrogenation (Pd/C) | Béchamp Reduction (Fe/Acid) | Tin(II) Chloride Reduction (SnCl₂/HCl) |
| Target Compound | 4-Chloro-2,5-dimethoxyaniline[9] | 5-Chloro-2-methoxyaniline[5] | Aryl Amines (General)[12] |
| Yield | ~95-99% | ~98% | Typically >90% |
| Reaction Temp. | 80 - 110 °C[9] | Reflux (Methanol)[5] | 30 °C (with sonication)[12] |
| Pressure | 5 - 50 atm H₂[9] | Atmospheric | Atmospheric |
| Key Reagents | H₂, Pd/C Catalyst | Fe, FeCl₃, Hydrazine Hydrate* | SnCl₂·2H₂O, Ethanol |
| Chemoselectivity | Good; risk of hydrodehalogenation | Excellent | Excellent |
| Workup | Filtration of catalyst | Filtration of iron sludge, extraction | Removal of tin salts, extraction |
| Scalability | Excellent (with proper equipment) | Good (waste management is key) | Poor (cost and waste) |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Exothermic reaction | Corrosive acid |
*Note: The cited example for the Béchamp-type reduction uses hydrazine hydrate as the hydrogen source in the presence of an iron catalyst, a common modification of the classical Fe/acid system.
Detailed Experimental Protocols
The following protocols are representative examples designed to provide actionable guidance for laboratory synthesis.
Protocol 1: Synthesis of 5-Chloro-2-ethoxyaniline via Béchamp-type Reduction
This protocol is adapted from the synthesis of 5-chloro-2-methoxyaniline.[5]
Caption: Experimental workflow for Béchamp-type reduction.
Materials:
-
4-Chloro-1-ethoxy-2-nitrobenzene (1.0 eq)
-
Methanol (as solvent)
-
Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Activated Carbon (10% wt of starting material)
-
Hydrazine Hydrate (80% solution, 6.0 eq)
-
Petroleum Ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-ethoxy-2-nitrobenzene, methanol, iron(III) chloride, and activated carbon.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add the hydrazine hydrate solution dropwise to the refluxing mixture. An exotherm and gas evolution may be observed.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the solid catalyst and carbon.
-
Wash the filter cake with a small amount of hot methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add petroleum ether and stir or sonicate to break up the solid.
-
Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 5-chloro-2-ethoxyaniline.
Protocol 2: Synthesis of 4-Chloro-2-ethoxyaniline via Catalytic Hydrogenation
This protocol is a general procedure based on established methods for catalytic hydrogenation of nitroarenes.[9][15]
Materials:
-
4-Chloro-2-ethoxy-1-nitrobenzene (1.0 eq)
-
Ethanol or Ethyl Acetate (solvent)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Hydrogen Gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-chloro-2-ethoxy-1-nitrobenzene in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the reaction vessel. Purge the vessel several times, first with an inert gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring or shaking and, if necessary, heat the reaction to the desired temperature (e.g., 25-80 °C). Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases, or TLC/LC-MS analysis of a carefully degassed aliquot shows complete conversion, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-chloro-2-ethoxyaniline, which can be purified further by recrystallization or chromatography if necessary.
Alternative Synthetic Strategies
While reduction of nitroarenes is the dominant strategy, other modern synthetic methods are theoretically applicable, though less commonly reported for this specific class of compounds.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could form the C-N bond by reacting a chloro-ethoxy-aryl halide (or triflate) with an ammonia equivalent.[16][17][18] While highly versatile, this route is often more expensive and complex than the nitro-reduction pathway, making it less favorable unless the required aryl halide is a readily available starting material and the corresponding nitro compound is not.
Conclusion and Recommendations
The synthesis of chloro-ethoxyanilines is most reliably and economically achieved through the reduction of a corresponding chloro-ethoxynitrobenzene precursor.
-
For large-scale industrial production , catalytic hydrogenation is often preferred due to its high efficiency, atom economy, and generation of minimal waste, provided that hydrodehalogenation can be controlled through careful optimization of the catalyst (e.g., using Raney Nickel), temperature, and pressure.
-
For laboratory-scale synthesis , especially with complex molecules bearing sensitive functional groups, the Béchamp reduction (or its modern variants) offers superior chemoselectivity and operational simplicity.[11] While the waste generation is a drawback, its reliability and predictability make it an invaluable tool for research and development.
-
The SnCl₂ reduction remains a viable option for small-scale synthesis of highly sensitive or precious compounds where mild conditions are paramount and cost is a secondary concern.
Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific target isomer, available starting materials, required scale, and the technical capabilities of the laboratory or production facility.
References
- 1. 4-CHLORO-2-ETHOXY-1-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. aidic.it [aidic.it]
- 11. grokipedia.com [grokipedia.com]
- 12. scispace.com [scispace.com]
- 13. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 4-Chloro-2-ethoxyaniline Hydrochloride
Introduction: The Analytical Imperative for Purity
4-Chloro-2-ethoxyaniline hydrochloride is a key starting material and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and dye industries.[1] As with any component destined for use in drug development or regulated applications, its purity is not merely a quality metric but a critical determinant of safety, efficacy, and batch-to-batch consistency. Impurities, even at trace levels, can introduce toxicity, alter reaction kinetics, or result in the formation of unwanted byproducts in downstream processes.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in commercial batches of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our analytical choices, presenting an integrated, multi-technique approach. The objective is to equip researchers, quality control analysts, and process chemists with the expertise to develop a self-validating system for impurity profiling, ensuring the integrity of their final products.
Understanding the Impurity Landscape
The potential impurity profile of this compound is intrinsically linked to its synthetic pathway. A common manufacturing route involves the chlorination of 2-ethoxyaniline or the reduction of a corresponding nitroaromatic precursor.[2][3] Consequently, impurities can arise from several sources:
-
Starting Materials: Unreacted 2-ethoxyaniline or 4-chloro-2-ethoxynitrobenzene.
-
Intermediates: Incompletely processed chemical precursors.
-
Reaction Byproducts: Isomeric impurities (e.g., 2-chloro-6-ethoxyaniline, 3-chloro-2-ethoxyaniline), over-chlorinated species, or products from side reactions.
-
Degradation Products: Compounds formed due to exposure to heat, light, or atmospheric oxygen during synthesis or storage.[4]
A proactive approach to characterization requires anticipating these species. Below is a table of likely impurities.
| Impurity Name | Potential Origin | Structure | Key Analytical Challenge |
| 4-Chloroaniline | Precursor impurity or de-ethoxylation | C₆H₆ClN | Similar polarity to the main compound. |
| 2-Ethoxyaniline | Unreacted starting material | C₈H₁₁NO | Volatile, may require specific GC conditions. |
| Dichloro-2-ethoxyaniline | Over-chlorination byproduct | C₈H₉Cl₂NO | Higher molecular weight, easily detectable by MS. |
| 3-Chloro-2-ethoxyaniline | Isomeric byproduct | C₈H₁₀ClNO | Co-elution with the main peak in non-optimized HPLC. |
| 4-Chloro-2-ethoxynitrobenzene | Unreacted starting material | C₈H₈ClNO₃ | Structurally distinct, easily separated by chromatography. |
An Orthogonal Approach: Comparative Analytical Methodologies
No single analytical technique can provide a complete picture of a sample's purity. A robust characterization strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This cross-verification is the cornerstone of a trustworthy, self-validating system.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC with UV detection is the workhorse of pharmaceutical quality control for its precision, robustness, and quantitative power. For polar aromatic amines like our target compound, reverse-phase HPLC is the method of choice. The key to a successful method is achieving baseline separation of all potential isomers and related substances from the main peak.
Trustworthiness: The protocol's validity is established through rigorous validation, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and the determination of detection and quantification limits (LOD/LOQ).[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 25 40 60 30 40 60 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm.
-
-
Data Analysis: Integrate all peaks. Calculate the percentage area of each impurity relative to the total peak area. Use a validated standard for quantitative determination.
Comparison with Other Methods:
| Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Quantitation | Excellent | Good (requires IS) | Good (requires IS) |
| Identification | Poor (retention time only) | Excellent (Mass & Frag.) | Excellent (Mass & Library) |
| Volatiles | Poor | Poor | Excellent |
| Isomer Separation | Excellent (with method dev.) | Good | Good |
| LOD/LOQ | ~0.02%[5] | <0.01% | ~0.01% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: When unknown peaks appear in an HPLC chromatogram, LC-MS/MS is the definitive tool for identification. It combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry, providing molecular weight and structural fragmentation data.[7] This is critical for identifying novel degradation products or unexpected synthesis byproducts without needing a reference standard.
Trustworthiness: The system validates itself by providing orthogonal data points: retention time, accurate mass of the parent ion, and a fragmentation pattern (the "fingerprint") of the impurity. Modern instruments can achieve mass accuracy within 5 ppm, allowing for confident elemental composition determination.[8]
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, potentially diluting to 0.1 mg/mL to avoid source saturation.
-
LC Conditions: Utilize the same HPLC method to ensure correlation of retention times. For MS compatibility, replace the non-volatile phosphoric acid buffer with 0.1% formic acid.[9]
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 100-500 to detect all parent ions.
-
Product Ion Scan (MS/MS): Select the m/z of the impurity peak from the MS1 scan and fragment it using collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural elucidation.
-
-
-
Data Analysis: Propose structures for unknown impurities by analyzing the accurate mass and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[10] This includes residual solvents from the synthesis or volatile starting materials like 4-chloroaniline.[11] The choice of electron ionization (EI) is standard, as it provides reproducible fragmentation patterns that can be searched against extensive spectral libraries (e.g., NIST) for confident identification.[12]
Trustworthiness: The protocol's integrity is maintained by the dual-filter identification process: matching both the retention time and the library mass spectrum of a suspected impurity with a known standard. The use of an internal standard corrects for injection variability.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). To analyze the free base, neutralize the hydrochloride salt with a base like NaOH and extract with an organic solvent.
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis: Search the obtained mass spectra against the NIST/Wiley library. Confirm hits by comparing retention time and mass spectrum with a reference standard.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: While chromatographic techniques separate and detect impurities, spectroscopic methods provide definitive structural confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the exact structure of an impurity, especially for resolving isomers, once it has been isolated (e.g., by preparative HPLC). The chemical shifts, coupling constants, and integration in a ¹H NMR spectrum provide detailed information about the molecular framework.[14][15]
-
FT-IR Spectroscopy: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.[16][17] While not suitable for quantifying trace impurities in a mixture, it serves as an excellent identity check for the bulk material and can quickly flag batches with gross contamination or incorrect structure.
Visualizing the Analytical Workflow
A logical and systematic workflow is essential for efficient and accurate impurity characterization. The following diagrams, rendered using DOT language, illustrate the decision-making process.
Caption: General workflow for impurity identification and characterization.
Caption: Logic for selecting the appropriate analytical technique.
Conclusion and Best Practices
The comprehensive characterization of impurities in this compound is a non-negotiable aspect of quality assurance in regulated industries. An effective strategy is not about finding a single "best" method but about intelligently deploying a suite of orthogonal techniques.
Recommended Approach:
-
Primary QC Method: Employ a validated HPLC-UV method for routine purity testing, quantification of known impurities, and stability studies.
-
Investigation of Unknowns: Use LC-MS/MS as the primary tool to investigate any unknown peaks that exceed the identification threshold (typically 0.1%). Its ability to provide accurate mass and fragmentation data is indispensable for structural elucidation.
-
Screening for Volatiles: Implement a GC-MS method to screen for residual solvents and volatile starting materials that may be missed by LC methods.
-
Definitive Structural Proof: For critical impurities or those requiring absolute structural confirmation for regulatory filings, isolate the compound using preparative chromatography and perform NMR analysis.
By integrating these methodologies, researchers and drug development professionals can build a robust, self-validating framework that ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Separation of 4-Chloro-2,5-diethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Chloroaniline [webbook.nist.gov]
- 13. hpst.cz [hpst.cz]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking catalytic efficiency for reactions involving 4-Chloro-2-ethoxyaniline hydrochloride.
An In-Depth Guide to Benchmarking Catalytic Efficiency for Reactions Involving 4-Chloro-2-ethoxyaniline Hydrochloride
Introduction: The Strategic Importance of this compound in Synthesis
This compound stands as a critical structural motif and intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][] Its bifunctional nature, possessing both a reactive aniline group and an aryl chloride, opens a gateway to a diverse array of molecular architectures through strategic C-N and C-C bond formation. The efficiency of these transformations is paramount, directly impacting process viability, cost-effectiveness, and environmental footprint.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively benchmark the catalytic efficiency of reactions involving this key intermediate. We will move beyond mere procedural descriptions to explore the underlying principles of catalyst selection, the rationale behind experimental design, and the critical evaluation of performance metrics. The focus will be on two of the most powerful and prevalent transformations for this substrate class: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a comparative look at emerging copper-based systems.
Pillar 1: Defining and Measuring Catalytic Efficiency
To benchmark performance, one must first establish a clear understanding of the key metrics. Catalytic efficiency is not a single value but a composite of several interconnected parameters.
-
Yield (%) : The most straightforward metric, representing the amount of desired product obtained relative to the theoretical maximum. While essential, it provides an incomplete picture without considering the catalyst's contribution.
-
Turnover Number (TON) : Defined as the number of moles of substrate converted per mole of catalyst before its inactivation.[3][4] TON is a crucial measure of a catalyst's robustness and overall productivity.[5] It is calculated as: TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF) : This metric measures the speed or activity of a catalyst, defined as the number of turnovers per unit of time (e.g., h⁻¹).[3][4] TOF is a critical indicator of a catalyst's intrinsic activity under specific conditions.[5] It is calculated as: TOF = TON / time
-
Selectivity (%) : In multifunctional molecules like 4-Chloro-2-ethoxyaniline, selectivity is key. It measures the ratio of the desired product formed compared to the total products, including isomers or byproducts from competing reaction pathways.[4][6]
A superior catalytic system is one that delivers high yield and selectivity with a minimal catalyst loading, thereby achieving a high TON and a practical TOF.
Pillar 2: Comparative Analysis of Catalytic Systems
The choice of metal, ligand, base, and solvent profoundly influences the outcome of a cross-coupling reaction. The aryl chloride of 4-Chloro-2-ethoxyaniline is known to be less reactive than its bromide or iodide counterparts, making the selection of a highly active catalyst system essential.
A. Palladium-Catalyzed Cross-Coupling: The Industry Standard
Palladium catalysis is the cornerstone of modern C-C and C-N bond formation due to its high efficiency and broad functional group tolerance.[7][8] The active catalyst is a Pd(0) species, typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[9][10]
Causality Behind Component Selection:
-
Palladium Precatalyst : Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The selection can influence the rate of reduction to the active Pd(0) species.[9]
-
Ligand : This is arguably the most critical component. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[8][11] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups are benchmarks in this field.[11][12]
-
Base : The base plays multiple roles: it activates the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizes the acid generated during the reaction.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be compatible with the substrate's functional groups.
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, a fundamental process in C-C bond formation.[14][15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Illustrative)
The following table synthesizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. Actual results will vary based on specific coupling partners.
| Reaction Type | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Source |
| Suzuki-Miyaura | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | 92 | [13] |
| Suzuki-Miyaura | Pd₂(dba)₃ (0.5) / XPhos (1.5) | K₂CO₃ | Dioxane | 110 | 8 | 95 | 190 | [16] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) / BrettPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 | 44 | [12][17] |
| Buchwald-Hartwig | G3-XPhos Precat. (0.5) | LHMDS | THF | 65 | 6 | 94 | 188 | [18][19] |
B. Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper catalysis has gained significant traction as a more sustainable and economical alternative to palladium for certain C-N and C-O bond-forming reactions.[20] While often requiring higher catalyst loadings and temperatures compared to palladium systems, developments in ligand design are closing this performance gap. For substrates like 2-chloroanilides, copper-catalyzed intramolecular O-arylation has been shown to be effective in synthesizing benzoxazoles.[21]
Key Considerations for Copper Catalysis:
-
Catalyst System : Simple copper salts like CuI, CuCl, or Cu(acac)₂ are often used in combination with a ligand.[20][21]
-
Ligand : Bidentate nitrogen-based ligands, such as 1,10-phenanthroline or diamines, are commonly employed to stabilize the copper center and facilitate the reaction.[21]
-
Scope : While powerful, copper catalysts may have a narrower substrate scope and functional group tolerance compared to the most advanced palladium systems.[22]
Pillar 3: A Self-Validating Experimental Protocol for Benchmarking
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction to benchmark a new catalyst system against a known standard. The protocol is designed to be self-validating through rigorous monitoring and analysis.
Workflow for Catalyst Benchmarking
Caption: Step-by-step workflow for a typical catalyst benchmarking experiment.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective : To couple this compound with 4-methoxyphenylboronic acid.
Materials :
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 eq, 1 mol%)
-
SPhos (0.02 eq, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Internal standard (e.g., Dodecane) for GC analysis
-
Anhydrous magnesium sulfate, Celite, Silica gel
Procedure :
-
Vessel Preparation : An oven-dried 10 mL Schlenk tube containing a magnetic stir bar is cooled to room temperature under a stream of argon.
-
Causality: Rigorous exclusion of air and moisture is critical as the active Pd(0) catalyst and some reagents are oxygen-sensitive.[9]
-
-
Charging Reagents : To the tube, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and the internal standard.
-
Causality: The hydrochloride salt of the aniline must be neutralized by the base. Using a sufficiently strong base like K₃PO₄ is crucial for both this and the activation of the boronic acid.[13]
-
-
Inerting the System : The tube is sealed, and the atmosphere is evacuated and backfilled with argon three times.
-
Catalyst Addition : Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.
-
Causality: Adding the catalyst last, under an inert atmosphere, minimizes any potential degradation before the reaction begins.
-
-
Solvent Addition : Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Causality: A biphasic solvent system is often beneficial in Suzuki couplings, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[16] Degassing prevents oxidation of the catalyst.
-
-
Reaction Execution & Monitoring : The sealed tube is placed in a preheated oil bath at 100 °C and stirred vigorously. An initial aliquot (t=0) is taken after reaching temperature. Further aliquots are taken at timed intervals (e.g., 1, 4, 12, 24 hours).
-
Trustworthiness: Monitoring the reaction progress over time via GC-MS or LC-MS against an internal standard provides quantitative data on conversion and allows for the calculation of TOF. This is a self-validating system to confirm reaction kinetics.
-
-
Workup : After completion (as determined by monitoring), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification & Analysis : The crude product is purified by flash column chromatography on silica gel. The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity, which is then used to calculate the isolated yield.
By running this protocol in parallel with different catalyst systems (e.g., a different ligand, a copper catalyst), one can generate robust, directly comparable data on yield, TON, and TOF, enabling a definitive benchmark of catalytic efficiency.
References
- 1. calpaclab.com [calpaclab.com]
- 3. unife.it [unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - Copper-catalyzed reactions for organic synthesis [beilstein-journals.org]
- 21. Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - Visible-light-mediated copper photocatalysis for organic syntheses [beilstein-journals.org]
A Comparative Guide to the Reaction Kinetics of Aniline Derivatives: A Focus on 4-Chloro-2-ethoxyaniline hydrochloride
Introduction: The Significance of Kinetic Analysis in Drug Development
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The reactivity of the aniline scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. For researchers in drug development and process chemistry, understanding the kinetics of reactions involving these derivatives is not merely an academic exercise; it is a critical component of mechanistic elucidation, reaction optimization, and the prediction of molecular behavior.
This guide provides an in-depth comparison of the reaction kinetics of various aniline derivatives, with a specific focus on predicting the kinetic profile of 4-Chloro-2-ethoxyaniline hydrochloride. While direct kinetic studies on this specific compound are not extensively published, we can leverage established principles of physical organic chemistry and extensive data from analogous compounds to build a robust predictive model. We will explore the causal relationships between molecular structure and reaction rates, provide a validated experimental protocol for a comparative study, and present a framework for interpreting the resulting data.
Part 1: Theoretical Framework: Understanding Substituent Effects on Aniline Reactivity
The reactivity of an aniline derivative in processes like oxidation, iodination, or nitrosation is primarily governed by the electron density at the nitrogen atom and the aromatic ring. Substituents alter this electron density through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) pull electron density away from the ring, deactivating it towards electrophilic attack.
-
Resonance Effects: These occur through the pi (π) system, involving the delocalization of lone pairs or π-electrons. Electron-donating groups (EDGs) like ethoxy (-OCH₂CH₃) or methyl (-CH₃) push electron density into the ring, activating it.
The interplay of these effects determines the overall reactivity. For instance, the kinetics of aniline oxidation by agents like chromic acid or permanganate, and reactions such as iodination, are highly dependent on these electronic factors.[1][2][3] The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool to quantify this relationship, where 'k' is the rate constant for the substituted aniline, 'k₀' is the rate constant for the parent aniline, 'σ' is the substituent constant (a measure of its electronic effect), and 'ρ' is the reaction constant (indicating the sensitivity of the reaction to substituent effects).[4]
Predicted Reactivity of this compound
The kinetic behavior of this compound is dictated by its unique substitution pattern:
-
2-Ethoxy Group: An electron-donating group that activates the ring through resonance, increasing the rate of electrophilic substitution. It is an ortho, para-director.
-
4-Chloro Group: An electron-withdrawing group that deactivates the ring through induction but is also an ortho, para-director due to resonance.
The net effect is a complex electronic balance. The activating ethoxy group and the deactivating chloro group will compete, making its reactivity likely intermediate between highly activated anilines (like p-toluidine) and deactivated anilines (like m-chloroaniline). The hydrochloride form means the amine is protonated, which would render it unreactive towards electrophiles until it is deprotonated under the reaction conditions. The free amine is the reactive species in many of these reactions.
Part 2: Designing a Comparative Kinetic Study
To experimentally determine the kinetic profile of this compound, a well-designed comparative study is essential. The following workflow outlines the critical steps, from planning to mechanistic interpretation. The causality behind this design is to ensure that the only significant variable is the structure of the aniline derivative, allowing for a direct comparison of their intrinsic reactivities.
Caption: Workflow for a comparative kinetic study of aniline derivatives.
Rationale for Experimental Choices:
-
Model Reaction (Iodination): The iodination of anilines is an excellent choice for a comparative study. The reaction progress can be conveniently monitored using a UV-Visible spectrophotometer by following the disappearance of iodine's characteristic color. The reaction is typically first-order in both aniline and the iodinating agent, making the kinetics straightforward to analyze.
-
Choice of Comparators:
-
Aniline: The unsubstituted parent compound serves as the baseline (k₀).
-
p-Toluidine: Contains an electron-donating methyl group, which is expected to accelerate the reaction.
-
m-Chloroaniline: Contains an electron-withdrawing chloro group, which is expected to decelerate the reaction.[5] This provides a spectrum of reactivities against which 4-Chloro-2-ethoxyaniline can be benchmarked.
-
-
Spectrophotometric Monitoring: This technique is non-invasive, highly sensitive, and allows for continuous data collection, providing a precise measurement of reaction rates.[6]
Part 3: Detailed Experimental Protocol: Spectrophotometric Kinetics of Aniline Iodination
This protocol is a self-validating system. The reproducibility of the rate constants across multiple runs and the linearity of the kinetic plots serve as internal validation of the experimental procedure and data integrity.
1. Materials and Reagents:
-
Aniline, this compound, p-Toluidine, m-Chloroaniline
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Visible Spectrophotometer with temperature control
2. Preparation of Stock Solutions:
-
Aniline Solutions (0.04 M): Prepare separate stock solutions for each aniline derivative in deionized water. For the hydrochloride salt, an equivalent molar amount should be used.
-
Iodine Solution (0.04 M in 1.2 M KI): Dissolve the required mass of KI in a minimal amount of water, then dissolve the I₂ in this concentrated KI solution before diluting to the final volume. The excess KI is necessary to form the soluble triiodide ion (I₃⁻), which is the primary iodinating species.
-
Phosphate Buffer (e.g., pH 6.85): Prepare by mixing appropriate volumes of 1.0 M KH₂PO₄ and 1.0 M NaOH. The buffer maintains a constant pH, as the reaction can be pH-dependent.
3. Kinetic Run Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the I₃⁻ ion (typically around 353 nm). Equilibrate the instrument's cell holder to the desired temperature (e.g., 25.0 °C).
-
In a 50 mL volumetric flask, pipette the required volumes of the aniline stock solution and the phosphate buffer. Add deionized water to bring the volume to just below the mark.
-
Place the flask in a thermostatic bath at the reaction temperature for at least 15 minutes to allow for thermal equilibration.
-
To initiate the reaction, pipette the required volume of the thermostated iodine stock solution into the flask, quickly add water to the 50 mL mark, cap, and invert several times to mix thoroughly.
-
Immediately rinse a cuvette with the reaction mixture and place it in the spectrophotometer. Start recording the absorbance as a function of time.
-
Record data for at least three reaction half-lives. The reaction is complete when the absorbance reading becomes stable.
-
Repeat the procedure for each aniline derivative.
4. Data Analysis:
-
Pseudo-First-Order Kinetics: By using a large excess of aniline compared to iodine, the concentration of aniline remains effectively constant. The reaction thus follows pseudo-first-order kinetics with respect to iodine. A plot of ln(Aₜ - A∞) versus time (where Aₜ is absorbance at time t and A∞ is the final absorbance) will be linear, and the slope will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Second-Order Rate Constant (k₂): The second-order rate constant is calculated using the equation: k₂ = k_obs / [Aniline].
Part 4: Comparative Data and Mechanistic Interpretation
The following table presents representative kinetic data for selected aniline derivatives to illustrate the expected trends.
| Aniline Derivative | Substituents | Electronic Effect | Expected Relative k₂ |
| p-Toluidine | p-CH₃ | Electron-Donating (Activating) | Fastest |
| Aniline | -H | Baseline | Intermediate |
| 4-Chloro-2-ethoxyaniline | 2-OEt, 4-Cl | Activating (OEt) vs. Deactivating (Cl) | (Predicted) Intermediate |
| m-Chloroaniline | m-Cl | Electron-Withdrawing (Deactivating) | Slowest |
Mechanistic Discussion: The kinetic data strongly support a mechanism involving a rate-determining electrophilic attack of the iodinating agent on the free aniline molecule. Electron-donating groups increase the nucleophilicity of the aniline, accelerating this step and leading to a higher rate constant. Conversely, electron-withdrawing groups decrease nucleophilicity, slowing the reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. [PDF] Physical Chemistry Laboratory Experiment II-3 CHEMICAL KINETICS : SECOND ORDER REACTION-IODINATION OF ANILINE | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Substituted Anilines
For researchers, scientists, and drug development professionals, the accurate quantification of substituted anilines—a class of compounds pivotal in pharmaceutical synthesis yet often flagged for potential toxicity—is a matter of regulatory scrutiny and scientific rigor.[1] When analytical methods evolve, are transferred between laboratories, or when a new technique is poised to replace a legacy one, a critical question emerges: Are the results equivalent? This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of substituted anilines. We will navigate the principles of analytical method cross-validation, grounded in authoritative guidelines, and present a technical narrative built on field-proven insights and experimental data.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
Cross-validation of analytical methods is the systematic process of demonstrating that two distinct methods yield comparable results for the same analyte in the same sample.[2][3][4] This is not merely a procedural formality but a cornerstone of data integrity, particularly in the pharmaceutical industry where method transfers between research and quality control departments, or between a company and a contract research organization, are commonplace.[5][6] The objective is to ensure that a change in analytical methodology does not obscure the true value of the measured substance, a principle enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12]
The core tenets of method validation, as outlined in ICH Q2(R1), provide the framework for our comparison.[7][11] These parameters—specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)—are the metrics by which we will judge the performance of HPLC-UV and LC-MS/MS in the context of substituted aniline analysis.[2][13]
Comparative Analysis: HPLC-UV vs. LC-MS/MS for 4-Aminophenol Quantification
To provide a tangible comparison, we will focus on a pertinent example: the quantification of 4-aminophenol, a key starting material and a known degradation product of paracetamol, rendering it a critical impurity to monitor.[9][14][15][16]
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-108% | 90-110% |
| Precision (%RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | ~0.06 µg/mL | ~0.025 ng/mL |
| Limit of Quantitation (LOQ) | ~0.75 µg/mL | ~0.1 ng/mL |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Low to Negligible | High Potential |
This table represents a synthesis of typical performance data from multiple sources for illustrative purposes.
Causality Behind the Numbers: A Deeper Dive
HPLC-UV: This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. For substituted anilines, which typically possess a chromophore, UV detection is a natural fit. The specificity of HPLC-UV is largely dependent on the chromatographic separation; co-eluting impurities with similar UV spectra can interfere with quantification.[17]
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry offers a significant leap in selectivity and sensitivity.[18] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can unequivocally identify and quantify an analyte even in the presence of co-eluting compounds.[19] This makes it an invaluable tool for bioanalysis and trace impurity quantification. However, this sensitivity comes at the cost of increased complexity and the potential for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—which must be carefully evaluated and mitigated.[19][20]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in a well-defined, validated protocol. Below are representative step-by-step methodologies for the validation of HPLC-UV and LC-MS/MS methods for 4-aminophenol quantification.
HPLC-UV Method Validation Protocol for 4-Aminophenol in a Drug Product
-
Specificity: A solution of the drug product is spiked with 4-aminophenol and other potential impurities. The chromatogram is evaluated to ensure that the 4-aminophenol peak is well-resolved from all other peaks.
-
Linearity: A series of at least five standard solutions of 4-aminophenol are prepared over a concentration range that brackets the expected impurity level. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The recovery of 4-aminophenol is determined by spiking a placebo formulation of the drug product with known concentrations of the analyte (e.g., at 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution of 4-aminophenol are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, and on a different instrument to assess the method's ruggedness.
-
-
Limit of Quantitation (LOQ): The LOQ is determined as the lowest concentration of 4-aminophenol that can be quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of approximately 10:1.
-
Limit of Detection (LOD): The LOD is determined as the lowest concentration of 4-aminophenol that can be reliably detected. This is often established based on a signal-to-noise ratio of approximately 3:1.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is evaluated.
LC-MS/MS Method Validation Protocol for 4-Aminophenol in Human Plasma
-
Specificity and Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of 4-aminophenol and its internal standard.
-
Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of 4-aminophenol over the desired range. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared in plasma and analyzed in replicate on multiple days to determine both intra- and inter-day accuracy and precision.
-
Matrix Effect: The matrix effect is evaluated by comparing the response of 4-aminophenol in post-extraction spiked plasma samples to the response of the analyte in a neat solution. This helps to identify any ion suppression or enhancement.
-
Recovery: The extraction recovery is determined by comparing the peak area of 4-aminophenol in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Stability: The stability of 4-aminophenol in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is determined by assessing the signal-to-noise ratio.
Visualizing the Workflow: From Method Selection to Cross-Validation
To better illustrate the decision-making and execution process, the following diagrams, generated using Graphviz, outline the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. d-nb.info [d-nb.info]
- 9. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 10. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. thaiscience.info [thaiscience.info]
- 14. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. cmro.in [cmro.in]
- 17. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Abyss: A Senior Scientist's Guide to the Safe Disposal of 4-Chloro-2-ethoxyaniline hydrochloride
For the dedicated researcher, the pursuit of discovery is paramount. Yet, the tools of our trade, the very molecules we manipulate, demand our utmost respect long after the experiment is concluded. 4-Chloro-2-ethoxyaniline hydrochloride, a halogenated aromatic amine, is one such compound. Its utility in synthesis is matched by its potential hazards, making its proper disposal not just a regulatory necessity, but a cornerstone of responsible science. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this chemical, ensuring the protection of ourselves, our colleagues, and the environment.
Understanding the Hazard Profile: Why We Isolate and Contain
This compound is not a benign substance. Its chemical structure—a chlorinated aniline derivative—confers a specific toxicological profile that dictates our handling and disposal strategy. As a professional in the field, understanding this "why" is critical to internalizing safe practices.
The primary hazards are significant: it is acutely toxic if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is classified as a substance that may cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[2][3] Its environmental impact is also severe, as it is very toxic to aquatic life with long-lasting effects.[4]
This hazard profile is the scientific basis for the stringent disposal protocols that follow. We don't simply "throw it away"; we are actively neutralizing a multifaceted threat. The core principle is containment and isolation from all potential exposure routes—human and environmental.
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can cause severe health effects or death upon single exposure. | All waste must be sealed in robust, leak-proof containers. Personnel must use comprehensive PPE to prevent any contact. |
| Suspected Carcinogen/Mutagen | May cause cancer or genetic mutations.[2] | Long-term exposure must be avoided. Waste is considered long-term hazardous and requires permanent, secure disposal methods. |
| Skin Sensitizer | May cause an allergic reaction upon skin contact.[2] | Impervious gloves and clothing are mandatory. All contaminated materials (e.g., gloves, wipes) become hazardous waste. |
| Aquatic Toxicity | Harmful to marine and freshwater organisms.[4] | Under no circumstances should this chemical enter drains or waterways.[4][5] Spill control is critical. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is a self-validating system designed to ensure safety and compliance at every stage. Each step is a critical control point.
Step 1: Pre-Disposal Characterization & Segregation
Causality: The foundation of safe disposal is knowing exactly what you are dealing with. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds stringently, often prohibiting land disposal without prior treatment.[6][7] Mixing this waste with other streams, like non-halogenated solvents, can complicate and significantly increase the cost of disposal.[5][8]
Protocol:
-
Confirm Identity: Ensure the waste is solely this compound and its contaminated materials.
-
Do Not Mix: Keep this waste stream separate from all other chemical waste unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[5][8]
-
Designate a Waste Container: Procure a dedicated, chemically compatible, and properly sealable hazardous waste container. High-density polyethylene (HDPE) is a common choice.
Step 2: Personal Protective Equipment (PPE) - Your First and Last Line of Defense
Causality: Given the high acute toxicity and potential for skin absorption, a comprehensive PPE strategy is non-negotiable.[9][10][11] Standard laboratory attire is insufficient.
Protocol:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[12]
-
Body Protection: Wear impervious clothing, such as a chemically resistant lab coat or apron.[12] For significant quantities, a full chemical suit may be required.
-
Respiratory Protection: All handling of the solid material or solutions should occur in a certified chemical fume hood to control inhalation exposure.[5] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is mandatory.[12]
Step 3: Waste Collection and Container Management
Causality: Proper collection prevents accidental release and ensures the waste is ready for compliant transport. Labeling is a legal requirement that communicates the hazard to everyone who may handle the container.
Protocol:
-
Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
Contaminated Materials: Any item that has come into contact with the chemical—gloves, weigh boats, paper towels, spill absorbents—must be placed in the same hazardous waste container.
-
Container Labeling: Immediately label the container. The label must be clear and permanent, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[5]
-
Clear hazard pictograms (e.g., "Toxic," "Environmental Hazard")
-
-
Secure Storage: Keep the container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.[5] This area should be cool, dry, and away from incompatible materials like strong oxidizers.[5]
Caption: Waste Disposal Workflow for this compound.
Managing Spills: An Emergency Response Protocol
Causality: An accidental release represents the most acute risk of exposure. The goal is to contain the spill, decontaminate the area, and manage the resulting waste without creating a larger hazard.
Protocol:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the full PPE described in the previous section.
-
Containment:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth to prevent dust from becoming airborne.[13] Do not use combustible materials like paper towels for the initial containment.
-
For Liquids (Solutions): Surround the spill with an absorbent barrier (spill pillows or socks) to prevent it from spreading. Cover the interior of the spill with absorbent material.
-
-
Collection: Carefully sweep or scoop the contained material and place it into your designated hazardous waste container.[4][14] Use non-sparking tools.[12]
-
Decontamination:
-
Wipe the spill area with a cloth or paper towels dampened with a solvent like 60-70% ethanol, followed by a thorough wash with soap and water.[15]
-
All cleaning materials must be considered hazardous waste and placed in the sealed container.
-
-
Final Disposal: The container with the spill cleanup materials is now hazardous waste and must be labeled and disposed of according to the procedures in Step 2.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdc.gov [cdc.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Uncharted: A Precautionary Guide to Handling 4-Chloro-2-ethoxyaniline Hydrochloride
Senior Application Scientist's Note: The safe handling of any chemical is predicated on a thorough understanding of its specific hazard profile. For 4-Chloro-2-ethoxyaniline hydrochloride (CAS No. 858855-49-9), a comprehensive and verified Safety Data Sheet (SDS) with detailed toxicological and hazard information is not publicly available at the time of this writing. The following guide has been meticulously developed by extrapolating data from structurally analogous compounds, namely 4-chloroaniline and 4-ethoxyaniline. This approach is intended to provide a robust, precautionary framework for handling. It is imperative that researchers, scientists, and drug development professionals treat this document as a foundational resource to be supplemented by a rigorous, site-specific risk assessment and any information provided by the chemical supplier.
Hazard Assessment: An Anticipatory Overview
Given the structural motifs of a chlorinated aniline, we must anticipate a significant hazard profile. Aniline and its derivatives are known for their systemic toxicity, potential for carcinogenicity, and ability to cause skin sensitization.[1] The presence of a chloro- group can further potentiate these effects.
Anticipated GHS Classification (Based on Analogs):
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause or is suspected of causing cancer |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This table is an extrapolation and should be confirmed with a substance-specific SDS.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is critical. The following recommendations are based on the anticipated hazards and are scalable depending on the experimental context.
Standard Laboratory Attire:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Laboratory Coat: A full-length coat, buttoned, is required.
-
Closed-toe Shoes: Footwear must cover the entire foot.
-
Long Pants: Legs must be fully covered.
Task-Specific PPE for Handling this compound:
| Task | Minimum Required PPE |
| Weighing/Transfer of Solids | - Tightly fitting safety goggles with side-shields[2] - Nitrile gloves (double-gloving recommended) - Disposable gown or apron - Particulate respirator (N95 or higher) |
| Solution Preparation | - Chemical splash goggles - Nitrile gloves (double-gloving recommended) - Chemical-resistant apron over a lab coat |
| Reaction in Progress | - Chemical splash goggles or face shield - Nitrile gloves - Chemical-resistant apron over a lab coat |
Glove Selection: While nitrile gloves are a common choice for general laboratory use, the breakthrough time for this compound is unknown. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.
Respiratory Protection: Work with this compound should be exclusively conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Operational Plans: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent accidental release.
Chemical Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Container: Keep the container tightly closed and clearly labeled.
-
Access: Store in a locked cabinet or a designated area with restricted access.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate decontaminating solution.
-
Carefully remove and dispose of contaminated disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness and Response
Rapid and correct response to an exposure or spill is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is functioning correctly.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain and Clean:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated disposable PPE, weighing papers, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Visualizing Safety Workflows
Caption: PPE Donning and Doffing Sequence.
Caption: Hazardous Chemical Waste Disposal Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
